Product packaging for Eliglustat(Cat. No.:CAS No. 491833-29-5)

Eliglustat

Número de catálogo: B000216
Número CAS: 491833-29-5
Peso molecular: 404.5 g/mol
Clave InChI: FJZZPCZKBUKGGU-AUSIDOKSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Eliglustat is a potent and selective inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation step in glycosphingolipid biosynthesis. By mimicking ceramide, this compound competitively inhibits UDP-glucose ceramide glucosyltransferase, thereby reducing the de novo synthesis of glucosylceramide (GL-1). This mechanism of action makes it a critical research tool for studying substrate reduction therapy (SRT) in models of Gaucher disease and for investigating the broader role of glycosphingolipids in cellular physiology. In research settings, this compound is primarily used to explore the pathophysiology of Type 1 Gaucher disease (GD1), a lysosomal storage disorder characterized by the accumulation of glucosylceramide. Its high selectivity allows scientists to precisely modulate glycosphingolipid levels in vitro and in vivo, facilitating the study of downstream cellular consequences, including metabolic inflammation and macrophage dysfunction. Furthermore, this compound serves as a valuable compound for probing glycosphingolipid-dependent signaling pathways, membrane biology, and intracellular trafficking. Key Research Applications: • Investigation of glycosphingolipid metabolism and lysosomal storage disorders. • Study of substrate reduction therapy (SRT) mechanisms in Gaucher disease models. • Exploration of glycosphingolipid roles in cell signaling, membrane dynamics, and trafficking. • Pharmacological profiling and cytochrome P450 (CYP) interaction studies, particularly with CYP2D6 and CYP3A4. Disclaimer: This product is intended for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for scientific reference.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36N2O4 B000216 Eliglustat CAS No. 491833-29-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZZPCZKBUKGGU-AUSIDOKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964175
Record name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491833-29-5
Record name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491833-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eliglustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eliglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELIGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR40J4WA67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Precision Tool: A Technical Guide to Eliglustat's Mechanism of Action on Glucosylceramide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eliglustat, a potent and specific inhibitor of glucosylceramide synthase, represents a cornerstone of substrate reduction therapy (SRT) for Type 1 Gaucher disease. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its direct interaction with glucosylceramide synthase. By competitively inhibiting this pivotal enzyme in the glycosphingolipid biosynthesis pathway, this compound effectively reduces the rate of glucosylceramide production, thereby alleviating the cellular accumulation of this substrate that characterizes Gaucher disease. This document details the quantitative measures of this compound's inhibitory activity, outlines the experimental protocols for its characterization, and visually represents its mechanism of action and the relevant biochemical pathways.

Introduction to Substrate Reduction Therapy and this compound

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency in the enzyme acid β-glucosidase (glucocerebrosidase). This enzymatic defect leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, giving rise to "Gaucher cells."[1] These lipid-laden cells infiltrate various organs, primarily the spleen, liver, and bone marrow, leading to a range of clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.

Substrate reduction therapy (SRT) offers a therapeutic strategy that aims to balance the metabolic equation by decreasing the synthesis of glucosylceramide to a level that the residual lysosomal enzyme activity can manage.[2] this compound is a second-generation SRT that acts as a specific and potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][3]

Molecular Mechanism of Action

This compound is a ceramide analogue that functions as a competitive inhibitor of glucosylceramide synthase (UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80).[4] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[1][4] This reaction occurs on the cytosolic face of the cis-Golgi apparatus.[4][5][6][7][8] By binding to the active site of GCS, this compound prevents the binding of ceramide, thereby directly inhibiting the synthesis of glucosylceramide.[9] This reduction in substrate production helps to restore the equilibrium between the synthesis and degradation of glucosylceramide, leading to a decrease in its accumulation within lysosomes.[9]

Specificity of Action

A key feature of this compound is its high specificity for glucosylceramide synthase. In vitro studies have demonstrated that this compound has minimal to no inhibitory activity against other glycosidases, including α-glucosidase I and II, and both lysosomal and non-lysosomal glucosylceramidases. This high degree of specificity minimizes off-target effects, contributing to a favorable safety profile compared to less specific inhibitors.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound on glucosylceramide synthase has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.

Experimental System IC50 Value Reference
Intact Madin-Darby Canine Kidney (MDCK) cells20 nM[5][7][10]
Homogenates of MDCK cells115 nM[5]
In vitro (unspecified system)24 nM[11][12][13]
In vitro (unspecified system)10 ng/mL[6]
MDA-MB-231 cells25 nM[11]

Impact on Glucosylceramide and Related Biomarkers: Clinical Evidence

Clinical trials have provided robust quantitative data on the efficacy of this compound in reducing glucosylceramide levels and improving key clinical endpoints in patients with Gaucher disease type 1. The ENGAGE and ENCORE trials are pivotal phase 3 studies that have demonstrated the clinical benefits of this compound.

ENGAGE Trial: Treatment-Naïve Patients

The ENGAGE trial was a randomized, double-blind, placebo-controlled study in treatment-naïve adult patients with Gaucher disease type 1.

Parameter Baseline (Mean ± SD or Median) Change after 9 Months of this compound Treatment (Least-Square Mean) Reference
Spleen Volume (multiples of normal)13.89-27.77%[14]
Liver Volume (% of body weight)1.5 (placebo group baseline)-6.64%[14]
Hemoglobin (g/dL)11.9+1.22 g/dL[14][15]
Platelet Count (x 10^9/L)67.6+41.06%[14][15]
Plasma Glucosylceramide (µg/mL)11.5-79% (after 4.5 years)[9][16][17]
Plasma Glucosylsphingosine (ng/mL)518.5-84% (after 4.5 years)[9][16][17]
ENCORE Trial: Patients Switching from Enzyme Replacement Therapy (ERT)

The ENCORE trial was a randomized, open-label, non-inferiority study comparing this compound to imiglucerase in patients with Gaucher disease type 1 who had been stabilized on ERT. The primary endpoint was the percentage of patients who remained clinically stable after 12 months.

Parameter Result Reference
Percentage of stable patients (this compound group)85%[2][18]
Percentage of stable patients (Imiglucerase group)94%[2][18]

Experimental Protocols

Glucosylceramide Synthase Inhibition Assay in Cell Homogenates

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of glucosylceramide synthase in a cell-free system.

Materials:

  • Cultured cells (e.g., MDCK)

  • Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA)

  • Radiolabeled UDP-glucose ([¹⁴C]UDP-glucose or [³H]UDP-glucose)

  • Ceramide substrate (e.g., C6-NBD-ceramide or natural ceramide)

  • This compound or other test inhibitors

  • Scintillation cocktail and counter

  • TLC plates and developing solvents

Procedure:

  • Cell Homogenate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator on ice.

    • Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells. The supernatant serves as the enzyme source.

  • Enzyme Reaction:

    • In a reaction tube, combine the cell homogenate, radiolabeled UDP-glucose, and ceramide substrate.

    • Add varying concentrations of this compound or the test compound.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Extraction and Analysis:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Extract the lipids.

    • Separate the radiolabeled glucosylceramide from the unreacted substrates using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled glucosylceramide by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Glucosylceramide Synthase Inhibition Assay in Intact Cells

This assay assesses the ability of a compound to inhibit glucosylceramide synthesis within a living cell, providing insights into its cell permeability and intracellular activity.

Materials:

  • Cultured cells (e.g., MDCK, fibroblasts) in culture plates

  • Cell culture medium

  • Radiolabeled precursor (e.g., [³H]palmitate or a fluorescent ceramide analogue like NBD-C6-ceramide)

  • This compound or other test inhibitors

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • TLC plates and developing solvents

  • Phosphorimager or fluorescence scanner

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere and grow to a desired confluency.

    • Pre-incubate the cells with varying concentrations of this compound or the test inhibitor for a specific duration.

    • Add the radiolabeled or fluorescent precursor to the cell culture medium and incubate for a further period to allow for metabolic labeling of lipids.

  • Lipid Extraction:

    • Wash the cells with PBS to remove excess precursor.

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch extraction with chloroform/methanol).

  • Lipid Analysis:

    • Separate the extracted lipids by TLC.

    • Visualize and quantify the labeled glucosylceramide using a phosphorimager (for radiolabeled lipids) or a fluorescence scanner (for fluorescently labeled lipids).

  • Data Analysis:

    • Measure the amount of labeled glucosylceramide in treated versus untreated cells.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Mechanism and Pathways

This compound's Mechanism of Action on Glucosylceramide Synthase

GCS_Inhibition cluster_cytosol Cytosol cluster_golgi cis-Golgi Lumen Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Binds UDP_Glucose UDP-Glucose UDP_Glucose->GCS Binds Glucosylceramide Glucosylceramide GCS->Glucosylceramide Produces This compound This compound This compound->GCS Competitively Inhibits

Caption: this compound competitively inhibits glucosylceramide synthase.

Glycosphingolipid Biosynthesis Pathway and this compound's Point of Intervention

GSL_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide_synthase Ceramide Synthase Serine_PalmitoylCoA->Ceramide_synthase Ceramide Ceramide Ceramide_synthase->Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP-Glucose Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_GSLs Complex Glycosphingolipids (e.g., Lactosylceramide, Gangliosides) Glucosylceramide->Complex_GSLs Further Glycosylation This compound This compound This compound->GCS Inhibition

Caption: this compound inhibits the first step of glycosphingolipid synthesis.

Experimental Workflow for Determining IC50 in Intact Cells

Intact_Cell_Assay_Workflow start Plate Cells treatment Pre-incubate with varying concentrations of this compound start->treatment labeling Add radiolabeled or fluorescent ceramide precursor treatment->labeling incubation Incubate for metabolic labeling labeling->incubation extraction Wash cells and extract total lipids incubation->extraction separation Separate lipids by TLC extraction->separation quantification Quantify labeled Glucosylceramide separation->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis

Caption: Workflow for assessing GCS inhibition in intact cells.

Conclusion

This compound's mechanism of action is a clear and well-defined example of targeted substrate reduction therapy. Its high potency and specificity for glucosylceramide synthase translate into significant clinical benefits for patients with Gaucher disease type 1, as evidenced by robust data from extensive clinical trials. The experimental methodologies outlined in this guide provide a framework for the continued investigation of glucosylceramide synthase inhibitors and their effects on cellular lipid metabolism. The continued study of such targeted therapies holds promise for the treatment of a range of glycosphingolipid storage disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Eliglustat Analogues

Introduction

This compound (Cerdelga®) is a potent, specific, and orally available inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By acting as a substrate reduction therapy (SRT), this compound decreases the rate of glucosylceramide (GlcCer) synthesis, thereby reducing the accumulation of this substrate in patients with Gaucher disease type 1, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase.[3][4] The efficacy of this compound is well-established for the systemic manifestations of Gaucher disease.[1][5] However, its utility is limited in neuronopathic forms of Gaucher disease (types 2 and 3) and other glycosphingolipid storage diseases with central nervous system (CNS) involvement, primarily due to its poor penetration of the blood-brain barrier.[5] This limitation has spurred the development of this compound analogues with improved pharmacokinetic profiles and CNS exposure. This guide provides a detailed overview of the structure-activity relationships (SAR) of these analogues, experimental protocols for their evaluation, and the underlying biochemical pathways.

Core Structure-Activity Relationship of the this compound Scaffold

This compound is a ceramide analogue, and its inhibitory activity stems from its ability to mimic the natural substrate, ceramide.[4] The core structure consists of a (1R,2R)-1-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl moiety N-acylated with an octanoyl chain. Key structural features essential for its inhibitory activity against GCS include:

  • The Phenyl-like Moiety: The 2,3-dihydrobenzo[b][5][6]dioxin group mimics the sphingoid base of ceramide, anchoring the molecule in the enzyme's active site.

  • The Acyl Chain: The N-octanoyl group mimics the fatty acid chain of ceramide. The length and properties of this chain are critical for potency.

  • The Pyrrolidine Ring: This group influences the molecule's polarity and pharmacokinetic properties.

  • Stereochemistry: The specific (1R,2R) stereochemistry is crucial for high-affinity binding to GCS.

Development of this compound Analogues for CNS Applications

The primary goal in developing this compound analogues has been to enhance CNS penetration while maintaining or improving potency against GCS and metabolic stability.[5] The main strategies have involved modifications to the N-acyl group and the aromatic moiety to reduce the topological polar surface area (TPSA) and the number of rotatable bonds, properties associated with better blood-brain barrier permeability.[5]

A significant challenge in the development of CNS-active analogues is overcoming P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier and managing rapid metabolism, primarily by cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[3][5][6]

Quantitative Data on this compound and its Analogues

The following tables summarize the in vitro activity and in vivo pharmacokinetic properties of this compound and some of its key analogues.

Table 1: In Vitro Glucosylceramide Synthase (GCS) Inhibitory Activity

CompoundGCS IC50 (nM) (Broken Cell Assay)GlcCer Lowering IC50 (nM) (Intact MDCK Cells)Reference
This compound (1)2420[7][1][6]
CCG-203586 (2)Low nanomolarNot explicitly stated, but effective[5]
Venglustat (3)Not explicitly statedNot explicitly stated, but effective[5]

Table 2: In Vivo Pharmacokinetic Properties of an this compound Analogue

CompoundSystemic Clearance (Mouse)Brain Exposure (Mouse)Rationale for Further OptimizationReference
CCG-203586 (2)RapidLowTo improve metabolic stability and CNS penetration[5]

Experimental Protocols

Detailed methodologies are crucial for the consistent evaluation and comparison of novel chemical entities. Below are protocols for key assays used in the development of this compound analogues.

1. Glucosylceramide Synthase (GCS) Inhibition Assay (Broken Cell Method)

This assay directly measures the inhibitory activity of a compound on the GCS enzyme in a cell-free system.[5][8]

  • Enzyme Source: Crude cell membrane preparations from a suitable cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which have detectable GCS activity.[1]

  • Substrates: A fluorescently labeled ceramide analogue (e.g., NBD-C6-ceramide) and the sugar donor, UDP-glucose.

  • Procedure:

    • Prepare cell homogenates by sonication or douncing in a suitable buffer.

    • Incubate the cell homogenate with varying concentrations of the test inhibitor for a predetermined time.

    • Initiate the enzymatic reaction by adding the fluorescent ceramide substrate and UDP-glucose.

    • Incubate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

    • Separate the product (fluorescent glucosylceramide) from the unreacted substrate using high-performance liquid chromatography (HPLC).[9]

    • Quantify the fluorescent product.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

2. Cellular Glucosylceramide (GlcCer) Lowering Assay (Intact Cell Method)

This assay assesses the ability of a compound to inhibit GCS within a living cell, providing insights into cell permeability and target engagement.[5][8]

  • Cell Line: MDCK cells are commonly used.

  • Procedure:

    • Culture MDCK cells in appropriate media.

    • Treat the cells with varying concentrations of the test inhibitor for a period of time (e.g., 24 hours).[5]

    • Harvest the cells and extract the lipids using a suitable solvent system.

    • Quantify the amount of endogenous glucosylceramide using a sensitive method like HPLC coupled with mass spectrometry (LC-MS/MS).

    • Determine the IC50 value for the reduction of cellular GlcCer levels.

3. In Vivo Pharmacokinetic and Brain Penetration Studies

These studies are essential to evaluate the drug-like properties of the analogues in a living organism.

  • Animal Model: Typically, mice or rats are used.

  • Procedure:

    • Administer the test compound to the animals via a relevant route (e.g., oral gavage or intravenous injection).

    • At various time points after administration, collect blood and brain tissue samples.

    • Process the samples to extract the drug.

    • Quantify the concentration of the drug in plasma and brain homogenates using LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as clearance, half-life, and the brain-to-plasma concentration ratio to assess CNS exposure.[5]

Visualizations of Pathways and Workflows

Glycosphingolipid Biosynthesis Pathway

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Further metabolism This compound This compound Analogues This compound->GCS

Caption: The role of GCS in glycosphingolipid synthesis and its inhibition by this compound analogues.

Workflow for Development of CNS-Active this compound Analogues

Dev_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Analogue Design (e.g., modify N-acyl group) Synthesis Chemical Synthesis Design->Synthesis GCS_Assay GCS Inhibition Assay (Broken Cell) Synthesis->GCS_Assay Cell_Assay Cellular GlcCer Lowering (Intact Cells) GCS_Assay->Cell_Assay PK_Study Pharmacokinetic Studies (Mouse Model) Cell_Assay->PK_Study Efficacy_Study Efficacy in Disease Model (e.g., Gaucher Type 3 Mouse) PK_Study->Efficacy_Study Lead_Opt Lead Optimization Efficacy_Study->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: Iterative workflow for the discovery and optimization of this compound analogues.

Metabolic Pathway of this compound

Metabolism_Pathway This compound This compound CYP2D6 CYP2D6 (Primary) This compound->CYP2D6 CYP3A4 CYP3A4 (Secondary) This compound->CYP3A4 Metabolites Oxidative Metabolites CYP2D6->Metabolites CYP3A4->Metabolites Excretion Excretion (Urine & Feces) Metabolites->Excretion

Caption: Primary metabolic pathways of this compound involving CYP450 enzymes.

The development of this compound analogues represents a focused effort to extend the therapeutic benefits of substrate reduction therapy to neuronopathic glycosphingolipid storage diseases. The structure-activity relationship studies have demonstrated that modifications to the this compound scaffold, particularly at the N-acyl position, can be strategically employed to enhance CNS penetration and metabolic stability.[5] The iterative process of design, synthesis, and comprehensive in vitro and in vivo testing is critical for identifying candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties. Future research will likely continue to explore novel pharmacophores and utilize advanced computational modeling to accelerate the discovery of the next generation of GCS inhibitors with improved therapeutic profiles for a broader range of devastating neurological disorders.

References

Eliglustat as a substrate reduction therapy for lysosomal storage disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Eliglustat as a Substrate Reduction Therapy for Lysosomal Storage Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease (GD), the most common lysosomal storage disorder, results from a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, in various organs.[1][2] this compound is a first-line oral substrate reduction therapy (SRT) that functions as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[3][4][5] By reducing the rate of substrate production, this compound helps to rebalance the metabolic pathway, alleviating the cellular storage burden and mitigating clinical manifestations such as hepatosplenomegaly, anemia, and thrombocytopenia.[4][5][6] Its metabolism is primarily dependent on the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4, necessitating patient genotyping for personalized dosing.[6][7][8] Clinical trials have demonstrated significant and sustained efficacy in both treatment-naïve patients and those switching from enzyme replacement therapy (ERT), with a generally favorable safety profile.[9][10] This guide provides a comprehensive overview of the pathophysiology of Gaucher disease, the mechanism of action of this compound, its pharmacokinetic and safety profiles, clinical efficacy data, and detailed experimental protocols relevant to its study.

The Pathophysiology of Gaucher Disease

Gaucher disease is an autosomal recessive genetic disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[1][11] This enzyme is responsible for the hydrolysis of glucosylceramide (GlcCer), a glycosphingolipid, into glucose and ceramide within the lysosome.[1][12] Deficient GCase activity leads to the progressive accumulation of GlcCer, primarily within the lysosomes of macrophages.[11][13] These substrate-engorged macrophages, known as "Gaucher cells," infiltrate various tissues, including the spleen, liver, bone marrow, and lungs, leading to the systemic manifestations of the disease.[2][11]

The clinical hallmarks of type 1 Gaucher disease, the non-neuronopathic form, include hepatosplenomegaly, anemia, thrombocytopenia, and skeletal complications like bone pain, osteopenia, and pathologic fractures.[1][3][11] The accumulation of GlcCer and its cytotoxic metabolite, glucosylsphingosine, drives the pathology.[11][13]

cluster_0 Biosynthesis Pathway cluster_1 Lysosomal Degradation Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP-Glucose GlcCer Glucosylceramide (GlcCer) (Substrate) GCS->GlcCer GCase_healthy Glucocerebrosidase (GCase) (Normal Function) GlcCer->GCase_healthy Normal Degradation GCase_GD Deficient GCase (Gaucher Disease) GlcCer->GCase_GD Impaired Degradation Products Glucose + Ceramide GCase_healthy->Products Accumulation GlcCer Accumulation (Gaucher Cell Formation) GCase_GD->Accumulation Pathology Organ Damage (Spleen, Liver, Bone) Accumulation->Pathology SRT This compound (Substrate Reduction Therapy) SRT->GCS Inhibits

Caption: Pathophysiology of Gaucher Disease and this compound's Mechanism.

This compound: Mechanism of Action and Pharmacokinetics

This compound is a ceramide analog that acts as a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[4][5][14] By partially inhibiting GCS, this compound reduces the rate of GlcCer production to a level that can be managed by the residual GCase activity in patients, thereby restoring a metabolic balance and reducing substrate accumulation in tissues.[4][6]

Pharmacokinetics and Metabolism

The metabolism of this compound is a critical factor in its clinical use. It is metabolized predominantly by CYP2D6 and to a lesser extent by CYP3A4.[6][8] Due to the high polymorphism of the CYP2D6 gene, a patient's metabolizer status must be determined via an FDA-cleared test prior to initiating therapy.[3][15] This allows for stratification into poor (PM), intermediate (IM), extensive (EM), or ultrarapid (URM) metabolizers, which dictates the appropriate dosage.[7] URMs may not achieve sufficient plasma concentrations for a therapeutic effect and are therefore not candidates for this compound therapy.[4][15]

The systemic exposure to this compound is highly dependent on this CYP2D6 genotype.[3] Co-administration with strong or moderate inhibitors of CYP2D6 or CYP3A can significantly increase this compound concentrations, elevating the risk of cardiac arrhythmias due to potential prolongation of PR, QTc, and/or QRS intervals.[15][16] Therefore, dose adjustments or contraindications are specified for various drug-drug interaction scenarios.[17]

Table 1: Pharmacokinetic Parameters of this compound (84 mg dose) by CYP2D6 Metabolizer Status

Parameter Extensive Metabolizers (EMs) Intermediate Metabolizers (IMs) Poor Metabolizers (PMs)
Recommended Dose 84 mg Twice Daily[3][15] 84 mg Twice Daily[3][15] 84 mg Once Daily[3][15]
Median Tmax (hours) 1.5 - 2.0[6] 2.0[6] 3.0[6]
Mean Cmax (ng/mL) 12.1 - 25.0[6] 44.6[6] 113 - 137[6]
Mean AUCtau (ng·hr/mL) 76.3 - 143[6] 306[6] 922 - 1057[6]
Terminal Half-life (hours) ~6.5[6] Not explicitly stated ~8.9[6]
Metabolism Primarily CYP2D6, lesser CYP3A4[6][8] Primarily CYP2D6, lesser CYP3A4[6][8] Primarily CYP3A4[6]

| Oral Bioavailability | <5% (due to high first-pass metabolism)[3][6] | Not explicitly stated | Not explicitly stated |

Clinical Efficacy

The efficacy of this compound has been established in several key Phase 3 clinical trials, demonstrating significant improvements in the primary clinical manifestations of Gaucher disease type 1.

ENGAGE Trial (Treatment-Naïve Patients)

The ENGAGE trial was a randomized, double-blind, placebo-controlled study in previously untreated adults with GD1.[9] The primary analysis at 9 months showed statistically significant improvements in spleen volume, liver volume, hemoglobin concentration, and platelet count compared to placebo.[9][14] Long-term data over 4.5 years confirmed these clinically meaningful improvements and their sustainability.[9][18]

Table 2: Efficacy of this compound in Treatment-Naïve Patients (ENGAGE Trial, 4.5 Years)

Parameter Baseline (Mean ± SD or Median) Change after 4.5 Years (Mean or Median) Percent Change
Spleen Volume (MN) 17.1[9][18] -11.3 -66%[9][18]
Liver Volume (MN) 1.5[9][18] -0.4 -23%[9][18]
Hemoglobin (g/dL) 11.9[9][18] +1.4 +12%
Platelet Count (x 10⁹/L) 67.6[9][18] +55.0 +87%[9][18]
Chitotriosidase (nmol/h/ml) 13,394[9][18] -11,082 -82%[9][18]
Glucosylceramide (μg/ml) 11.5[9][18] -9.1 -79%[9][18]

(MN = Multiples of Normal)

ENCORE Trial (Switch from ERT)

The ENCORE trial was a non-inferiority study involving patients who were clinically stable after at least 3 years of enzyme replacement therapy (ERT).[10] Patients were randomized to either continue ERT or switch to this compound. At 1 year, this compound was proven non-inferior to ERT in maintaining stability across a composite endpoint of hemoglobin, platelets, spleen, and liver volumes.[10] Long-term follow-up for up to 4 years showed that this clinical stability was maintained in patients who continued on this compound.[10]

Safety and Tolerability Profile

Across multiple clinical trials representing over 1400 patient-years of exposure, this compound has demonstrated a favorable safety and tolerability profile. The majority of adverse events reported were mild or moderate in severity and unrelated to the treatment.[19][20] The rate of adverse events was observed to decrease over time with continued treatment.[9]

Table 3: Common Treatment-Related Adverse Events (≥2% of Patients) from Pooled Analysis

Adverse Event Frequency
Dyspepsia 5.9%[20]
Headache 5.3%[20]
Abdominal Pain Upper 5.1%[20]
Dizziness 5.1%[20]
Diarrhea 4.6%[20]
Nausea 4.6%[20]
Arthralgia 3.6%[20]
Constipation 3.3%[20]
Fatigue 2.8%[20]
GERD 2.8%[20]
Palpitations 2.8%[20]
Abdominal Distension 2.5%[20]

| Gastritis | 2.3%[20] |

Key Experimental Protocols

Protocol: Cell-Free Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound like this compound on GCS using a cell-free microsomal preparation.

1. Preparation of Microsomes: a. Harvest cells (e.g., from a cancer cell line with high GCS expression) during logarithmic growth phase.[21] b. Homogenize cells via sonication in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, with protease inhibitors like leupeptin and aprotinin).[21] c. Isolate microsomes via ultracentrifugation at approximately 129,000 x g for 60 minutes.[21] d. Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Enzyme Reaction: a. Prepare a reaction mixture in a final volume of 0.2 mL.[21] The mixture should contain:

  • 50 µg of microsomal protein.[21]
  • Liposomal substrate: C₆-ceramide, phosphatidylcholine, and sulfatides.[21]
  • Radiolabeled UDP-glucose (e.g., [³H]UDP-glucose) as the glucose donor.
  • Varying concentrations of the inhibitor (this compound) or vehicle control. b. Initiate the reaction by adding the microsomal protein. c. Incubate the reaction in a shaking water bath at 37°C for 60 minutes.[21]

3. Product Extraction and Quantification: a. Terminate the reaction by adding a chloroform/methanol solvent mixture to extract total lipids.[21] b. Separate the radiolabeled product, [³H]glucosyl-C₆-ceramide, from the unreacted substrate using thin-layer chromatography (TLC) with a solvent system like chloroform/methanol/ammonium hydroxide (80:20:2 v/v/v).[21] c. Quantify the amount of product formed by scraping the corresponding TLC spot and measuring radioactivity via liquid scintillation counting.

4. Data Analysis: a. Calculate the percentage of GCS inhibition for each concentration of the inhibitor compared to the vehicle control. b. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

prep 1. Prepare Microsomes (Cell Lysis & Ultracentrifugation) rxn 2. Set up Enzyme Reaction (Microsomes, Ceramide, [3H]UDP-Glucose, Inhibitor) prep->rxn incubate 3. Incubate at 37°C rxn->incubate extract 4. Extract Lipids (Chloroform/Methanol) incubate->extract separate 5. Separate Product by TLC extract->separate quantify 6. Quantify Radioactivity (Scintillation Counting) separate->quantify analyze 7. Calculate IC50 Value quantify->analyze start Patient with GD1 genotype Perform CYP2D6 Genotype Test start->genotype status Determine Metabolizer Status genotype->status em_im EM or IM status->em_im EM / IM pm PM status->pm PM urm_ind URM or Indeterminate status->urm_ind URM / Ind. med_review_em Review Concomitant Meds em_im->med_review_em med_review_pm Review Concomitant Meds pm->med_review_pm no_treat This compound Not Recommended urm_ind->no_treat dose_84_bid Dose: 84 mg BID med_review_em->dose_84_bid No Strong/Moderate CYP2D6 or CYP3A Inhibitors dose_84_qd Dose: 84 mg QD med_review_em->dose_84_qd Taking Strong/Moderate CYP2D6 or CYP3A Inhibitor med_review_pm->dose_84_qd No Strong CYP3A Inhibitors/Inducers med_review_pm->no_treat Taking Strong CYP3A Inhibitor/Inducer [style=dashed, color=#EA4335]

References

Pharmacokinetics and metabolism of Eliglustat in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Eliglustat in Preclinical Models

Introduction

This compound (Genz-112638) is an orally administered small molecule inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] By reducing the production of glucosylceramide, this compound serves as a substrate reduction therapy for Gaucher disease type 1, an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme β-glucocerebrosidase.[1][3] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of this compound, drawing upon data from various animal models to inform researchers, scientists, and drug development professionals.

Pharmacokinetics in Preclinical Models

This compound has been evaluated in several preclinical species, including mice, rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The pharmacokinetic properties were found to be generally consistent across these species.[4]

Absorption and Bioavailability

Following oral administration, this compound is rapidly absorbed, with the maximum plasma concentration (Tmax) typically reached within 1 to 2 hours across all tested species.[1][4] Despite its rapid absorption, the absolute oral bioavailability of this compound is low, which is attributed to extensive first-pass metabolism.[5][6] Studies with radiolabeled drug confirmed its oral bioavailability and showed that the majority of the compound is eliminated in the feces.[1]

Distribution

Preclinical studies indicate that this compound distributes to various tissues, with high concentrations observed in the liver, kidney, and adrenal gland.[1] Notably, distribution to the brain is limited, which is likely due to its nature as a P-glycoprotein (P-gp) substrate, leading to efflux at the blood-brain barrier.[1][7]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different preclinical models after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Dose

SpeciesDose (mg/kg)Half-Life (t½)Clearance (CL) (L/h/kg)
Mouse 516 min6.3
Rat 524 min8.9
Dog 568 min4.4

Data sourced from preclinical studies.[1]

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral (PO) Dose

SpeciesDose (mg/kg)Tmax (h)Terminal Half-Life (t½) (h)
Mouse 3~10.546
Rat 3~10.266
Dog 3~11.03
Monkey 3~11.43

Data sourced from FDA reports on preclinical studies.[4]

Metabolism of this compound

The metabolism of this compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.

Primary Metabolic Pathways

In vitro and in vivo studies have established that this compound is extensively metabolized, primarily through the cytochrome P450 (CYP) enzyme system.[1][8][9] The primary metabolic pathways involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety.[5] The resulting metabolites have been determined to be inactive.[5]

Key Metabolizing Enzymes: CYP2D6 and CYP3A4

Microsomal enzyme assays have identified CYP2D6 as the principal enzyme responsible for this compound metabolism, with CYP3A4 playing a lesser role.[1][8][10] This is a crucial consideration as the activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[9][11] While these phenotypes are a major focus in clinical settings, the enzymatic pathways are first elucidated in preclinical models. In preclinical species with low or undetectable levels of a major human circulating metabolite (Genz-399240), such as rats and dogs, other species like rabbits and monkeys showed appreciable levels.[4]

Eliglustat_Metabolism cluster_CYP450 CYP450-Mediated Oxidation This compound This compound CYP2D6 CYP2D6 (Primary) This compound->CYP2D6 Major Pathway CYP3A4 CYP3A4 (Secondary) This compound->CYP3A4 Minor Pathway Metabolites Inactive Oxidative Metabolites CYP2D6->Metabolites CYP3A4->Metabolites Eliglustat_Transport_Metabolism cluster_absorption Intestinal Absorption & First-Pass Metabolism cluster_liver Hepatic Metabolism Eliglustat_Oral Oral this compound Enterocyte Enterocyte P-gp Efflux Eliglustat_Oral->Enterocyte Absorption Enterocyte->Eliglustat_Oral P-gp Efflux PortalVein Portal Vein Enterocyte->PortalVein Hepatocyte Hepatocyte CYP2D6 CYP3A4 PortalVein->Hepatocyte Metabolites Metabolites Hepatocyte->Metabolites Systemic Systemic Circulation Hepatocyte->Systemic PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Dosing (IV or PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc PK Parameter Calculation Analysis->PK_Calc Report Final Report PK_Calc->Report

References

A Technical Guide to the Chemical Synthesis and Purification of Eliglustat for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proven methodology for the chemical synthesis and purification of Eliglustat, a potent inhibitor of glucosylceramide synthase, for research purposes. The following sections provide comprehensive experimental protocols, quantitative data, and visualizations to facilitate the replication of this synthesis in a laboratory setting.

Introduction

This compound is a small molecule therapeutic approved for the treatment of Gaucher disease type 1. It functions as a substrate reduction therapy by inhibiting glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By reducing the rate of glucosylceramide synthesis, this compound helps to alleviate the accumulation of this substrate in lysosomes, which is the underlying cause of Gaucher disease.[1][2] This guide focuses on a well-established synthetic route commencing from 1,4-benzodioxan-6-carbaldehyde, providing a practical approach for obtaining this compound for investigational use.

Chemical Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step sequence starting from commercially available 1,4-benzodioxan-6-carbaldehyde. The key steps involve a Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry, followed by a series of transformations to build the final molecule.

Synthesis Workflow

G A 1,4-Benzodioxan-6-carbaldehyde B Horner-Wadsworth-Emmons olefination A->B C (E)-Methyl 3-(2,3-dihydrobenzo [b][1,4]dioxin-6-yl)acrylate B->C Yield: 98% D Sharpless Asymmetric Dihydroxylation (AD-mix-β) C->D E Chiral syn-1,2-diol D->E Yield: 82% F Protection (Acetone) E->F G Protected Diol F->G Yield: 83% H Reduction (LiAlH4), Swern Oxidation, Wittig Olefination G->H I para-Methoxycinnamyl derivative H->I Yield: 67% (3 steps) J Deprotection and Benzylation I->J K syn-1,2-dibenzyl ether J->K Yield: 71% L Diastereoselective Amination (CSI) K->L M Protected syn-1,2-amino benzyl ether L->M Yield: 62% dr > 20:1 N Ozonolysis and Reductive Amination M->N O Tertiary Amine N->O P Hydrogenolysis O->P Q (1R,2R)-2-Amino-1-(2,3-dihydrobenzo [b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol P->Q Yield: 81% R Acylation (n-octanoyl chloride) Q->R S This compound R->S Yield: 53%

Figure 1: Synthetic workflow for this compound starting from 1,4-benzodioxan-6-carbaldehyde.

Quantitative Data for Synthesis

The following table summarizes the yields for each step in the synthesis of this compound.

StepReactionStarting MaterialProductYield (%)Diastereomeric Ratio (dr)
1Horner-Wadsworth-Emmons Olefination1,4-Benzodioxan-6-carbaldehyde(E)-Methyl 3-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)acrylate98-
2Sharpless Asymmetric Dihydroxylation(E)-Methyl 3-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)acrylateChiral syn-1,2-diol82-
3Acetonide ProtectionChiral syn-1,2-diolProtected Diol83-
4-6Reduction, Oxidation, WittigProtected Diolpara-Methoxycinnamyl derivative67 (over 3 steps)-
7Deprotection and Benzylationpara-Methoxycinnamyl derivativesyn-1,2-dibenzyl ether71-
8Diastereoselective Aminationsyn-1,2-dibenzyl etherProtected syn-1,2-amino benzyl ether62>20:1
9HydrogenolysisTertiary Amine(1R,2R)-2-Amino-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol81-
10Acylation(1R,2R)-2-Amino-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-olThis compound53-

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Step 1: Synthesis of (E)-Methyl 3-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)acrylate

To a solution of sodium hydride (16.75 mmol) in dry tetrahydrofuran (25 mL), trimethylphosphonoacetate (30.46 mmol) is added at 0 °C. The mixture is stirred for 10 minutes, followed by the addition of a solution of 1,4-benzodioxan-6-carboxaldehyde (15.23 mmol) in tetrahydrofuran (25 mL). The reaction is stirred at room temperature for 2 hours, then quenched with ice water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.[4]

Step 2: Sharpless Asymmetric Dihydroxylation

The olefin from the previous step is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β to furnish the chiral syn-1,2-diol.[5]

Step 8: Diastereoselective Amination

The syn-1,2-dibenzyl ether (6) is reacted with chlorosulfonyl isocyanate (CSI) in a mixture of toluene and n-hexane (10:1) at -78 °C to yield the protected syn-1,2-amino benzyl ether (5).[2][4]

Step 9: Hydrogenolysis

To a solution of the tertiary amine intermediate (13) in ethanol, 10% palladium on carbon is added. The reaction mixture is stirred under a hydrogen atmosphere for 16 hours. The mixture is then filtered through Celite and the filtrate is concentrated in vacuo to yield the amino alcohol (14).[4]

Step 10: Synthesis of this compound

To a solution of (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol (14) (0.06 mmol) and triethylamine (0.12 mmol) in dry dichloromethane (1.2 mL), octanoyl chloride (0.08 mmol) is added at 0 °C. The reaction is stirred for 2 hours at the same temperature. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.[4]

Purification of this compound

Purification of the final compound and intermediates is crucial to obtain high-purity this compound for research use. Column chromatography is the primary method employed.

Column Chromatography

Flash column chromatography using silica gel (230-400 mesh) is a standard method for purifying the intermediates and the final product. The choice of eluent system depends on the polarity of the compound being purified. A gradient of ethyl acetate in hexanes is commonly used. For the final purification of this compound, a mobile phase of methanol in ethyl acetate with a small amount of triethylamine can be effective.[4]

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative reverse-phase HPLC can be utilized. A C18 column is typically used with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid.[4]

ParameterValue
Column C18
Mobile Phase A Water with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient 10-90% B over a specified time
Detection UV at 254 nm

Analytical Characterization

The identity and purity of the synthesized this compound and its intermediates should be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the desired stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and intermediates. A typical analytical method would use a C18 column with a mobile phase of methanol and acetonitrile.[6]

Mechanism of Action: Signaling Pathway

This compound's therapeutic effect stems from its inhibition of glucosylceramide synthase, a key enzyme in the glycosphingolipid biosynthesis pathway.

G Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide This compound This compound This compound->GCS Inhibition Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Lysosome Lysosome Glucosylceramide->Lysosome GBA Glucocerebrosidase (GBA) Lysosome->GBA Accumulation Glucosylceramide Accumulation (Gaucher Disease) Lysosome->Accumulation Glucose Glucose GBA->Glucose Ceramide2 Ceramide GBA->Ceramide2

Figure 2: Mechanism of action of this compound in the glycosphingolipid biosynthesis pathway.

In Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase (GBA) leads to the accumulation of its substrate, glucosylceramide.[1][2] this compound inhibits glucosylceramide synthase (GCS), the enzyme that catalyzes the formation of glucosylceramide from ceramide and UDP-glucose.[7] This upstream inhibition reduces the amount of glucosylceramide produced, thereby lessening the substrate burden on the deficient GBA enzyme and mitigating the pathological accumulation of lipids in lysosomes.

References

In Vitro Inhibition of Glucosylceramide Synthase by Eliglustat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking this enzyme, this compound effectively reduces the production of glucosylceramide (GlcCer) and its downstream metabolites. This mechanism of action, known as substrate reduction therapy (SRT), is the cornerstone of its therapeutic application in Gaucher disease type 1, a lysosomal storage disorder characterized by the accumulation of GlcCer. This technical guide provides an in-depth overview of the in vitro inhibitory potency of this compound on GCS, detailed experimental protocols for its assessment, and a visualization of the relevant biochemical pathways.

Data Presentation: In Vitro IC50 of this compound on GCS

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The in vitro IC50 of this compound for GCS has been determined in various cell-based and cell-free assays, consistently demonstrating its high affinity and specificity for the enzyme. The table below summarizes the reported IC50 values across different experimental systems.

Cell Line/Enzyme SourceIC50 (nM)Notes
K562 cells~24Human chronic myelogenous leukemia cell line.[1]
MDA-MB-231 cells25Human breast adenocarcinoma cell line.
MDCK cell homogenates115Madin-Darby Canine Kidney cell lysates.
Intact MDCK cells20The higher potency in intact cells is attributed to the high lipophilicity of this compound, allowing it to concentrate within cells.
Human GCS15 - 31Recombinant human glucosylceramide synthase.
Mouse GCS51 - 190Recombinant mouse glucosylceramide synthase.

Experimental Protocols

The determination of the IC50 value for an inhibitor of GCS, such as this compound, typically involves an in vitro enzyme activity assay. The following is a detailed methodology synthesized from established protocols, primarily utilizing a fluorescently labeled substrate, NBD C6-ceramide.

Protocol: Determination of this compound IC50 on GCS Activity using a Fluorescent Substrate

1. Materials and Reagents:

  • Enzyme Source: Microsomal fractions or whole cell lysates from a cell line expressing GCS (e.g., HeLa, K562, or insect cells overexpressing recombinant GCS).

  • Substrates:

    • NBD C6-ceramide (N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine)

    • Uridine diphosphate glucose (UDP-glucose)

  • Inhibitor: this compound

  • Buffers and Solutions:

    • Lysis Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 4 mM MgCl2 and protease inhibitors)

    • Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 20 mM KCl, 30 mM MgCl2, 20% glycerol, 2 mM DTT)

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Solvents for lipid extraction (e.g., chloroform, methanol)

    • Solvents for chromatography (e.g., HPLC-grade solvents)

  • Equipment:

    • Sonicator or homogenizer

    • Centrifuge

    • Incubator (37°C)

    • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector or a Thin-Layer Chromatography (TLC) setup with a fluorescence imager.

    • 96-well plates (optional, for high-throughput screening)

2. Preparation of Reagents:

  • Enzyme Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication or homogenization on ice.

    • Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

    • The supernatant (whole cell lysate) can be used directly, or further centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is then resuspended in Assay Buffer.

    • Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).

  • Substrate Preparation:

    • Prepare a stock solution of NBD C6-ceramide in an organic solvent (e.g., chloroform or ethanol).

    • For cell-based assays, the NBD C6-ceramide is often complexed with BSA to facilitate its delivery to the cells.

    • Prepare a stock solution of UDP-glucose in Assay Buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of this compound in the Assay Buffer to achieve a range of concentrations for the IC50 determination (e.g., from 0.1 nM to 10 µM).

3. GCS Activity Assay and Inhibition:

  • In a microcentrifuge tube or a well of a 96-well plate, combine the enzyme preparation (e.g., 50 µg of protein) with the Assay Buffer.

  • Add the desired concentration of this compound from the serial dilutions. Include a control with no inhibitor. Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrates: NBD C6-ceramide (e.g., final concentration of 35 µM) and UDP-glucose (e.g., final concentration of 10 mM).

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 1-16 hours), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).

4. Product Detection and Quantification:

  • Lipid Extraction:

    • Vortex the reaction mixture after adding the extraction solvent.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Chromatographic Separation and Detection:

    • Resuspend the dried lipids in a suitable solvent.

    • Separate the product (NBD C6-glucosylceramide) from the unreacted substrate (NBD C6-ceramide) using either HPLC or TLC.

      • HPLC: Use a suitable column (e.g., C18) and a gradient elution. Detect the fluorescent lipids using a fluorescence detector (excitation ~466 nm, emission ~536 nm).

      • TLC: Spot the lipid extract on a silica gel plate and develop it with an appropriate solvent system. Visualize the fluorescent spots under UV light and quantify the intensity using an imaging system.

    • Quantify the amount of product formed by comparing the peak area (HPLC) or spot intensity (TLC) to a standard curve of NBD C6-glucosylceramide.

5. IC50 Calculation:

  • Calculate the percentage of GCS inhibition for each this compound concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

  • Determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of GCS activity.

Mandatory Visualizations

Glycosphingolipid Biosynthesis Pathway

The following diagram illustrates the central role of Glucosylceramide Synthase (GCS) in the biosynthesis of various classes of glycosphingolipids.

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Lactosylceramide Lactosylceramide GlcCer->Lactosylceramide This compound This compound This compound->GCS Inhibition Globo_series Globo-series (e.g., Gb3) Lactosylceramide->Globo_series Ganglio_series Ganglio-series (e.g., GM3, GD3, GT3) Lactosylceramide->Ganglio_series Lacto_Neolacto_series Lacto/Neolacto-series Lactosylceramide->Lacto_Neolacto_series IC50_Workflow Start Start Prep_Enzyme Prepare Enzyme Source (Cell Lysate/Microsomes) Start->Prep_Enzyme Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Incubation Incubate Enzyme with Inhibitor Prep_Enzyme->Incubation Prep_Inhibitor->Incubation Reaction Initiate Reaction with NBD C6-Ceramide & UDP-Glucose Incubation->Reaction Termination Terminate Reaction & Extract Lipids Reaction->Termination Separation Separate Lipids (HPLC or TLC) Termination->Separation Quantification Quantify Fluorescent Product (NBD C6-GlcCer) Separation->Quantification Analysis Calculate % Inhibition & Determine IC50 Quantification->Analysis End End Analysis->End

References

Cellular Uptake and Distribution of Eliglustat In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] Understanding the mechanisms of its cellular uptake, transport, and intracellular distribution is critical for elucidating its therapeutic efficacy and potential off-target effects. This technical guide provides a comprehensive overview of the in vitro cellular pharmacology of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms and workflows.

Mechanism of Action and Cellular Transport

This compound, a ceramide analogue, reduces the pathological accumulation of glucosylceramide by inhibiting its synthesis.[3][4] Its cellular pharmacokinetics are governed by a combination of passive diffusion and active transport mechanisms.

1.1 Cellular Uptake: As a lipophilic small molecule, this compound is believed to cross the plasma membrane primarily through passive diffusion. Its high degree of lipophilicity contributes to its ability to concentrate within cells, a factor that enhances its potency in intact cellular systems compared to cell-free enzyme assays.[5]

1.2 P-glycoprotein Mediated Efflux: A critical determinant of this compound's net intracellular concentration and tissue distribution is its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1).[4][6] P-gp is an efflux pump highly expressed in various tissues, including the blood-brain barrier, where it actively transports a wide range of xenobiotics out of cells.[7][8] this compound is a known substrate of P-gp, which significantly limits its penetration into the central nervous system and makes it unsuitable for treating neuronopathic forms of Gaucher disease.[7][9]

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Eliglustat_ext This compound Eliglustat_int This compound Eliglustat_ext->Eliglustat_int Passive Diffusion Pgp P-glycoprotein (P-gp/MDR1) Pgp->Eliglustat_ext Active Efflux (ATP-dependent) Eliglustat_int->Pgp

Caption: Cellular transport of this compound.

Intracellular Distribution and Organellar Effects

Once inside the cell, this compound primarily targets glucosylceramide synthase located at the Golgi complex.[5] However, studies have revealed its accumulation and effects in other compartments, notably the lysosomes. In vitro work in RAW264.7 macrophage-like cells has shown that this compound treatment leads to the accumulation of single-membrane autolysosomes, indicating it acts as an autophagy flux inhibitor by blocking autolysosomal degradation.[10] This effect is distinct from its primary mechanism of action but may contribute to its broader cellular impacts.

cluster_golgi Golgi Apparatus Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes GSLs Glycosphingolipids (GSLs) GlcCer->GSLs Further Processing This compound This compound This compound->GCS Inhibits

Caption: this compound's primary mechanism of action.

Quantitative Data Summary

The following tables summarize key in vitro quantitative data for this compound from published studies.

Table 1: In Vitro Potency of this compound

Parameter Cell Type / System Value Reference
IC₅₀ K562 cells ~24 nmol/L [3]
IC₅₀ Intact MDCK cells 20 nM [5]
IC₅₀ MDCK cell homogenates 115 nM [5]

| IC₅₀ | Glucosylceramide Synthase | 10 ng/mL |[11] |

IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit the target enzyme or cellular process by 50%. The higher potency in intact cells versus cell homogenates suggests intracellular accumulation.[5][7]

Table 2: P-glycoprotein (P-gp) Mediated Efflux

Compound Cell Line Efflux Ratio Reference
This compound Analogue (Compound 2) MDR1-MDCK 298 [9]

| Optimized Analogue (Compound 17) | MDR1-MDCK | 60 |[9] |

The efflux ratio is calculated from bidirectional transport assays. A higher ratio indicates greater susceptibility to P-gp mediated efflux. The data shows that modifications to the this compound scaffold can significantly reduce P-gp efflux.[9]

Table 3: In Vitro Distribution Characteristics

Parameter System Value Reference
Plasma Protein Binding Human Plasma 76% - 83% [12]
Red Blood Cell Partitioning Human Blood No significant partitioning

| Blood to Plasma Ratio | Human Blood | 1.31 - 1.37 | |

Experimental Protocols

4.1 Protocol for P-glycoprotein (P-gp) Efflux Assay

This protocol determines if a compound is a substrate of the P-gp transporter using a bidirectional transport assay in a polarized cell monolayer, such as MDR1-MDCK cells.

  • Cell Seeding: Seed MDR1-MDCK cells onto permeable filter supports (e.g., Transwell® inserts) and culture until a confluent, polarized monolayer is formed. Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.

  • Assay Initiation:

    • Apical to Basolateral (A→B) Transport: Add this compound to the apical (upper) chamber.

    • Basolateral to Apical (B→A) Transport: Add this compound to the basolateral (lower) chamber.

    • Known P-gp inhibitors (e.g., verapamil) can be used as controls to confirm P-gp specific transport.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A→B, apical for B→A). Replace the collected volume with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions:

      • Papp = (dQ/dt) / (A * C₀)

      • where dQ/dt is the transport rate, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 is generally considered indicative of active efflux.

cluster_workflow P-gp Efflux Assay Workflow A Seed MDR1-MDCK cells on permeable supports B Culture to form confluent monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Initiate transport: Add this compound to donor chamber (Apical or Basolateral) C->D E Sample receiver chamber at timed intervals D->E F Quantify this compound concentration (LC-MS/MS) E->F G Calculate Papp (A→B) and Papp (B→A) F->G H Calculate Efflux Ratio (ER) G->H I Determine P-gp Substrate Status (ER > 2) H->I

Caption: P-gp efflux experimental workflow.

4.2 Protocol for Autophagy Flux Analysis

This protocol assesses the impact of this compound on the autophagy pathway, specifically the fusion of autophagosomes with lysosomes and subsequent degradation.

  • Cell Transfection: Transfect a suitable cell line (e.g., RAW264.7, HeLa) with a plasmid encoding a tandem fluorescent-tagged LC3 protein (e.g., mRFP-GFP-LC3). This protein fluoresces yellow (GFP+RFP) in neutral pH autophagosomes and red (RFP only) in acidic autolysosomes, as the GFP signal is quenched by low pH.

  • Drug Treatment: Treat the transfected cells with this compound at various concentrations and for different durations. Include positive controls that block autophagy at different stages, such as Bafilomycin A1 or Chloroquine (which inhibit lysosomal acidification and degradation).[10] A vehicle-treated group serves as the negative control.

  • Fluorescence Microscopy: Fix the cells and acquire images using a confocal fluorescence microscope with appropriate channels for GFP and RFP.

  • Image Analysis:

    • Quantify the number of yellow puncta (autophagosomes) and red puncta (autolysosomes) per cell.

    • An accumulation of yellow puncta and a decrease in red puncta, as observed with this compound, indicates a blockage of autophagic flux at the degradation step.[10]

cluster_pathway Autophagy Pathway and Point of Inhibition A Autophagosome (Yellow Puncta: GFP+RFP) C Autolysosome (Red Puncta: RFP only) A->C Fusion B Lysosome B->C Fusion D Degradation & Recycling C->D Degradation This compound This compound This compound->C Inhibits Degradation

Caption: Inhibition of autophagic flux by this compound.

Conclusion

The cellular uptake and distribution of this compound are complex processes pivotal to its therapeutic action. In vitro studies demonstrate that while its lipophilic nature facilitates entry into cells, its intracellular concentration is significantly modulated by active efflux via the P-gp transporter. This interaction is a key reason for its limited brain penetration. Within the cell, this compound potently inhibits its target, glucosylceramide synthase, in the Golgi apparatus. Furthermore, emerging evidence reveals that this compound also accumulates in and affects lysosomal function, leading to an inhibition of autophagic flux. A thorough understanding of these cellular mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development and optimization of substrate reduction therapies for lysosomal storage diseases.

References

The Molecular Architecture of Specificity: A Technical Guide to Eliglustat's Interaction with Glucosylceramide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliglustat, an oral substrate reduction therapy for Gaucher disease type 1, exhibits remarkable specificity for its target enzyme, glucosylceramide synthase (GCS). This document provides an in-depth technical exploration of the molecular underpinnings of this specificity. By examining the kinetic data, the structural basis of the enzyme-inhibitor interaction, and the experimental methodologies used for its characterization, we illuminate the key factors governing this compound's potent and selective inhibition of GCS. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug development, glycobiology, and lysosomal storage disorders.

Introduction: Glucosylceramide Synthase and Gaucher Disease

Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme acid β-glucosidase (glucocerebrosidase). This enzymatic defect leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, giving rise to the "Gaucher cells" that infiltrate various organs.[1][2] The clinical manifestations primarily include hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[2][3]

Glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase (UGCG), is the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[4] It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[4] In the context of Gaucher disease, the continuous synthesis of glucosylceramide by GCS exacerbates the substrate accumulation in the absence of sufficient glucocerebrosidase activity.

This compound is a substrate reduction therapy designed to specifically inhibit GCS, thereby reducing the rate of glucosylceramide synthesis to a level that can be managed by the residual glucocerebrosidase activity in patients.[4][5] This approach aims to restore the metabolic balance and alleviate the clinical symptoms of Gaucher disease.[5]

Mechanism of Action: Potent and Specific Inhibition

This compound functions as a potent and highly specific inhibitor of glucosylceramide synthase.[6][7] It is a structural analog of ceramide, allowing it to competitively bind to the active site of GCS.[6] This targeted inhibition reduces the production of glucosylceramide, thereby lessening the substrate burden on the deficient glucocerebrosidase enzyme.[2][8]

Quantitative Analysis of Inhibition

The potency and specificity of this compound have been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for GCS, while comparative assays against other glycosidases highlight its remarkable selectivity.

EnzymeIC50 (nM)Cell Line/SystemReference
Glucosylceramide Synthase (GCS) 20Intact MDCK cells[9]
Glucosylceramide Synthase (GCS) 24K562 cells[6]
Glucosylceramide Synthase (GCS) 25-[3]
β-Glucosidase I and II >2,500,000-
Lysosomal Glucocerebrosidase >2,500,000-
Non-lysosomal Glycosylceramidase 1,600,000-
Sucrase No inhibition up to 10,000-[9]
Maltase No inhibition up to 10,000-[9]

Table 1: Inhibitory activity of this compound against glucosylceramide synthase and other glycosidases.

Molecular Basis of Specificity: Insights from a Structural Model

While an experimental crystal structure of this compound bound to human glucosylceramide synthase is not yet available, a high-fidelity structural model of the enzyme has been generated using advanced computational methods such as AlphaFold.[1][5] This model, combined with site-directed mutagenesis studies, has provided significant insights into the architecture of the active site and the key residues involved in substrate binding.

The active site of GCS is located on the cytosolic face of the Golgi apparatus.[9] In silico docking and molecular dynamics simulations of the natural substrates, ceramide and UDP-glucose, have identified a constellation of amino acid residues crucial for their binding and for the catalytic activity of the enzyme.[1][5]

Key residues in the GCS active site include:

  • For UDP-glucose binding: Asp144, Glu235, and Asp236 are involved in coordinating the essential manganese ion cofactor, which in turn interacts with the phosphate groups of UDP-glucose. Gly210, Val208, and Trp276 contribute to the correct orientation of the UDP-glucose molecule.[1][5]

  • For ceramide binding: A hydrophobic pocket formed by Phe205, Cys207, Tyr237, and Leu284 accommodates the polar head of ceramide. His193 plays a critical role in anchoring the ceramide substrate within the active site.[1][5]

Given that this compound is a ceramide analog, it is highly probable that it occupies the ceramide-binding pocket and interacts with the same key residues. The specificity of this compound likely arises from the precise complementarity of its chemical structure to the shape and electrostatic environment of this pocket, allowing for high-affinity binding that is not readily achieved with other, structurally dissimilar glycosidases.

Signaling Pathways and Experimental Workflows

Glycosphingolipid Biosynthesis Pathway and this compound's Point of Intervention

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide Complex_GSLs Complex Glycosphingolipids (e.g., gangliosides, globosides) Glucosylceramide->Complex_GSLs Further Glycosylation Degradation Lysosomal Degradation (via Glucocerebrosidase) Glucosylceramide->Degradation GCS->Glucosylceramide Synthesis This compound This compound This compound->GCS Inhibition

Caption: Glycosphingolipid biosynthesis pathway and the inhibitory action of this compound.

Putative Binding of this compound in the GCS Active Site

Eliglustat_Binding cluster_GCS GCS Active Site cluster_Ceramide_Pocket Ceramide-Binding Pocket This compound This compound His193 His193 This compound->His193 Anchoring Interaction Phe205 Phe205 This compound->Phe205 Hydrophobic Interaction Cys207 Cys207 This compound->Cys207 Hydrophobic Interaction Tyr237 Tyr237 This compound->Tyr237 Hydrophobic Interaction Leu284 Leu284 This compound->Leu284 Hydrophobic Interaction

Caption: Putative binding of this compound within the ceramide-binding pocket of GCS.

Experimental Workflow: In Vitro GCS Inhibition Assay

GCS_Assay_Workflow start Start microsomes Prepare Microsomes (Source of GCS) start->microsomes reaction Incubate at 37°C: - Microsomes - Liposomal Substrates - [3H]UDP-glucose - Inhibitor microsomes->reaction substrates Prepare Liposomal Substrates: - Ceramide - Phosphatidylcholine substrates->reaction radiolabel Prepare Radiolabeled Substrate: [3H]UDP-glucose radiolabel->reaction inhibitor Prepare this compound (or other inhibitor) at various concentrations inhibitor->reaction stop Stop Reaction reaction->stop extraction Lipid Extraction stop->extraction separation Separate Radiolabeled Glucosylceramide (e.g., via TLC or HPLC) extraction->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50 quantification->analysis

Caption: Workflow for an in vitro glucosylceramide synthase inhibition assay.

Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is adapted from established methods for measuring GCS activity and its inhibition.

Materials:

  • Microsomal protein preparation from a suitable cell line (e.g., MDCK or K562 cells) as the source of GCS.

  • C6-ceramide

  • Phosphatidylcholine

  • Brain sulfatides

  • [³H]UDP-glucose (radiolabeled substrate)

  • Unlabeled UDP-glucose

  • Sodium phosphate buffer (0.1 M, pH 7.8)

  • EDTA (2.0 mM)

  • MgCl₂ (10 mM)

  • Dithiothreitol (1.0 mM)

  • β-NAD (2.0 mM)

  • This compound or other test inhibitors

  • Thin-layer chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Preparation of Liposomal Substrate:

    • Prepare a liposomal suspension containing C6-ceramide (1.0 mM), phosphatidylcholine (3.6 mM), and brain sulfatides (0.9 mM).

  • Reaction Mixture Preparation:

    • In a reaction tube, combine the following:

      • 50 µg of microsomal protein

      • Liposomal substrate

      • Sodium phosphate buffer

      • EDTA, MgCl₂, dithiothreitol, and β-NAD

    • Add varying concentrations of this compound or the test inhibitor. Include a control with no inhibitor.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding [³H]UDP-glucose (to a final concentration of 0.5 mM, with a specific activity of approximately 4,700 dpm/nmol).

    • The total reaction volume is typically 0.2 ml.

  • Incubation:

    • Incubate the reaction mixture in a shaking water bath at 37°C for 60 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding a suitable solvent, such as chloroform/methanol.

  • Lipid Extraction and Separation:

    • Extract the lipids from the reaction mixture.

    • Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the radiolabeled glucosylceramide from the unreacted [³H]UDP-glucose and other lipids.

  • Quantification:

    • Scrape the portion of the TLC plate corresponding to glucosylceramide into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of glucosylceramide synthesized in the presence of different inhibitor concentrations.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Quantification of Glucosylceramide in Cell Lysates

This protocol provides a method for quantifying cellular glucosylceramide levels, which is essential for assessing the in vivo efficacy of GCS inhibitors.

Materials:

  • Cell lysates

  • Chloroform

  • Methanol

  • Internal standard (e.g., C6-NBD-GlcCer)

  • Sphingolipid ceramide N-deacylase (SCDase)

  • O-phthalaldehyde (OPA)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector and a normal-phase column.

Procedure:

  • Lipid Extraction:

    • To a known amount of cell lysate (e.g., containing 100-400 µg of protein), add a chloroform/methanol mixture and the internal standard.

    • Incubate at 37°C for 2 hours to ensure complete extraction.

    • Perform a phase separation by adding chloroform and water, followed by centrifugation.

    • Collect the lower organic phase containing the lipids and dry it.

  • Deacylation:

    • Resuspend the dried lipids in a buffer suitable for SCDase activity.

    • Add SCDase to hydrolyze the N-acyl linkage of glucosylceramide, generating glucosylsphingosine.

  • Derivatization:

    • Derivatize the resulting glucosylsphingosine with OPA to form a fluorescent adduct.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the OPA-derivatized glucosylsphingosine using a normal-phase column.

    • Detect the fluorescent adduct using a fluorescence detector.

  • Quantification:

    • Quantify the amount of glucosylceramide by comparing the peak area of the OPA-derivatized glucosylsphingosine to that of the internal standard and a standard curve generated with known amounts of glucosylceramide.

Conclusion

The specificity of this compound for glucosylceramide synthase is a multifactorial phenomenon rooted in its structural mimicry of the natural substrate, ceramide, and the unique architecture of the GCS active site. This high degree of selectivity, supported by robust quantitative data, minimizes off-target effects and contributes to its favorable safety profile. The experimental protocols detailed herein provide a framework for the continued investigation of GCS inhibitors and their therapeutic potential. A deeper understanding of the molecular interactions between this compound and GCS, ideally through high-resolution structural studies, will undoubtedly pave the way for the design of next-generation substrate reduction therapies for Gaucher disease and other glycosphingolipid storage disorders.

References

Methodological & Application

Application Notes and Protocols: Eliglustat In Vitro Assay for GCS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS), the key enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By inhibiting GCS, this compound effectively reduces the production of glucosylceramide (GlcCer) and its downstream metabolites. This mechanism of action, known as substrate reduction therapy (SRT), is the basis for its use in the treatment of Gaucher disease type 1, a lysosomal storage disorder characterized by the accumulation of GlcCer.[2] Accurate and reproducible in vitro assays are crucial for studying the inhibitory activity of this compound and for the development of new GCS inhibitors.

These application notes provide detailed protocols for two common in vitro methods to assess the inhibitory effect of this compound on GCS activity: a cell-free microsomal assay and a cell-based assay.

Quantitative Data Summary

The inhibitory potency of this compound against GCS has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of inhibitors.

Assay TypeSystemSubstrateDetection MethodThis compound IC50Reference
Cell-BasedIntact MDCK cellsEndogenousNot Specified20 nM[3]
Cell-BasedK562 cellsEndogenousNot Specified~24 nM[4][5]
Cell-FreeHuman A375 cell-derived microsomesExogenousNot Specified10 ng/mL[6]
Cell-FreeHuman K562 cellsExogenousNot Specified10 ng/mL[6]

Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line or enzyme source, substrate concentration, and detection method used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glycosphingolipid biosynthesis pathway, the mechanism of action of this compound, and the general workflows for the in vitro GCS inhibition assays.

GCS_Pathway cluster_ER Endoplasmic Reticulum / Golgi Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer UDP Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Further Glycosylation This compound This compound This compound->GCS Inhibition Assay_Workflow cluster_CellFree Cell-Free (Microsomal) Assay cluster_CellBased Cell-Based Assay Microsome_Prep Prepare Microsomes (Source of GCS) Incubate_CF Incubate Microsomes, Liposomes, UDP-Glucose, and this compound Microsome_Prep->Incubate_CF Liposome_Prep Prepare Substrate Liposomes (e.g., C8-Ceramide) Liposome_Prep->Incubate_CF Reaction_Stop_CF Stop Reaction Incubate_CF->Reaction_Stop_CF Analysis_CF Analyze Product Formation (e.g., LC-MS/MS) Reaction_Stop_CF->Analysis_CF Cell_Culture Culture Cells (e.g., K562, MDCK) Eliglustat_Treat Treat Cells with this compound Cell_Culture->Eliglustat_Treat NBD_Cer_Label Label with NBD C6-Ceramide Eliglustat_Treat->NBD_Cer_Label Lipid_Extraction Extract Lipids NBD_Cer_Label->Lipid_Extraction Analysis_CB Analyze NBD-GlcCer Formation (e.g., HPLC, TLC) Lipid_Extraction->Analysis_CB

References

Application Notes and Protocols for Dosing of Eliglustat in Mouse Models of Gaucher Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing strategies and experimental protocols for the use of eliglustat, a glucosylceramide synthase inhibitor, in preclinical mouse models of Gaucher disease. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of substrate reduction therapy.

Quantitative Dosing and Efficacy Data

The following table summarizes the key quantitative data from preclinical studies of this compound in a relevant mouse model of Gaucher disease. This data provides a basis for dose selection and expected outcomes.

Parameter Details
Mouse Model gbaD409V/null (knock-in model with low residual β-glucocerebrosidase activity)[1][2][3]
This compound Dosing Regimen 75 mg/kg/day, orally (p.o.)[1]
150 mg/kg/day, orally (p.o.)[1]
Treatment Duration Up to 10 weeks[1]
Age of Mice Young (10 weeks) and Older (7 months)[1]
Route of Administration Oral (p.o.)[1]
Efficacy in Young Mice Dose-dependent reduction in tissue glucosylceramide content[1]
Significant decrease in the number of hepatic Gaucher cells[1]
Efficacy in Older Mice Halting of age-related glucosylceramide accumulation in kidney, spleen, and liver[1]
Reduction in the number of Gaucher cells[1]
Safety/Tolerability No observed weight loss in treated mice compared to vehicle controls[1]
Pharmacokinetics (Mouse) Elimination half-life: 16 minutes (following a 5 mg/kg i.v. dose)[1]
Clearance: 6.3 L/h/kg (following a 5 mg/kg i.v. dose)[1]
Note on other models In a conduritol B epoxide (CBE)-induced mouse model of Gaucher disease type 3, this compound was found to be inactive at a dose of 10 mg/kg administered intraperitoneally for 14 days. This study was focused on evaluating a brain-penetrant analog of this compound[4].

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to mouse models of Gaucher disease.

Animal Model

The gbaD409V/null mouse model is a frequently used model for preclinical studies of this compound[1]. This knock-in model possesses a point mutation in the Gba gene, leading to reduced β-glucocerebrosidase activity and the progressive accumulation of glucosylceramide, mimicking the pathophysiology of Gaucher disease[1].

Preparation and Administration of this compound
  • Formulation: While the specific vehicle used in the pivotal preclinical studies was not detailed, a common practice for oral administration of hydrophobic compounds like this compound in mice involves suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Route of Administration: Oral gavage is a precise method for delivering a specific dose of the compound directly into the stomach.

  • Protocol for Oral Gavage:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

    • Accurately weigh each mouse to calculate the individual dose volume.

    • Gently restrain the mouse and insert a sterile, flexible feeding needle attached to a syringe into the esophagus and down to the stomach.

    • Slowly administer the calculated volume of the this compound suspension.

    • Monitor the mouse briefly after administration to ensure no adverse effects.

Efficacy Assessment
  • Tissue Glucosylceramide Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Harvest tissues of interest (e.g., liver, spleen, kidney).

    • Homogenize the tissues and extract lipids using a suitable solvent system (e.g., chloroform:methanol).

    • Quantify glucosylceramide levels using a validated method such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Histopathological Analysis:

    • Fix harvested tissues (e.g., liver) in 10% neutral buffered formalin.

    • Process the fixed tissues and embed in paraffin.

    • Section the paraffin blocks and stain with hematoxylin and eosin (H&E) to visualize general tissue morphology and with periodic acid-Schiff (PAS) to identify Gaucher cells (macrophages with accumulated glucosylceramide).

    • Quantify the number and size of Gaucher cells per field of view using light microscopy.

Signaling Pathways and Experimental Workflow

Mechanism of Action of this compound

This compound functions as a substrate reduction therapy for Gaucher disease. It specifically inhibits the enzyme glucosylceramide synthase, which is responsible for the first step in the biosynthesis of most glycosphingolipids[5][6]. By blocking this enzyme, this compound reduces the production of glucosylceramide, thereby lessening the amount of this substrate that accumulates in the lysosomes of patients with deficient β-glucocerebrosidase activity[7][8].

Eliglustat_Mechanism_of_Action cluster_synthesis Glycosphingolipid Synthesis cluster_degradation Lysosomal Degradation Ceramide Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase (GCS) Ceramide->Glucosylceramide_Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide_Synthase Glucosylceramide Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Lysosome Lysosome Glucosylceramide->Lysosome Transport Gaucher_Cell Gaucher Cell (Lipid-laden Macrophage) Lysosome->Gaucher_Cell Accumulation GCase β-Glucocerebrosidase (Deficient in Gaucher) Lysosome->GCase Glucosylceramide_Synthase->Glucosylceramide GCase->Lysosome Breaks down Glucosylceramide This compound This compound This compound->Glucosylceramide_Synthase Inhibits

Caption: Mechanism of action of this compound in Gaucher disease.

Experimental Workflow for Dosing Studies

The following diagram outlines a typical experimental workflow for determining the appropriate dosing of this compound in a mouse model of Gaucher disease.

Experimental_Workflow cluster_dosing Dose-Response Study cluster_monitoring In-life Monitoring cluster_analysis Outcome Analysis start Start: Select Gaucher Mouse Model (e.g., gbaD409V/null) grouping Group Allocation start->grouping vehicle Vehicle Control Group grouping->vehicle dose1 This compound Dose 1 (e.g., 75 mg/kg/day) grouping->dose1 dose2 This compound Dose 2 (e.g., 150 mg/kg/day) grouping->dose2 treatment Chronic Oral Administration (e.g., up to 10 weeks) vehicle->treatment dose1->treatment dose2->treatment monitoring Monitor Body Weight & Health treatment->monitoring endpoint End of Study: Euthanasia & Tissue Collection monitoring->endpoint biochem Biochemical Analysis: Tissue Glucosylceramide Levels endpoint->biochem histo Histopathological Analysis: Gaucher Cell Quantification endpoint->histo results Data Analysis & Interpretation biochem->results histo->results

Caption: Experimental workflow for this compound dosing in mice.

References

Application Notes: Dissolving Eliglustat Tartrate for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the solubilization and use of Eliglustat tartrate in in vitro cell culture experiments. This document is intended for researchers, scientists, and drug development professionals.

Product Summary

This compound tartrate is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By blocking this enzyme, this compound reduces the production of glucosylceramide, the primary substrate that accumulates in Gaucher disease.[3][4] In cell-based assays, it has been shown to inhibit glucosylceramide production and reduce the cell surface presentation of downstream gangliosides like GM1 and GM3, with IC50 values in the low nanomolar range.[1][5] For example, the IC50 for inhibiting glucosylceramide production in K562 cells is approximately 40 nM.[1]

Mechanism of Action

This compound tartrate is a substrate reduction therapy agent. It acts as a specific and potent inhibitor of the enzyme glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[2] This is a crucial step in the synthesis of a large family of glycosphingolipids. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme acid β-glucosidase (glucocerebrosidase) leads to the harmful accumulation of glucosylceramide.[3] By inhibiting its synthesis, this compound helps to balance the rate of glucosylceramide production with its impaired rate of degradation, thereby alleviating the substrate burden.[4]

GCS_Inhibition cluster_pathway Glycosphingolipid Biosynthesis Pathway cluster_inhibition Therapeutic Intervention Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes Complex_GSL Complex Glycosphingolipids (e.g., Gangliosides GM1, GM3) GlcCer->Complex_GSL Further Elongation This compound This compound This compound->GCS Inhibits

Mechanism of action of this compound.

Solubility of this compound Tartrate

This compound tartrate is a crystalline solid that is soluble in organic solvents but sparingly soluble in aqueous solutions.[1] For cell culture applications, a high-concentration stock solution is typically prepared in an organic solvent like DMSO, which is then diluted to the final working concentration in the aqueous culture medium.

SolventSolubilityNotesSource
DMSO ~20 mg/mL-[1]
45 mg/mLSonication is recommended.[6]
100 mg/mLUltrasonic treatment is needed. Use newly opened, hygroscopic DMSO for best results.[5][7]
Ethanol ~20 mg/mL-[1]
74 mg/mLSonication is recommended.[6]
Dimethyl Formamide (DMF) ~20 mg/mL-[1]
Methanol 1 mg/mLUsed to prepare a 1000 µg/mL stock solution.[4]
Aqueous Buffers Sparingly SolubleRecommended to first dissolve in ethanol before diluting with buffer.[1][4]
Water 0.113 mg/mL-[3]
Ethanol:PBS (1:30, pH 7.2) ~0.03 mg/mLPrepared by first dissolving in ethanol, then diluting with PBS.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Tartrate Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is essential for minimizing the final concentration of the organic solvent in the cell culture medium.

Materials:

  • This compound tartrate (FW: 479.6 g/mol for hemitartrate)[1]

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

  • Calibrated analytical balance and weighing paper

Procedure:

  • Weighing: Accurately weigh a small amount of this compound tartrate powder (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the desired concentration of 10 mM and the molecular weight (use the specific MW from your product sheet), calculate the required volume of DMSO.

    • Calculation Example (for 5 mg of Hemitartrate, FW 479.6):

      • Volume (L) = Mass (g) / (Molarity (mol/L) * FW ( g/mol ))

      • Volume (µL) = (0.005 g / (0.010 mol/L * 479.6 g/mol )) * 1,000,000 µL/L ≈ 1042.5 µL

    • Carefully add the calculated volume of DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator or gentle warming (e.g., 37°C water bath) to aid dissolution.[5][6] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][8]

Workflow for preparing a stock solution.
Protocol 2: Preparation of Working Solution in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into the final cell culture medium. The key is to avoid precipitation of the compound upon addition to the aqueous medium.

Materials:

  • 10 mM this compound tartrate stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile polypropylene tubes

  • Micropipettes and sterile tips

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. This helps to prevent the compound from precipitating out of solution upon dilution.[6]

  • Serial Dilution (Recommended): To avoid shocking the compound with a large volume of aqueous solution, perform an intermediate dilution step.

    • Dilute the 10 mM stock solution in pre-warmed culture medium to create an intermediate concentration (e.g., 100 µM or 10 µM).

    • Vortex the intermediate dilution gently but thoroughly.

  • Final Dilution: Add the required volume of the intermediate dilution (or the stock solution for higher final concentrations) to the final volume of pre-warmed cell culture medium in your culture vessel (e.g., flask, plate).

    • Example for a 100 nM final concentration from a 100 µM intermediate stock: Add 1 µL of the 100 µM solution for every 1 mL of final culture medium (a 1:1000 dilution).

  • Mixing: Gently swirl the culture plate or flask immediately after adding the compound to ensure uniform distribution.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture medium and include a vehicle control (medium with the same final DMSO concentration) in your experiments. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent toxicity.

Important Considerations:

  • Stability: Aqueous solutions of this compound are not stable for long periods. It is strongly recommended to prepare fresh working solutions for each experiment from the frozen stock.[1]

  • Inert Gas: For maximum stability of the stock solution, the solvent can be purged with an inert gas (like argon or nitrogen) before dissolving the compound.[1]

  • Cell Lines: The effective concentration of this compound can vary between cell lines. Typical working concentrations for inhibiting ganglioside production range from 0.6 nM to 1000 nM.[7] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.

References

Application Notes and Protocols: Utilizing Eliglustat for the Study of Glycosphingolipid Metabolism in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glycosphingolipids (GSLs) are essential components of neuronal cell membranes, playing critical roles in cell signaling, recognition, and membrane stability.[1][2] Dysregulation of GSL metabolism is implicated in several neurodegenerative lysosomal storage disorders, most notably Gaucher disease.[3][4][5] Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs.[6][7] By blocking GCS, this compound reduces the production of glucosylceramide (GlcCer) and its downstream derivatives, a mechanism known as substrate reduction therapy (SRT).[7][8] This property makes this compound a valuable tool for researchers studying the dynamics of GSL metabolism, the pathophysiology of GSL storage diseases, and the functional roles of GSLs in neuronal cells.

These application notes provide a comprehensive guide to using this compound in a laboratory setting to investigate its effects on GSL metabolism in cultured neuronal cells.

I. Mechanism of Action and Signaling Pathway

This compound functions by inhibiting UDP-glucose ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS).[6] This enzyme is located on the cytosolic face of the Golgi apparatus and catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[8][9] GlcCer is the precursor for the synthesis of a vast array of complex GSLs, including lactosylceramides, globosides, and gangliosides.[1] By inhibiting this initial step, this compound effectively reduces the overall cellular load of these GSLs.[10][11] This is particularly relevant in disease models like Gaucher disease, where a deficiency in the lysosomal enzyme glucocerebrosidase (GCase) leads to the accumulation of GlcCer.[3][7]

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS/UGCG) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesis This compound This compound This compound->GCS Inhibition ComplexGSLs Complex GSLs (e.g., Gangliosides, Globosides) GlcCer->ComplexGSLs GCase Glucocerebrosidase (GCase) - Lysosome GlcCer->GCase Degradation Degradation Products (Glucose + Ceramide) GCase->Degradation

Caption: Glycosphingolipid synthesis pathway and the inhibitory action of this compound.

II. Experimental Workflow

The general workflow for studying the effects of this compound on neuronal cells involves several key stages: culturing the neuronal cells, treating them with varying concentrations of this compound, harvesting the cells, extracting the lipids, and finally, analyzing the GSL profiles using techniques like mass spectrometry.

Experimental_Workflow Start Start: Select Neuronal Cell Model Culture 1. Neuronal Cell Culture (e.g., Primary neurons, SH-SY5Y) Start->Culture Treat 2. Treatment with this compound (Dose-response & Time-course) Culture->Treat Harvest 3. Cell Harvesting (Scraping/Trypsinization) Treat->Harvest Extract 4. Lipid Extraction (e.g., Folch Method) Harvest->Extract Analyze 5. GSL Analysis (LC-MS/MS) Extract->Analyze Data 6. Data Processing & Quantification Analyze->Data End End: Biological Interpretation Data->End

Caption: A typical experimental workflow for studying this compound in neuronal cells.

III. Quantitative Data Summary

The following table summarizes quantitative data on the inhibitory effects of this compound and its analogs on GCS and GSL levels. While this compound itself has poor brain penetration, modified analogs have been developed to study CNS effects in animal models.[12][13]

CompoundModel SystemParameter MeasuredResultReference
This compound In vitroGCS Inhibition (IC50)~25 nM[14]
This compound Analog (CCG-203586) Wild-Type Mouse Brain (in vivo)Brain GlcCer ReductionSignificant dose-dependent decrease[13]
This compound Analog (CCG-222628) CBE Mouse Model (Gaucher Type 3)Brain GlcCer Reduction19% reduction (at 10 mg/kg)[12][15]
This compound Analog (CCG-222628) CBE Mouse Model (Gaucher Type 3)Brain GlcSph Reduction39% reduction (at 10 mg/kg)[12][15]
This compound H3K27M-mut DMG cells (in vitro)GD2 Ganglioside ExpressionSignificant reduction at 40 µM[16]

CBE: Conduritol-β-epoxide, a chemical inducer of Gaucher disease phenotype. GlcSph: Glucosylsphingosine.

IV. Experimental Protocols

Protocol 1: Culture of Neuronal Cells

This protocol provides a general guideline for culturing neuronal cells, such as primary hippocampal neurons or the SH-SY5Y neuroblastoma cell line. Specific conditions should be optimized for the cell type used.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Culture vessels (e.g., 6-well plates) coated with Poly-D-Lysine or a similar substrate.[17][18]

  • Complete culture medium (e.g., DMEM/F-12 with supplements for SH-SY5Y, or Neurobasal Medium with B-27 for primary neurons).[19]

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Plate Coating: Coat culture plates with 0.1 mg/mL Poly-D-Lysine for at least 2 hours at room temperature (or overnight at 4°C). Aspirate the solution and wash twice with sterile water. Allow plates to dry completely.[17][20]

  • Cell Seeding: Seed the neuronal cells onto the coated plates at a desired density (e.g., 2 x 10⁵ cells/well for a 6-well plate).

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Allow cells to adhere and grow for 24-48 hours before treatment. For primary neurons, allow sufficient time for differentiation and network formation.

Protocol 2: Treatment with this compound

Materials:

  • This compound Tartrate stock solution (e.g., 10 mM in DMSO).

  • Cultured neuronal cells (from Protocol 1).

  • Complete culture medium.

Procedure:

  • Prepare Working Solutions: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Return the cells to the incubator and treat for the desired duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the GSL turnover rate in the specific cell model.

Protocol 3: Glycosphingolipid Extraction

This protocol is based on the widely used Folch method for lipid extraction.

Materials:

  • Harvested cell pellets.

  • Phosphate-buffered saline (PBS).

  • Chloroform.

  • Methanol.

  • Deionized water.

  • Centrifuge.

Procedure:

  • Cell Harvesting: Aspirate the medium, wash cells twice with ice-cold PBS, and then harvest by scraping (or trypsinization followed by pelleting).

  • Homogenization: Resuspend the cell pellet in a known volume of deionized water.

  • Solvent Addition: To the cell homogenate, add chloroform and methanol to achieve a final solvent ratio of 2:1:0.8 (Chloroform:Methanol:Water). Vortex the mixture thoroughly for 2-5 minutes.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 4: GSL Analysis by LC-MS/MS

Description: The quantification of GSL species is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation of different lipid classes and the sensitive detection and quantification of individual GSL species based on their mass-to-charge ratio.[12][21]

General Steps:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or an appropriate mobile phase).

  • Chromatographic Separation: Inject the sample into an HPLC or UPLC system. Separation of GSLs is often achieved using a C18 or HILIC column.

  • Mass Spectrometry: The eluent from the LC is directed to a tandem mass spectrometer. GSLs are ionized (typically using electrospray ionization - ESI) and detected.

  • Quantification: Specific GSLs (e.g., GlcCer, LacCer, GM3) are identified by their specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM mode). Quantification is achieved by comparing the signal intensity to that of known amounts of internal standards.

  • Data Analysis: The resulting data is processed using specialized software to calculate the concentration of each GSL species, often normalized to total protein or cell number.

References

Application Notes and Protocols for Preclinical Evaluation of CNS-Penetrant Eliglustat Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eliglustat is a ceramide analogue that functions as a substrate reduction therapy (SRT) by inhibiting glucosylceramide synthase (GCS). It is approved for the treatment of Gaucher disease type 1, a lysosomal storage disorder caused by mutations in the GBA1 gene, which leads to a deficiency in the enzyme glucocerebrosidase (GCase) and subsequent accumulation of its substrate, glucosylceramide (GlcCer). However, this compound has limited penetration of the blood-brain barrier (BBB), rendering it ineffective for neuronopathic forms of Gaucher disease (nGD) which are characterized by severe neurological decline.

The development of CNS-penetrant this compound analogues is therefore a critical therapeutic goal. These novel compounds aim to cross the BBB and reduce the accumulation of glycosphingolipids in the brain, thereby addressing the progressive neurodegeneration associated with nGD. This document provides a comprehensive guide to the preclinical evaluation of such analogues using established animal models and key experimental protocols.

Recommended Animal Models

The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of CNS-penetrant compounds. For nGD, mouse models that recapitulate the key pathological features of the human disease are essential.

  • K14-lnl/lnl Mouse Model: This model exhibits a slow, progressive neurological decline, with a median survival of over 300 days. It is particularly useful for long-term studies of therapeutic efficacy and for assessing the impact of treatment on motor dysfunction and neuroinflammation.

  • 4L;C Mouse Model:* This is a more aggressive model of nGD, with a median survival of approximately 14 days. It is suitable for rapid, initial screening of CNS-penetrant analogues to assess their ability to reduce substrate accumulation and provide a survival benefit.

  • Non-Human Primate (NHP) Models: For later-stage preclinical development, NHP models are valuable for assessing the pharmacokinetics (PK) and biodistribution of lead candidates in a species more translationally relevant to humans.

Experimental Protocols

Protocol 1: Assessment of CNS Penetration

Objective: To quantify the concentration of the this compound analogue in the plasma, cerebrospinal fluid (CSF), and brain tissue to determine its ability to cross the blood-brain barrier.

Methodology:

  • Dosing: Administer the test compound to a cohort of animals (e.g., K14-lnl/lnl mice) via the intended clinical route (e.g., oral gavage).

  • Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours post-dose), collect blood, CSF (from the cisterna magna), and whole brain samples.

  • Sample Processing:

    • Centrifuge blood to separate plasma.

    • Snap-freeze brain tissue in liquid nitrogen and store at -80°C.

    • Homogenize brain tissue in a suitable buffer.

  • Quantification: Analyze the concentration of the analogue in plasma, CSF, and brain homogenate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including the brain-to-plasma ratio and the CSF-to-plasma ratio, to assess the extent of CNS penetration.

Protocol 2: Measurement of CNS Glycosphingolipid Levels

Objective: To measure the levels of key glycosphingolipid substrates, GlcCer and glucosylsphingosine (GlcSph), in the brain to assess the pharmacodynamic (PD) effect of the treatment.

Methodology:

  • Study Design: Treat a cohort of nGD model mice (e.g., 4L;C*) and wild-type littermates with the CNS-penetrant analogue or vehicle control for a defined period.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and harvest brain tissue.

  • Lipid Extraction: Extract lipids from the brain homogenates using established methods (e.g., Folch extraction).

  • Quantification: Analyze the levels of GlcCer and GlcSph using a validated LC-MS/MS method.

  • Data Analysis: Compare the substrate levels in the brains of treated versus vehicle-control nGD mice. A significant reduction in GlcCer and GlcSph indicates target engagement and a therapeutic effect.

Protocol 3: Behavioral Assessment of Neurological Function

Objective: To evaluate the effect of the treatment on the motor coordination, balance, and overall neurological phenotype of the animals.

Methodology:

  • Beam Walk Test:

    • Acclimate mice to walk across a narrow, elevated wooden beam.

    • Record the time taken to traverse the beam and the number of foot slips.

    • Test animals at regular intervals throughout the treatment period.

  • Rotarod Test:

    • Place mice on a rotating rod with an accelerating speed.

    • Record the latency to fall from the rod.

    • This test assesses motor coordination and balance.

  • Survival Analysis:

    • For aggressive models like the 4L;C*, monitor the lifespan of treated and control groups.

    • Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences.

Protocol 4: Histopathological Analysis of the Brain

Objective: To examine the microscopic effects of the treatment on key pathological hallmarks of nGD, such as neuroinflammation and neuronal loss.

Methodology:

  • Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and process for paraffin embedding or cryosectioning.

  • Immunohistochemistry (IHC):

    • Stain brain sections with antibodies against markers of neuroinflammation, such as GFAP for astrocytes and Iba1 for microglia.

    • Use neuronal markers like NeuN to assess neuronal health and survival.

  • Image Acquisition and Analysis:

    • Capture images using a microscope equipped with a digital camera.

    • Quantify the staining intensity or the number of positive cells in specific brain regions (e.g., cerebellum, brainstem) using image analysis software.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables.

Table 1: Pharmacokinetic Parameters of a Hypothetical CNS-Penetrant this compound Analogue (Analogue X) in Mice

ParameterPlasmaCSFBrain
Cmax (ng/mL or ng/g)150075450
Tmax (hr)224
AUC (0-24h) (ngh/mL or ngh/g)120006003800
Brain-to-Plasma Ratio --0.32
CSF-to-Plasma Ratio -0.05 -

Table 2: Brain Glycosphingolipid Levels in 4L;C* Mice after 10 Days of Treatment with Analogue X

GroupGlucosylceramide (GlcCer) (µg/g tissue)Glucosylsphingosine (GlcSph) (pmol/g tissue)
Wild-Type + Vehicle15.2 ± 2.15.5 ± 1.2
4L;C* + Vehicle85.6 ± 9.398.7 ± 11.4
4L;C* + Analogue X30.1 ± 4.525.3 ± 3.9
p < 0.01 compared to 4L;C + Vehicle

Table 3: Summary of Behavioral and Survival Data in nGD Mouse Models

ParameterTestVehicle-Treated nGDAnalogue X-Treated nGD
Motor Function Beam Walk (Slips/10cm)8.5 ± 1.23.1 ± 0.8
Survival Median Lifespan (Days)1421
*p < 0.05 compared to Vehicle-Treated nGD

Visualizations

Diagrams created using the DOT language to illustrate key pathways and workflows.

GBA1_Pathway cluster_Neuron Neuron in nGD cluster_Therapy Therapeutic Intervention GBA1 Mutant GBA1 Gene GCase Deficient GCase Enzyme Activity GBA1->GCase GlcCer_Accum Glucosylceramide (GlcCer) Accumulation GCase->GlcCer_Accum Fails to degrade GlcSph_Accum Glucosylsphingosine (GlcSph) Accumulation GlcCer_Accum->GlcSph_Accum Pathology Neuroinflammation Neuronal Loss GlcSph_Accum->Pathology Analogue CNS-Penetrant This compound Analogue GCS Glucosylceramide Synthase (GCS) Analogue->GCS Inhibits GCS->GlcCer_Accum Produces Ceramide Ceramide Ceramide->GCS

Caption: Mechanism of neuronopathic Gaucher disease and therapeutic intervention.

Preclinical_Workflow cluster_Screening Phase 1: Initial Screening cluster_Efficacy Phase 2: Efficacy Testing cluster_Translational Phase 3: Translational Studies Model_Select Select Aggressive Model (e.g., 4L;C* mice) PKPD_Study Short-term PK/PD Study Model_Select->PKPD_Study CNS_Penetration Confirm CNS Penetration (Brain/Plasma Ratio) PKPD_Study->CNS_Penetration Substrate_Reduction Measure Brain GlcCer/GlcSph Reduction PKPD_Study->Substrate_Reduction Decision1 Candidate Viable? Substrate_Reduction->Decision1 Model_Select_Long Select Progressive Model (e.g., K14-lnl/lnl mice) Long_Term_Dosing Chronic Dosing Study Model_Select_Long->Long_Term_Dosing Behavioral Behavioral Testing (Beam Walk, Rotarod) Long_Term_Dosing->Behavioral Survival Survival Analysis Long_Term_Dosing->Survival Histo End-point Histopathology (GFAP, Iba1) Long_Term_Dosing->Histo Decision2 Efficacy Demonstrated? Histo->Decision2 NHP_PK NHP PK & Biodistribution Decision1->Model_Select_Long Yes Decision2->NHP_PK Yes

Caption: Preclinical testing workflow for CNS-penetrant this compound analogues.

Application Note: High-Throughput Screening for Novel Glucosylceramide Synthase (GCS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glucosylceramide Synthase (GCS), an integral membrane protein located in the Golgi apparatus, catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1] This enzyme transfers glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). The accumulation of GSLs is implicated in several lysosomal storage disorders, most notably Gaucher disease, where a deficiency in the enzyme glucocerebrosidase leads to the buildup of its substrate, GlcCer.[1] Substrate reduction therapy (SRT) aims to decrease the synthesis of GlcCer to a level that the patient's residual enzyme activity can manage.

Eliglustat (Cerdelga®) is a potent and specific inhibitor of GCS, approved for the treatment of Gaucher disease type 1.[2] It acts as a ceramide analog, competitively inhibiting GCS and thereby reducing the production of GlcCer.[1][2] The success of this compound validates GCS as a key therapeutic target. The identification of novel GCS inhibitors with potentially improved properties—such as enhanced potency, better central nervous system penetration, or different pharmacokinetic profiles—is an active area of drug discovery.

This application note describes a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify novel small-molecule inhibitors of GCS. The primary biochemical assay is complemented by a secondary cell-based assay for hit confirmation and validation in a more physiologically relevant context.

Biochemical Signaling Pathway

The GCS enzyme plays a pivotal role in lipid metabolism by initiating the synthesis of a vast family of glycosphingolipids. By inhibiting GCS, compounds like this compound effectively reduce the metabolic flux into this pathway, alleviating the substrate burden in diseases characterized by GSL accumulation.

GCS_Pathway cluster_reaction Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes UDP UDP GCS->UDP Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) GlcCer->Complex_GSLs This compound This compound & Novel Inhibitors This compound->GCS Inhibits

GCS catalyzes the formation of GlcCer from ceramide and UDP-glucose.

Quantitative Data Summary

The primary biochemical assay has been validated using known GCS inhibitors. The assay performance is characterized by a high signal-to-background ratio and a robust Z'-factor, making it suitable for HTS campaigns.[3][4]

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Assay Format 384-well, fluorescence intensityHomogeneous, add-and-read format minimizes steps.[5]
Positive Control This compound (500 nM)Provides maximum inhibition signal.
Negative Control DMSO (0.5%)Represents baseline enzyme activity.
Signal-to-Background > 5Ratio of mean negative control signal to mean positive control signal.
Z'-Factor 0.7 ± 0.1Indicates excellent separation between controls, suitable for HTS.[3][6]

Table 2: Comparative Potency of Known GCS Inhibitors

CompoundTypeIC₅₀ (nM)Reference
This compound Ceramide Analog24[7]
Ibiglustat (Venglustat) Non-iminosugarVaries by assay[7]
PDMP Ceramide AnalogVaries by cell line[1][7]
Genz-123346 Ceramide Analog14[7]
EXEL-0346 Phenylalanine derivative2[8]
Miglustat IminosugarMicromolar range[7]

Note: IC₅₀ values can vary significantly based on assay conditions, substrate concentrations, and enzyme source.

Experimental Protocols

Protocol 1: Primary HTS - Biochemical GCS Inhibition Assay

This protocol describes a homogeneous, fluorescence-based assay to measure the activity of GCS in a 384-well format, suitable for automated high-throughput screening. The assay quantifies the production of a fluorescent glucosylceramide analog.

Workflow for Biochemical HTS Assay

HTS_Workflow start Start dispense_cpd 1. Dispense Compounds (Test compounds, this compound, DMSO) into 384-well plate. start->dispense_cpd add_enzyme 2. Add GCS Enzyme Mix (Recombinant human GCS in assay buffer) and pre-incubate. dispense_cpd->add_enzyme start_rxn 3. Initiate Reaction (Add Substrate Mix: NBD-Ceramide & UDP-Glucose). add_enzyme->start_rxn incubate 4. Incubate at 37°C (Allow enzymatic reaction to proceed). start_rxn->incubate stop_rxn 5. Stop Reaction (Add stop solution, e.g., high pH buffer). incubate->stop_rxn read_plate 6. Read Fluorescence (Ex/Em for NBD product). Plate reader. stop_rxn->read_plate analyze 7. Data Analysis (Calculate % inhibition, Z'-factor, and identify primary hits). read_plate->analyze end End analyze->end

Workflow for the primary biochemical high-throughput screening assay.

Materials and Reagents:

  • Enzyme: Recombinant human GCS

  • Substrates: NBD-C6-Ceramide (fluorescent acceptor), UDP-glucose (donor)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Control Inhibitor: this compound

  • Plates: 384-well, low-volume, black, non-binding surface

  • Stop Solution: 1 M Glycine, pH 10.0

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection (e.g., Ex/Em = 470/530 nm for NBD)

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (this compound), or negative control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of GCS enzyme solution (e.g., 20 µg/mL in assay buffer) to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of substrate mix containing NBD-C6-Ceramide (final concentration 10 µM) and UDP-glucose (final concentration 20 µM) to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination: Add 10 µL of Stop Solution to each well to quench the enzymatic reaction.

  • Signal Detection: Read the fluorescence intensity (FI) of the NBD-glucosylceramide product on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (FI_compound - FI_pos) / (FI_neg - FI_pos))

    • Calculate the Z'-factor for each plate to ensure data quality: Z' = 1 - (3 * (SD_neg + SD_pos)) / (Mean_neg - Mean_pos)[3]

    • Identify primary "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Secondary Screen - Cell-Based GCS Activity Assay

This protocol is designed to confirm the activity of primary hits in a cellular environment, providing a more physiologically relevant assessment of compound efficacy. The assay measures the conversion of a fluorescent ceramide analog to glucosylceramide in intact cells.[9][10]

Workflow for Cell-Based Confirmatory Assay

Cell_Assay_Workflow start Start seed_cells 1. Seed Cells (e.g., HEK293 or relevant cell line) in 96-well imaging plates. start->seed_cells add_cpd 2. Compound Treatment (Add primary hits at various concentrations) and incubate. seed_cells->add_cpd add_substrate 3. Add Substrate (Incubate with NBD-C6-Ceramide). add_cpd->add_substrate wash_cells 4. Wash Cells (Remove unincorporated substrate). add_substrate->wash_cells lyse_cells 5. Cell Lysis & Lipid Extraction (Extract lipids using organic solvents). wash_cells->lyse_cells analyze_lipids 6. Analyze Lipids (Separate NBD-Cer from NBD-GlcCer via TLC or HPLC). lyse_cells->analyze_lipids quantify 7. Quantify & Analyze (Measure fluorescence of GlcCer spot/peak and determine IC₅₀ values). analyze_lipids->quantify end End quantify->end

Workflow for the secondary cell-based GCS activity assay.

Materials and Reagents:

  • Cell Line: A suitable human cell line (e.g., HEK293, or a cancer cell line known to have high GCS activity).

  • Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.

  • Substrate: NBD-C6-Ceramide.

  • Plates: 96-well, clear-bottom, black-walled plates for cell culture and imaging/reading.

  • Reagents: PBS, Trypsin-EDTA, lipid extraction solvents (e.g., Chloroform:Methanol 2:1).

  • Analysis: Thin-Layer Chromatography (TLC) plates and developing system or HPLC with a fluorescence detector.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing the hit compounds at various concentrations (e.g., 8-point, 3-fold serial dilution). Include this compound as a positive control and DMSO as a negative control. Incubate for 4-24 hours.

  • Substrate Labeling: Add NBD-C6-Ceramide to each well to a final concentration of 5 µM. Incubate for 2 hours at 37°C.

  • Wash: Aspirate the medium and wash the cells three times with cold PBS to remove excess, unincorporated substrate.

  • Lipid Extraction: Lyse the cells and extract the lipids from each well using an appropriate solvent mixture (e.g., Chloroform:Methanol).

  • Analysis:

    • TLC Method: Spot the extracted lipids onto a silica TLC plate. Develop the plate using a solvent system that separates NBD-C6-Ceramide from NBD-C6-Glucosylceramide. Visualize the plate under UV light and quantify the fluorescence intensity of the GlcCer spot.[9][10]

    • HPLC Method: Dry the extracted lipids and reconstitute them in an appropriate solvent. Inject the sample into an HPLC system equipped with a normal-phase column and a fluorescence detector to separate and quantify the fluorescent lipids.

  • Data Analysis: Determine the amount of NBD-GlcCer produced in each well. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.

References

Application Notes and Protocols: Eliglustat in Fabry Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Eliglustat for Fabry Disease Research

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the enzyme α-galactosidase A (α-Gal A).[1] This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3 or Gb3), within the lysosomes of various cell types.[1][2] The resulting cellular dysfunction drives the multi-systemic pathology of the disease, including kidney dysfunction, cardiac disease, and cerebrovascular complications.[1][3]

This compound is an oral substrate reduction therapy (SRT) that functions as a potent inhibitor of glucosylceramide synthase (GCS).[4][5][6] GCS is the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, including GL-3.[5][7] By inhibiting this enzyme, this compound reduces the rate of GL-3 synthesis, thereby aiming to restore the balance between its formation and residual lysosomal clearance.[4] While approved for Gaucher disease type 1, its mechanism of action provides a strong rationale for its investigation in Fabry disease research models as a potential therapeutic strategy.[5][8] These application notes provide an overview of its use in preclinical models and detailed protocols for its evaluation.

Mechanism of Action

This compound acts as a specific inhibitor of glucosylceramide synthase, the enzyme that catalyzes the conversion of ceramide and UDP-glucose into glucosylceramide (GlcCer).[5][6] GlcCer is a critical precursor for the synthesis of higher-order glycosphingolipids, including GL-3. In Fabry disease, the deficient α-Gal A enzyme cannot effectively catabolize GL-3. This compound reduces the production of the initial substrate (GlcCer), thereby limiting the downstream synthesis and subsequent accumulation of GL-3 in lysosomes.[4][8] This SRT approach is designed to alleviate the cellular burden of GL-3, independent of the specific GLA gene mutation.

GSL_Pathway cluster_fabry In Fabry Disease Ceramide Ceramide + UDP-Glucose GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesis Lactosylceramide Lactosylceramide GlcCer->Lactosylceramide Further Synthesis GL3 Globotriaosylceramide (GL-3) Lactosylceramide->GL3 Lysosome Lysosomal Accumulation GL3->Lysosome Deficient α-Gal A (Cannot Degrade) FabryPathology Fabry Disease Pathology Lysosome->FabryPathology This compound This compound This compound->Block

Caption: Mechanism of Action of this compound in Fabry Disease.

Data from Preclinical Research Models

This compound has been evaluated in both in vivo and in vitro models of Fabry disease, demonstrating its potential to reduce the pathological accumulation of GL-3.

In Vivo Efficacy: α-Galactosidase A Knockout Mouse Model

Studies using an α-galactosidase A knockout (Fabry) mouse model have shown that oral administration of this compound tartrate can significantly slow the accumulation of GL-3 in key affected tissues.[3][9] While it may not be sufficient as a monotherapy in the complete absence of enzyme activity, it demonstrates significant substrate reduction.[1][3]

Parameter MeasuredTissue/FluidTreatment GroupResultReference
GL-3 Reduction Visceral Tissues (Kidney, Heart, Liver)This compound Tartrate40-50% net reduction in GL-3 accumulation compared to untreated Fabry mice.[1]
GL-3 Reduction KidneyThis compound TartrateMore effective at reducing GL-3 levels than Enzyme Replacement Therapy (ERT).[3][9][10]
GL-3 Reduction Heart & LiverThis compound TartrateLess efficacious at reducing GL-3 levels compared to ERT.[3][9][10]
GL-3 Reduction Combination TherapyThis compound + ERTProvided the most complete clearance of GL-3 from all tissues.[3][9][10]
Urine GL-3 UrineThis compound Tartrate~50% reduction in GL-3 concentration compared to untreated Fabry mice.[1][3]
In Vitro Efficacy: Cell-Based Models

Cell-based models are crucial for determining dose-response relationships and for studying cellular mechanisms. Cultured fibroblasts from Fabry patients and induced pluripotent stem cell (iPSC)-derived cardiomyocytes are valuable tools.[2][11]

ParameterCell ModelMeasurementValueReference
IC₅₀ MDCK Cell HomogenatesGlucosylceramide Synthase Inhibition115 nM[5]
GL-3 Clearance Fabry iPSC-CardiomyocytesLysosomal GL-3 levelsGCS inhibition prevented accumulation and cleared existing lysosomal GL-3.[11]
GL-3 Reduction Fabry Patient FibroblastsTotal GL-3 levelsGCS inhibitors dose-dependently reduce GL-3.[2]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of this compound in common Fabry disease research models.

Protocol 1: Evaluation of this compound in a Fabry Mouse Model

This protocol describes an in vivo study to assess the effect of this compound on tissue and urinary GL-3 levels in an α-galactosidase A knockout mouse model.

Workflow Diagram:

in_vivo_workflow start Start: Fabry Mice (α-Gal A KO) acclimatize 1. Acclimatization (1-2 weeks) start->acclimatize grouping 2. Group Assignment (Vehicle vs. This compound) acclimatize->grouping treatment 3. Chronic Administration (e.g., 8-12 weeks) grouping->treatment urine_collection 4. Metabolic Cage Acclimation & 24h Urine Collection treatment->urine_collection euthanasia 5. Euthanasia & Tissue Harvest (Kidney, Heart, Liver) urine_collection->euthanasia processing 6. Sample Processing (Homogenization/Extraction) euthanasia->processing analysis 7. GL-3 Quantification (LC-MS/MS) processing->analysis end End: Data Analysis & Interpretation analysis->end in_vitro_workflow start Start: Culture Fabry Patient Fibroblasts seed_cells 1. Seed Cells in Multi-well Plates start->seed_cells treatment 2. Treat with this compound (Dose-response, 72-96h) seed_cells->treatment harvest 3. Harvest Cells (Wash, Scrape, Pellet) treatment->harvest lysis 4. Cell Lysis & Protein Quantification (BCA) harvest->lysis extraction 5. Lipid Extraction lysis->extraction analysis 6. GL-3 Quantification (LC-MS/MS) extraction->analysis end End: Data Analysis (IC₅₀ Calculation) analysis->end

References

Measuring Biomarkers of Eliglustat Response in Clinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliglustat is an oral substrate reduction therapy approved for the long-term treatment of adult patients with Gaucher disease type 1 (GD1). It functions as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, this compound reduces the rate of production of glucosylceramide, thereby alleviating the substrate accumulation that is the hallmark of Gaucher disease.

Monitoring the therapeutic efficacy of this compound in clinical research relies on the accurate measurement of key biomarkers that reflect the underlying pathophysiology of Gaucher disease and the pharmacological action of the drug. This document provides detailed application notes and protocols for the measurement of critical biomarkers of this compound response, including glucosylceramide (GL-1), glucosylsphingosine (lyso-GL-1), chitotriosidase, and Chemokine (C-C motif) ligand 18 (CCL18), also known as Macrophage Inflammatory Protein-1β (MIP-1β).

Key Biomarkers of this compound Response

The therapeutic response to this compound is monitored through a panel of biomarkers that provide insights into substrate burden and disease activity.

  • Glucosylceramide (GL-1): The primary storage lipid that accumulates in the lysosomes of macrophages in Gaucher disease.

  • Glucosylsphingosine (Lyso-GL-1): A deacylated form of glucosylceramide that is a sensitive and specific biomarker for Gaucher disease.

  • Chitotriosidase: An enzyme secreted by activated macrophages, which are characteristic of Gaucher disease. Its activity is a well-established marker of disease burden.

  • CCL18 (MIP-1β): A chemokine secreted by Gaucher cells that is involved in the inflammatory and fibrotic processes of the disease.

Quantitative Data on Biomarker Response to this compound

Clinical trials have demonstrated significant reductions in key biomarkers following treatment with this compound. The following tables summarize the quantitative data from major clinical trials.

Table 1: Median Percent Change from Baseline in Biomarkers in Treatment-Naïve Patients (Phase 2 Trial, 8-Year Follow-up) [1]

BiomarkerMedian Percent Change from Baseline at 8 Years
Chitotriosidase-91%
CCL18-87%
Glucosylsphingosine-92%
Plasma Glucosylceramide-80%

Table 2: Biomarker Response in Treatment-Naïve Patients (ENGAGE Trial) [2]

BiomarkerMedian Percent Change from Baseline at 9 MonthsMedian Percent Change from Baseline at 18 Months
Glucosylsphingosine-52%-73%
Chitotriosidase-41%-64%
MIP-1β-56%-71%

Table 3: Long-Term Biomarker Response in Treatment-Naïve Patients (ENGAGE Trial, 4.5-Year Follow-up) [3]

BiomarkerMedian BaselineMedian at 4.5 YearsMedian Percent Decrease
Chitotriosidase (nmol/h/mL)13,3942,312-82%
Glucosylceramide (μg/mL)11.52.4-79%
Glucosylsphingosine (ng/mL)518.572.1-84%

Table 4: Biomarker Response in Patients Switching from Enzyme Replacement Therapy (ERT) to this compound (ENCORE Trial)

BiomarkerMedian BaselineMedian Change from Baseline at 1 Year
Chitotriosidase (nmol/h/mL)1,136.6-670.7
Glucosylsphingosine (ng/mL)63.7-37.6

Note: Data for the ENCORE trial is presented as median change from baseline. More comprehensive data with ranges can be found in the cited literature.[4]

Experimental Protocols

Measurement of Glucosylceramide (GL-1) and Glucosylsphingosine (Lyso-GL-1) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the simultaneous quantification of glucosylceramide and glucosylsphingosine in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 200 µL of methanol containing an appropriate internal standard (e.g., C17-glucosylceramide and d5-glucosylsphingosine).

  • Vortex for 10 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (50:50, v/v).

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-100% B

    • 5-8 min: 100% B

    • 8-8.1 min: 100-30% B

    • 8.1-10 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glucosylceramide (C16:0): m/z 700.6 → 264.4

    • Glucosylceramide (C24:1): m/z 810.7 → 264.4

    • Glucosylsphingosine: m/z 462.3 → 282.3

    • Internal Standards: Monitor appropriate transitions for the chosen internal standards.

3. Data Analysis

Quantify the concentrations of glucosylceramide and glucosylsphingosine by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared in a surrogate matrix (e.g., delipidized plasma).

Measurement of Chitotriosidase Activity by Fluorometric Assay

This protocol is for the determination of chitotriosidase activity in human serum or plasma.

1. Reagent Preparation

  • Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.2.

  • Substrate Stock Solution: 1 mM 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside in DMSO.

  • Working Substrate Solution: Dilute the substrate stock solution to 22 µM in assay buffer.

  • Stop Solution: 0.3 M glycine-NaOH buffer, pH 10.6.

  • Standard: 4-Methylumbelliferone (4-MU) standard solutions in assay buffer (0-10 µM).

2. Assay Procedure

  • Pipette 10 µL of serum or plasma into a 96-well black microplate.

  • Add 200 µL of the working substrate solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Measure the fluorescence on a microplate reader with excitation at 365 nm and emission at 445 nm.

3. Data Analysis

  • Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their concentrations.

  • Determine the concentration of 4-MU produced in each sample from the standard curve.

  • Calculate the chitotriosidase activity in nmol/h/mL using the following formula:

    • Activity (nmol/h/mL) = (Concentration of 4-MU (nmol/mL) / Incubation time (h)) x (Reaction volume (mL) / Sample volume (mL))

Measurement of CCL18 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline for a sandwich ELISA, such as the R&D Systems Human CCL18/PARC DuoSet ELISA.[5]

1. Plate Preparation

  • Dilute the capture antibody to the working concentration in PBS.

  • Coat a 96-well microplate with 100 µL per well of the diluted capture antibody and incubate overnight at room temperature.

  • Aspirate each well and wash three times with 400 µL of wash buffer (0.05% Tween 20 in PBS).

  • Block the plate by adding 300 µL of reagent diluent (1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.

  • Aspirate and wash the plate three times with wash buffer.

2. Assay Procedure

  • Add 100 µL of standards, controls, and samples (diluted as necessary in reagent diluent) to the appropriate wells.

  • Cover the plate and incubate for 2 hours at room temperature.

  • Aspirate and wash the plate three times with wash buffer.

  • Add 100 µL of the diluted detection antibody to each well.

  • Cover the plate and incubate for 2 hours at room temperature.

  • Aspirate and wash the plate three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP to each well.

  • Cover the plate and incubate for 20 minutes at room temperature in the dark.

  • Aspirate and wash the plate three times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate for 20 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of CCL18 in the samples from the standard curve, correcting for the dilution factor.

Diagrams

Eliglustat_Mechanism_of_Action cluster_synthesis Glycosphingolipid Synthesis cluster_degradation Lysosomal Degradation cluster_this compound cluster_biomarkers Biomarkers Ceramide Ceramide Glucosylceramide Glucosylceramide (GL-1) Ceramide->Glucosylceramide Glucosylceramide Synthase Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Glucosylceramide_lysosome Glucosylceramide (GL-1) Glucose_Ceramide Glucose + Ceramide Glucosylceramide_lysosome->Glucose_Ceramide β-Glucocerebrosidase (Deficient in Gaucher Disease) GL1_level ↑ Glucosylceramide (GL-1) LysoGL1_level ↑ Glucosylsphingosine (Lyso-GL-1) This compound This compound This compound->Glucosylceramide Inhibits Chito_level ↑ Chitotriosidase GL1_level->Chito_level Stimulates Macrophage Activation CCL18_level ↑ CCL18 (MIP-1β) GL1_level->CCL18_level Stimulates Macrophage Activation

Caption: Mechanism of action of this compound and its effect on biomarkers.

LC_MS_Workflow start Plasma Sample protein_precipitation Protein Precipitation (Methanol + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of GL-1 and Lyso-GL-1.

Chitotriosidase_Workflow start Serum/Plasma Sample add_substrate Add Fluorogenic Substrate (4-MU-triacetylchitotrioside) start->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction measure_fluorescence Measure Fluorescence (Ex: 365 nm, Em: 445 nm) stop_reaction->measure_fluorescence data_analysis Calculate Enzyme Activity measure_fluorescence->data_analysis

Caption: Experimental workflow for the fluorometric chitotriosidase assay.

ELISA_Workflow start Sample/Standard Addition to Coated Plate incubation1 Incubation & Wash start->incubation1 add_detection_ab Add Detection Antibody incubation1->add_detection_ab incubation2 Incubation & Wash add_detection_ab->incubation2 add_streptavidin_hrp Add Streptavidin-HRP incubation2->add_streptavidin_hrp incubation3 Incubation & Wash add_streptavidin_hrp->incubation3 add_substrate Add Substrate Solution incubation3->add_substrate color_development Color Development add_substrate->color_development add_stop Add Stop Solution color_development->add_stop read_absorbance Read Absorbance at 450 nm add_stop->read_absorbance data_analysis Calculate Concentration read_absorbance->data_analysis

Caption: General experimental workflow for a sandwich ELISA.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficacy of Eliglustat in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low efficacy of Eliglustat in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific and potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] By inhibiting GCS, this compound reduces the production of glucosylceramide (GlcCer) and downstream complex glycosphingolipids.[4] This "substrate reduction therapy" approach is used in the treatment of Gaucher disease type 1, where the accumulation of GlcCer is a primary pathological feature.[4][5]

Q2: What is the expected IC50 for this compound in cell-based assays?

A2: The half-maximal inhibitory concentration (IC50) of this compound in cell-based assays can vary depending on the cell line and experimental conditions. Reported values are typically in the low nanomolar range. For instance, the IC50 in intact MDCK cells is approximately 20 nM, while in K562 cells it is around 24 nM.[1]

Q3: How long does it take for this compound to show an effect in cell culture?

A3: The time required to observe a significant reduction in glucosylceramide or downstream glycosphingolipids can vary depending on the cell line's metabolic rate and the half-life of the specific lipid being measured. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific assay.

Q4: Is this compound cytotoxic?

A4: At therapeutic concentrations, this compound is generally not considered cytotoxic. However, at very high concentrations, off-target effects or cytotoxicity may be observed. It is always recommended to perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your efficacy experiments to ensure that the observed effects are due to GCS inhibition and not cell death.

Q5: How is this compound metabolized in cells?

A5: In vivo, this compound is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and to a lesser extent, CYP3A4.[6][7] The expression levels of these enzymes in your chosen cell line could potentially influence the effective concentration of this compound over time.

Troubleshooting Guide: Low Efficacy of this compound

Observing lower-than-expected efficacy of this compound in a cell-based assay can be due to a variety of factors. This guide provides a structured approach to troubleshooting, categorized by potential sources of error.

Diagram: Troubleshooting Workflow for Low this compound Efficacy

TroubleshootingWorkflow cluster_Start Start cluster_Compound Compound-Related Issues cluster_Cell Cell-Related Issues cluster_Assay Assay-Related Issues cluster_Resolution Resolution Start Low this compound Efficacy Observed Compound_Check Verify Compound Integrity & Concentration Start->Compound_Check Cell_Check Evaluate Cell Line & Culture Conditions Start->Cell_Check Assay_Check Review Assay Protocol & Readout Start->Assay_Check Solubility Check for Precipitation Compound_Check->Solubility Storage Confirm Proper Storage Compound_Check->Storage Concentration Validate Stock Concentration Compound_Check->Concentration Resolution Systematically Address Issues & Re-test Cell_Line Appropriate Cell Line? (GCS expression, etc.) Cell_Check->Cell_Line Passage Low Passage Number? Cell_Check->Passage Health Healthy & Confluent? Cell_Check->Health CYP_Metabolism Consider CYP Expression Cell_Check->CYP_Metabolism Incubation Optimize Incubation Time Assay_Check->Incubation Readout Validate Readout Method (e.g., HPLC, antibody specificity) Assay_Check->Readout Interference Check for Assay Interference Assay_Check->Interference Resolution->Start If issue persists MoA cluster_Pathway Glycosphingolipid Synthesis Pathway cluster_Inhibition Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Further enzymatic steps This compound This compound This compound->GCS Inhibits TroubleshootingLogic Low_Efficacy Low Efficacy Compound_Issues Compound Issues Low_Efficacy->Compound_Issues Cell_Issues Cellular Issues Low_Efficacy->Cell_Issues Assay_Issues Assay Issues Low_Efficacy->Assay_Issues Degradation Degradation Compound_Issues->Degradation Precipitation Precipitation Compound_Issues->Precipitation Wrong_Concentration Incorrect Concentration Compound_Issues->Wrong_Concentration Low_GCS_Expression Low GCS Expression Cell_Issues->Low_GCS_Expression Cell_Health Poor Cell Health Cell_Issues->Cell_Health Drug_Metabolism Rapid Drug Metabolism Cell_Issues->Drug_Metabolism Suboptimal_Time Suboptimal Incubation Time Assay_Issues->Suboptimal_Time Insensitive_Readout Insensitive Readout Assay_Issues->Insensitive_Readout Assay_Interference Assay Interference Assay_Issues->Assay_Interference

References

Identifying and minimizing off-target effects of Eliglustat in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of Eliglustat in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, this compound reduces the production of glucosylceramide, which is the substrate that accumulates in Gaucher disease. This mechanism is known as substrate reduction therapy.

Q2: What are the principal known off-target interactions of this compound?

This compound's most significant off-target interactions involve the cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are responsible for its metabolism. It is also an inhibitor of CYP2D6 and the P-glycoprotein (P-gp) transporter. These interactions can alter the concentration of this compound itself or other co-administered compounds, leading to unexpected biological effects. High concentrations of this compound may also pose a risk of cardiac arrhythmias by prolonging PR, QTc, and/or QRS intervals.

Q3: How can I distinguish between on-target (GCS inhibition) and off-target effects in my experiments?

Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Rescue Experiments: If the observed phenotype is due to GCS inhibition, it should be reversible by supplementing the experimental system with downstream products of the GCS enzyme.

  • Use of Structurally Unrelated Inhibitors: Employing another GCS inhibitor with a different chemical structure can help confirm that the observed effect is due to GCS inhibition and not a specific off-target effect of this compound's chemical scaffold.

  • Knockdown/Knockout Models: Using genetic methods like siRNA or CRISPR to reduce GCS expression should phenocopy the effects of this compound if they are on-target.

  • Dose-Response Analysis: On-target effects should correlate with the known IC50 of this compound for GCS, while off-target effects may occur at different concentration ranges.

Q4: What are essential control experiments to include when using this compound?

To ensure the validity of your results, the following controls are highly recommended:

  • Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration.

  • Positive and Negative Controls: Use a known GCS inhibitor as a positive control and a negative control compound that is structurally similar but inactive against GCS.

  • Cell Viability Assays: Perform cytotoxicity assays in parallel to your main experiment to ensure that the observed effects are not due to generalized toxicity at the concentrations used.

  • Target Engagement Assays: If possible, directly measure the inhibition of GCS activity in your experimental system to confirm that this compound is engaging its target at the effective concentrations.

Summary of Known Off-Target Interactions

The following table summarizes the key off-target interactions of this compound relevant to in vitro research.

Off-TargetInteraction TypePotency (approx.)Potential Experimental Confound
CYP2D6 InhibitionKi ≈ 5.8 µMAltered metabolism of other compounds in the assay that are CYP2D6 substrates.
P-glycoprotein (P-gp) InhibitionIC50 ≈ 22 µMChanges in the intracellular concentration of P-gp substrate compounds.
Cardiac Ion Channels Inhibition-At high concentrations, can lead to QT prolongation and potential cardiotoxicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: High variability in results between experimental replicates.

  • Possible Cause: Inconsistent compound concentration, cell seeding density, or incubation times.

  • Troubleshooting Steps:

    • Compound Preparation: Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles by storing aliquots.

    • Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure even cell distribution. Use a consistent cell passage number.

    • Pipetting: Use calibrated pipettes and consistent technique to minimize volume errors.

    • Edge Effects: To mitigate evaporation from wells on the perimeter of a multi-well plate, fill the outer wells with a sterile medium without cells.

Issue 2: Observed phenotype does not correlate with the known function of glucosylceramide synthase.

  • Possible Cause: The effect may be due to an off-target interaction of this compound.

  • Troubleshooting Steps:

    • Validate with a Second Inhibitor: Use a structurally dissimilar GCS inhibitor. If the phenotype persists, it is more likely an on-target effect.

    • Genetic Validation: Use siRNA or CRISPR to knock down GCS. If this reproduces the effect of this compound, it confirms an on-target mechanism.

    • Off-Target Panel Screening: If an off-target effect is suspected, consider screening this compound against a panel of common off-targets (e.g., kinases, GPCRs, ion channels) to identify potential interactions.

    • Consult Literature: Review publications for newly identified off-targets of this compound or similar molecules.

Issue 3: Unexpected cytotoxicity observed at concentrations intended to be specific for GCS inhibition.

  • Possible Cause: The cell line used may be particularly sensitive to this compound, or the effect could be an off-target-driven toxicity.

  • Troubleshooting Steps:

    • Determine IC50 for Cytotoxicity: Perform a dose-response curve to determine the concentration at which this compound becomes toxic to your specific cell line (e.g., using an MTT or CellTiter-Glo assay).

    • Lower Concentration: If possible, conduct experiments at concentrations well below the cytotoxic threshold.

    • Rescue Experiment: Attempt to rescue the cells from toxicity by adding downstream metabolites of the GCS pathway. If the toxicity is on-target, this may alleviate the effect.

    • Check for CYP Enzyme Expression: If your cell line expresses high levels of CYP2D6, this could alter the local concentration of this compound metabolites.

Key Experimental Protocols

Protocol 1: Rescue Experiment for On-Target Validation

This protocol is designed to determine if an observed cellular phenotype is a direct result of GCS inhibition.

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound at the effective concentration (e.g., 1X, 5X, and 10X the IC50 for GCS inhibition)

    • Rescue Compound (e.g., Glucosylceramide) alone

    • This compound + Rescue Compound

  • Preparation: Prepare treatment media. For the rescue group, supplement the media with a cell-permeable downstream product of GCS, such as a short-chain glucosylceramide. The optimal concentration of the rescue compound should be determined empirically.

  • Treatment: Replace the existing media with the prepared treatment media.

  • Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Analysis: Assess the phenotype of interest (e.g., cell viability, gene expression, protein levels). A reversal of the this compound-induced phenotype in the "this compound + Rescue Compound" group suggests the effect is on-target.

Protocol 2: Control Experiment Using a Structurally Unrelated GCS Inhibitor

This protocol helps to confirm that the observed effect is due to the inhibition of the target (GCS) rather than the specific chemical structure of this compound.

  • Inhibitor Selection: Choose a GCS inhibitor that is structurally different from this compound (e.g., a non-ceramide analog).

  • Dose-Response: Determine the IC50 of the new inhibitor for GCS in your experimental system to establish an effective concentration.

  • Cell Seeding: Plate cells as you would for an experiment with this compound.

  • Treatment Groups:

    • Vehicle Control

    • This compound at its effective concentration

    • Structurally Unrelated GCS Inhibitor at its effective concentration

  • Treatment and Incubation: Add the compounds to the cells and incubate for the standard duration of your experiment.

  • Analysis: Measure the experimental endpoint. If both this compound and the structurally unrelated inhibitor produce the same phenotype, it strongly indicates that the effect is due to on-target GCS inhibition.

Visualizations

Ceramide Ceramide + UDP-Glucose GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Downstream Downstream Glycosphingolipids Glucosylceramide->Downstream This compound This compound This compound->GCS On-Target Inhibition CYP2D6 CYP2D6 This compound->CYP2D6 Off-Target Inhibition PGP P-glycoprotein (P-gp) This compound->PGP Off-Target Inhibition

Caption: On-target and off-target activity of this compound.

A Observe Unexpected Phenotype B Is the phenotype consistent with GCS inhibition? A->B C Perform Rescue Experiment with GCS products B->C Yes G Validate with structurally unrelated GCS inhibitor B->G No/Unsure D Is the phenotype rescued? C->D E Phenotype is likely ON-TARGET D->E Yes F Phenotype is likely OFF-TARGET D->F No H Does the new inhibitor reproduce the phenotype? G->H H->E Yes H->F No

Caption: Workflow for validating an unexpected phenotype.

start High variability in results? check_prep Review compound preparation & storage start->check_prep check_cells Verify cell seeding consistency & passage # start->check_cells check_pipette Assess pipetting technique & calibration start->check_pipette solution1 Aliquot stock solutions, avoid freeze-thaw cycles check_prep->solution1 solution2 Standardize seeding density and passage range check_cells->solution2 solution3 Use calibrated pipettes, ensure proper mixing check_pipette->solution3

Caption: Troubleshooting experimental variability.

Technical Support Center: Optimizing Eliglustat Concentration in Primary Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eliglustat in primary cell cultures. The focus is on optimizing experimental concentrations to achieve therapeutic effects while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic mechanism of action of this compound?

This compound is a specific and potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, this compound reduces the production of glucosylceramide, thereby preventing its accumulation in disease states like Gaucher disease.[1][2][3]

Q2: What is the recommended starting concentration of this compound for in vitro studies with primary cells?

Based on in vitro studies, this compound has an IC50 (half-maximal inhibitory concentration) for GCS in the low nanomolar range. For example, the IC50 in intact MDCK cells is approximately 20 nM.[4] Studies on human renal tubular epithelial cells have shown that concentrations of 50 nM and 500 nM were effective in preventing the cytotoxic effects of Shiga toxin 2 without causing direct cell toxicity. Therefore, a starting concentration range of 10 nM to 1 µM is recommended for most primary cell experiments, with the optimal concentration to be determined empirically for each cell type and experimental endpoint.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?

While this compound has a high therapeutic index and limited toxicity at therapeutic concentrations, supratherapeutic doses may lead to cytotoxicity through two primary mechanisms:

  • Ceramide Accumulation: As a potent inhibitor of GCS, high concentrations of this compound can lead to a buildup of its substrate, ceramide.[5] Ceramide is a bioactive lipid that can act as a second messenger in signaling pathways that promote apoptosis (programmed cell death).[5][6]

  • Off-Target Effects: Preclinical studies have indicated that at concentrations significantly higher than those required for GCS inhibition, this compound may inhibit cardiac ion channels.[7][8][9][10] While clinical relevance is low with appropriate dosing, this could be a concern in vitro with excessively high concentrations. Some glucosylceramide synthase inhibitors, as cationic amphiphilic drugs, may also have the potential to induce phospholipidosis at high doses.[11]

Q4: Are there any known cytotoxic concentrations of this compound in primary cells?

Direct, quantitative data on the cytotoxic concentrations (e.g., IC50 for viability) of this compound across a wide range of primary human cells (hepatocytes, neurons, cardiomyocytes) is limited in publicly available literature. It is crucial for researchers to determine the cytotoxic threshold for their specific primary cell type and experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected Cell Death or Low Viability This compound concentration is too high: Exceeding the therapeutic window can lead to cytotoxicity, likely through ceramide-induced apoptosis.- Perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell type. Start with a range from 10 nM to 10 µM and assess viability using assays like MTT or LDH release. - Review the literature for concentrations used in similar cell types.
Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be toxic to the cells.- Ensure the final DMSO concentration is below 0.1% (v/v), or a level previously determined to be non-toxic for your primary cells. - Include a vehicle control (media with the same concentration of solvent used for the highest this compound dose) in all experiments.
Poor cell health prior to treatment: Primary cells are sensitive and may be stressed from isolation, thawing, or sub-optimal culture conditions.- Ensure optimal cell seeding density and allow cells to acclimate for at least 24 hours before adding this compound. - Regularly check cell morphology and viability before starting the experiment.
Inconsistent or Non-Reproducible Results Variability in primary cell lots: Different donors or batches of primary cells can have varying sensitivities to drugs.- Whenever possible, use cells from the same donor/lot for a set of experiments. - If using different lots, perform a new dose-response curve for each lot to ensure consistency.
Precipitation of this compound: As a lipophilic compound, this compound may precipitate out of aqueous culture media at high concentrations.- Visually inspect the culture medium for any signs of precipitation after adding this compound. - Consider using a carrier protein like bovine serum albumin (BSA) in your media to improve solubility, but be aware that this can also affect drug availability.
No Observable Effect of this compound This compound concentration is too low: The concentration used may not be sufficient to effectively inhibit glucosylceramide synthase in your cell type.- Increase the concentration of this compound in a stepwise manner, while monitoring for cytotoxicity. - Confirm GCS inhibition by measuring glucosylceramide levels if possible.
Inactivation or degradation of this compound: The compound may be unstable in your specific culture conditions over long incubation periods.- For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Note the distinction between concentrations for therapeutic effect (GCS inhibition) and those associated with potential off-target effects.

ParameterCell Line/SystemConcentrationReference
IC50 for GCS Inhibition Intact MDCK cells20 nM[4]
Effective, Non-toxic Concentration Human Renal Tubular Epithelial Cells50 nM - 500 nM
Potential for Cardiac Ion Channel Inhibition Preclinical in vitro modelsSupratherapeutic concentrations[7][8][9][10]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Primary cells

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Primary cells

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (no treatment), maximum LDH release (cells lysed with a detergent provided in the kit), and a vehicle control.

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: Carefully collect a supernatant sample from each well without disturbing the cells.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.

Visualizations

G This compound's Mechanism of Action and Potential Cytotoxicity Pathway cluster_0 Therapeutic Pathway cluster_1 Potential Cytotoxicity Pathway (High Concentrations) This compound This compound GCS Glucosylceramide Synthase (GCS) This compound->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesizes Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Therapeutic_Effect Therapeutic Effect (Substrate Reduction) Glucosylceramide->Therapeutic_Effect Reduced Accumulation High_this compound High Concentration This compound High_this compound->GCS Strongly Inhibits Off_Target Off-Target Effects (e.g., Ion Channels) High_this compound->Off_Target May cause Ceramide Ceramide Ceramide->GCS Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces

Caption: Mechanism of this compound and potential cytotoxicity at high concentrations.

G Experimental Workflow for Assessing this compound Cytotoxicity cluster_workflow Experimental Steps cluster_controls Essential Controls Start Start: Primary Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with Serial Dilutions of this compound Seeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation Vehicle Vehicle Control (Cells + Media + Solvent) Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Assay Data_Analysis Data Analysis: Calculate % Viability/ % Cytotoxicity Assay->Data_Analysis End End: Determine Optimal Concentration Data_Analysis->End No_Treatment No Treatment (Cells + Media) Positive_Control Positive Control (Known Cytotoxin)

Caption: Workflow for determining this compound's cytotoxic concentration.

G Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cell Death? Check_Concentration Is this compound Concentration Too High? Start->Check_Concentration Check_Solvent Is Solvent Concentration Too High? Check_Concentration->Check_Solvent No Solution_Dose_Response Action: Perform Dose-Response Curve Check_Concentration->Solution_Dose_Response Yes Check_Cell_Health Were Cells Healthy Before Treatment? Check_Solvent->Check_Cell_Health No Solution_Vehicle_Control Action: Lower Solvent % and Run Vehicle Control Check_Solvent->Solution_Vehicle_Control Yes Check_Precipitate Is there evidence of Precipitation? Check_Cell_Health->Check_Precipitate No Solution_Optimize_Culture Action: Optimize Cell Culture Conditions Check_Cell_Health->Solution_Optimize_Culture Yes Solution_Solubility Action: Use Carrier Protein or Different Solvent Check_Precipitate->Solution_Solubility Yes

References

Technical Support Center: Managing Eliglustat Instability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eliglustat in long-term cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the stability and efficacy of this compound throughout your studies.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in long-term cell culture experiments.

Observed Problem Potential Cause Recommended Solution
Loss of expected biological effect over time. This compound degradation in culture medium.1. Refresh the culture medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours). 2. Perform a stability study to determine the half-life of this compound in your specific culture medium (see Experimental Protocols). 3. Aliquot stock solutions to minimize freeze-thaw cycles.
High variability between experimental replicates. Inconsistent this compound concentration due to precipitation or poor dissolution.1. Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO or ethanol) before further dilution. 2. Visually inspect the culture medium for any signs of precipitation after adding the final concentration of this compound. 3. Do not store diluted aqueous solutions of this compound for more than a day.[1]
Unexpected cytotoxicity or off-target effects. Use of excessively high concentrations of this compound or solvent.1. Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing general toxicity. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).
Inconsistent results with different batches of this compound. Variability in compound purity or storage conditions.1. Purchase high-purity this compound from a reputable supplier. 2. Store the solid compound and stock solutions under the recommended conditions (-20°C or -80°C) and protect from light and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[2][3][4][5] By inhibiting GCS, this compound reduces the production of glucosylceramide, which is the substrate that accumulates in Gaucher disease.[2][3][4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in organic solvents such as DMSO and ethanol at concentrations of approximately 20 mg/mL.[1][6] For a stock solution, dissolve this compound in 100% DMSO or ethanol to a concentration of 10-20 mM. Store stock solutions in small aliquots at -20°C or -80°C for up to 6 months to minimize freeze-thaw cycles.[7]

Q3: What is the recommended working concentration of this compound in cell culture?

A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. The IC50 for inhibiting glucosylceramide synthase is in the low nanomolar range (around 24 nM).[7] However, in cell-based assays, concentrations ranging from 1 µM to 10 µM are often used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How stable is this compound in cell culture medium?

A4: The stability of small molecules like this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum components.[8] It is advisable to refresh the medium with freshly diluted this compound every 48-72 hours in long-term experiments to maintain a consistent effective concentration. For precise long-term studies, performing a stability assay is recommended (see Experimental Protocols).

Q5: Can I store this compound diluted in aqueous solutions or cell culture medium?

A5: It is not recommended to store aqueous solutions of this compound for more than one day, as it is sparingly soluble in aqueous buffers and may be prone to degradation or precipitation over time.[1][6] Always prepare fresh dilutions in culture medium from a concentrated stock solution immediately before use.

Quantitative Data Summary

The following table provides hypothetical stability data for this compound under various conditions to illustrate expected trends. Actual stability should be determined experimentally.

Condition Time Point Remaining this compound (%)
Stock Solution (10 mM in DMSO at -20°C) 1 month99%
3 months97%
6 months95%
Working Solution (10 µM in DMEM + 10% FBS at 37°C) 24 hours92%
48 hours85%
72 hours78%
96 hours70%
Working Solution (10 µM in PBS at Room Temperature) 4 hours98%
8 hours95%
24 hours88%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium
  • Materials: this compound stock solution, cell culture medium (e.g., DMEM with 10% FBS), sterile tubes, 37°C incubator, HPLC-MS system.

  • Procedure:

    • Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in the cell culture medium.

    • Dispense equal volumes of the solution into sterile tubes for each time point (e.g., 0, 24, 48, 72, 96 hours).

    • Incubate the tubes at 37°C in a cell culture incubator.

    • At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.

    • Once all time points are collected, thaw the samples.

    • Analyze the concentration of this compound in each sample using a validated HPLC-MS method.

    • Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.

Protocol 3: Cell-Based Glucosylceramide Synthase Activity Assay
  • Materials: Cell line of interest, cell culture reagents, this compound stock solution, appropriate assay kit for measuring glucosylceramide levels or a downstream product.

  • Procedure:

    • Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).

    • Incubate the cells for the desired treatment duration (e.g., 72 hours).

    • Lyse the cells according to the assay kit manufacturer's protocol.

    • Measure the levels of glucosylceramide or a related downstream metabolite in the cell lysates.

    • Plot the metabolite levels against the this compound concentration to determine the IC50 value.

Visualizations

G cluster_0 Glycosphingolipid Synthesis Pathway Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Complex Glycosphingolipids Complex Glycosphingolipids Lactosylceramide->Complex Glycosphingolipids This compound This compound Glucosylceramide\nSynthase (GCS) Glucosylceramide Synthase (GCS) This compound->Glucosylceramide\nSynthase (GCS) Inhibition

Caption: Mechanism of action of this compound in the glycosphingolipid synthesis pathway.

G cluster_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound Working Solution in Culture Medium incubate Incubate at 37°C prep->incubate sample Collect Samples at Time Points (0, 24, 48, 72h) incubate->sample store Store Samples at -80°C sample->store analyze Analyze by HPLC-MS store->analyze calculate Calculate % Remaining This compound analyze->calculate

Caption: Workflow for assessing the stability of this compound in cell culture medium.

G cluster_troubleshooting Troubleshooting Decision Tree start Reduced Efficacy of this compound in Long-Term Culture check_prep Is stock solution prepared and stored correctly? start->check_prep check_media Is media refreshed regularly? check_prep->check_media Yes sol_prep Prepare fresh stock solution. Aliquot to avoid freeze-thaw cycles. check_prep->sol_prep No check_conc Is the concentration appropriate? check_media->check_conc Yes sol_media Refresh media with fresh This compound every 48-72h. check_media->sol_media No sol_conc Perform dose-response experiment to find optimal concentration. check_conc->sol_conc No sol_stability Conduct stability assay to determine half-life in your media. check_conc->sol_stability Yes

References

Impact of CYP2D6 metabolizer status on Eliglustat efficacy in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the impact of CYP2D6 metabolizer status on the efficacy of Eliglustat in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound and why is CYP2D6 important?

This compound is a substrate reduction therapy (SRT) for Gaucer disease type 1. It functions as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] By inhibiting this enzyme, this compound reduces the rate of production of glucosylceramide (GL-1), thereby lessening the substrate burden on the deficient lysosomal enzyme, acid β-glucosidase, and preventing the accumulation of GL-1 in lysosomes.[1]

The cytochrome P450 enzyme CYP2D6 is the primary route of metabolism for this compound, with a lesser contribution from CYP3A4.[3] Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (URMs).[4] This status critically determines the drug's plasma concentration and, consequently, its efficacy and safety. URMs may clear the drug too quickly to achieve a therapeutic effect, while PMs are at risk of significantly increased drug exposure and potential adverse events if the dose is not adjusted.[1][4][5]

Q2: Are there established animal models that directly replicate human CYP2D6 metabolizer statuses for this compound studies?

The published literature on this compound primarily relies on human clinical data and physiologically-based pharmacokinetic (PBPK) modeling to understand the impact of CYP2D6 status.[3][6] While various mouse models of Gaucher disease exist (e.g., D409V/null), direct head-to-head efficacy studies of this compound in animal models specifically engineered to represent different CYP2D6 phenotypes (like a CYP2D6 knockout vs. a wild-type mouse) are not extensively detailed in publicly available research.

Researchers typically model these human phenotypes in animals in one of two ways:

  • Pharmacological Inhibition: Co-administering a potent CYP2D6 inhibitor (like paroxetine) with this compound to mimic the "poor metabolizer" phenotype in a wild-type animal (e.g., Sprague-Dawley rat or C57BL/6 mouse), which would normally be an extensive metabolizer.

  • Genetically Engineered Models: Using commercially available or custom-developed knockout mice that lack a functional Cyp2d cluster, thereby creating a genetic model of a poor metabolizer.

Q3: What is the expected impact of poor vs. extensive metabolizer status on this compound exposure and efficacy?

Based on extensive human data, which guides the expectations for animal experiments, CYP2D6 poor metabolizer status leads to significantly higher systemic exposure to this compound compared to extensive metabolizers given the same dose. For instance, in humans, the steady-state exposure in PMs can be 7- to 9-fold higher than in EMs.[7] This necessitates a dose reduction for PMs (e.g., 84 mg once daily) compared to EMs (84 mg twice daily) to achieve a comparable therapeutic window and avoid potential toxicity.[1][8]

In an animal model context, this translates to the following expectations:

  • Higher Efficacy at Lower Doses: A CYP2D6 poor metabolizer model should show significant glucosylceramide reduction at lower doses of this compound compared to an extensive metabolizer model.

  • Increased Risk of Adverse Effects: The poor metabolizer model may exhibit signs of toxicity at doses that are well-tolerated by the extensive metabolizer model.

Troubleshooting Guides

Issue 1: Inconsistent results in my wild-type (extensive metabolizer) animal model; substrate reduction is lower than expected.

  • Possible Cause 1: Sub-therapeutic Dosing. Standard mouse models can have rapid metabolism. The dose you are administering may not be sufficient to achieve the necessary plasma concentrations for effective glucosylceramide synthase inhibition.

    • Solution: Conduct a dose-ranging study to establish the pharmacokinetic (PK) and pharmacodynamic (PD) relationship in your specific animal model. Measure plasma this compound concentrations and correlate them with glucosylceramide levels in target tissues (e.g., liver, spleen).

  • Possible Cause 2: Animal Strain Differences. Different strains of mice or rats can have variations in their metabolic enzyme profiles, which may affect drug clearance.

    • Solution: Ensure you are using a consistent and well-characterized animal strain for all experiments. If possible, consult literature for typical metabolic rates for your chosen strain.

  • Possible Cause 3: Drug Formulation or Administration Issues. Poor solubility or instability of the dosing formulation can lead to incomplete absorption.

    • Solution: Verify the stability and solubility of your this compound formulation. Ensure consistent administration technique (e.g., oral gavage volume, time of day).

Issue 2: My attempt to model a "poor metabolizer" using a CYP2D6 inhibitor is not showing a significant increase in this compound exposure.

  • Possible Cause 1: Incomplete Inhibition. The dose or timing of the CYP2D6 inhibitor may be insufficient to fully block this compound metabolism.

    • Solution: Confirm the potency and duration of action of your chosen inhibitor (e.g., paroxetine) in your animal model. You may need to adjust the dose of the inhibitor or the timing of its administration relative to the this compound dose. A pilot study to measure this compound PK with and without the inhibitor is recommended.

  • Possible Cause 2: Contribution of Other Metabolic Pathways. While CYP2D6 is primary, CYP3A4 also contributes to this compound metabolism.[3] If the inhibitor is specific to CYP2D6, metabolism may still be occurring via CYP3A.

    • Solution: For a more complete blockade, consider if a dual CYP2D6/CYP3A inhibitor is appropriate for your experimental question, but be aware this may not accurately model a human PM who only has a CYP2D6 deficiency.

  • Possible Cause 3: Transporter Effects. this compound is also a substrate for the P-glycoprotein (P-gp) transporter.[7] If the inhibitor also affects P-gp, it could alter the drug's disposition in a complex manner.

    • Solution: Be aware of the full pharmacological profile of your chosen inhibitor.

Quantitative Data Summary

Disclaimer: The following tables summarize pharmacokinetic data from human clinical studies, as direct comparative data from animal models with defined CYP2D6 statuses is limited. This data is provided to inform researchers on the expected magnitude of effect that CYP2D6 status has on this compound exposure and should be used as a guide for designing and interpreting animal experiments.

Table 1: Impact of CYP2D6 Metabolizer Status on this compound Pharmacokinetics in Humans

Metabolizer StatusRecommended DoseRelative Steady-State Exposure (AUC) vs. EMsTerminal Elimination Half-Life
Extensive (EM)84 mg Twice Daily1x (Reference)~6.5 hours
Intermediate (IM)84 mg Twice DailySimilar to EMs~6 hours
Poor (PM)84 mg Once Daily~7-9x higher (at same dose as EMs)~9 hours
Ultrarapid (URM)Not RecommendedSignificantly lowerNot specified

(Source: Data synthesized from FDA clinical pharmacology reviews and human pharmacokinetic studies.[7][9])

Table 2: Effect of Co-administered CYP Inhibitors on this compound Exposure in Humans (Extensive Metabolizers)

Co-administered DrugType of InhibitorFold-Increase in this compound AUC
ParoxetineStrong CYP2D6 Inhibitor~8.9x
KetoconazoleStrong CYP3A4 & P-gp Inhibitor~4.3x
Rifampin (Inducer)Strong CYP3A4 & P-gp Inducer>85% reduction

(Source: Data from a human drug-drug interaction study.[2])

Experimental Protocols

Protocol: Evaluating this compound Efficacy in a Pharmacologically-Induced Poor Metabolizer Mouse Model

This protocol provides a framework for comparing this compound efficacy in a model mimicking an extensive metabolizer (EM) versus a poor metabolizer (PM).

  • Animal Model:

    • Species/Strain: C57BL/6 mice (or a relevant Gaucher disease model like D409V/null on a C57BL/6 background).

    • Age/Sex: 8-10 week old males. Acclimatize for at least one week.

  • Groups (n=8-10 per group):

    • Group 1 (EM Vehicle): Vehicle 1 (for inhibitor) + Vehicle 2 (for this compound).

    • Group 2 (EM this compound): Vehicle 1 + this compound (e.g., 30 mg/kg).

    • Group 3 (PM Vehicle): CYP2D6 Inhibitor + Vehicle 2.

    • Group 4 (PM this compound): CYP2D6 Inhibitor + this compound (e.g., 30 mg/kg).

  • Materials:

    • This compound: Formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

    • CYP2D6 Inhibitor: Paroxetine, formulated for oral or IP administration.

    • Vehicles: Matched to the drug formulations.

  • Procedure:

    • Inhibitor Administration (Groups 3 & 4): Administer Paroxetine (e.g., 10 mg/kg, PO) 1 hour prior to this compound or vehicle administration.

    • This compound Administration (Groups 2 & 4): Administer this compound by oral gavage.

    • Dosing Duration: Daily for 14-21 days.

  • Endpoint Collection:

    • Pharmacokinetics (Satellite Group): On Day 1 or Day 14, collect blood samples at specified time points (e.g., 0.5, 1, 2, 4, 8, 24h post-dose) to determine plasma concentrations of this compound via LC-MS/MS.

    • Pharmacodynamics (Terminal): At the end of the study, euthanize animals and collect tissues (liver, spleen) and plasma.

  • Analysis:

    • PK Analysis: Calculate key parameters like Cmax, Tmax, and AUC for this compound in EM vs. PM model groups.

    • PD Analysis: Quantify glucosylceramide (GL-1) and glucosylsphingosine (lyso-GL-1) levels in liver and spleen homogenates using a validated LC-MS/MS method.

    • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare results between the four groups.

Visualizations

G Logical Flow: CYP2D6 Status and this compound Efficacy cluster_input Input Variable cluster_outcome Pharmacodynamic Outcome EM Extensive Metabolizer (EM) (e.g., Wild-Type Mouse) Metabolism CYP2D6-Mediated Metabolism of this compound EM->Metabolism Rapid PM Poor Metabolizer (PM) (e.g., CYP2D6 KO or Inhibitor-Treated Mouse) PM->Metabolism Slow / Blocked HighClearance High Clearance Metabolism->HighClearance Fast rate LowClearance Low Clearance Metabolism->LowClearance Efficacy Inhibition of Glucosylceramide Synthase Substrate Reduction of Glucosylceramide (GL-1) Efficacy->Substrate Leads to LowExposure Low Drug Exposure HighClearance->LowExposure HighExposure High Drug Exposure LowClearance->HighExposure LowExposure->Efficacy Reduced Efficacy HighExposure->Efficacy Enhanced Efficacy

Caption: Relationship between CYP2D6 status, this compound metabolism, and therapeutic efficacy.

G Experimental Workflow for Comparative Efficacy Study start 1. Animal Model Selection (e.g., C57BL/6 or Gaucher Model) grouping 2. Group Allocation - EM Model (Vehicle) - EM Model (this compound) - PM Model (Inhibitor + Vehicle) - PM Model (Inhibitor + this compound) start->grouping dosing 3. Daily Dosing Regimen (14-21 Days) - Inhibitor (PM groups) 1h prior - this compound / Vehicle grouping->dosing pk 4a. Pharmacokinetic Analysis (Satellite Group) - Serial blood sampling - LC-MS/MS for this compound levels dosing->pk pd 4b. Pharmacodynamic Analysis (Terminal) - Collect Liver, Spleen, Plasma dosing->pd analysis 5. Endpoint Quantification - PK: AUC, Cmax - PD: Glucosylceramide (GL-1) levels pk->analysis pd->analysis end 6. Comparative Data Analysis (EM vs. PM) analysis->end

Caption: Workflow for an animal study comparing this compound efficacy in EM vs. PM models.

References

Technical Support Center: Investigating the Blood-Brain Barrier Permeability of Eliglustat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of why eliglustat does not readily cross the blood-brain barrier (BBB). It includes frequently asked questions, detailed experimental protocols for assessing BBB permeability, and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason this compound does not cross the blood-brain barrier?

A1: The principal reason for this compound's poor penetration into the central nervous system (CNS) is that it is a substrate of the P-glycoprotein (P-gp) efflux transporter.[1][2] P-gp, also known as multidrug resistance protein 1 (MDR1), is highly expressed on the luminal side of the endothelial cells that form the blood-brain barrier.[3][4] This transporter actively pumps a wide range of xenobiotics, including this compound, out of the brain and back into the bloodstream, thereby severely limiting its brain accumulation.[1][5]

Q2: What are the physicochemical properties of this compound, and how do they relate to its BBB permeability?

A2: While some of this compound's physicochemical properties might suggest a degree of membrane permeability, its recognition by P-gp is the overriding factor preventing its entry into the CNS. Key properties are summarized in the table below.

Q3: Has the role of P-gp in this compound's poor brain penetration been experimentally confirmed?

A3: Yes, in vitro studies using cell lines that overexpress human P-gp, such as MDR1-MDCK cells, have demonstrated that this compound is actively transported by P-gp.[1] These experiments show a high efflux ratio, indicating that the transport of this compound from the basolateral to the apical side (out of the cell) is significantly greater than in the reverse direction.[6] In vivo studies in animal models have also confirmed the low brain-to-plasma concentration ratio of this compound.[1]

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound Relevant to BBB Penetration

PropertyValueImplication for BBB Penetration
Molecular Weight ( g/mol ) 404.5Within a range generally considered acceptable for passive diffusion across the BBB.
logP 3.21 - 3.44Indicates moderate lipophilicity, which can favor membrane partitioning.
Polar Surface Area (Ų) 71On the higher side for optimal BBB penetration, which is typically below 60-70 Ų.
P-gp Substrate YesThis is the dominant factor limiting BBB penetration due to active efflux.
Brain-to-Plasma (B/P) Ratio Low (specific values vary by study)Indicates poor accumulation in the brain relative to plasma concentrations.
In Vitro Efflux Ratio HighConfirms active transport by efflux pumps like P-gp.

Data compiled from multiple sources.[7][8][9]

Mandatory Visualization

G cluster_0 Blood cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Eliglustat_Blood This compound Pgp P-glycoprotein (P-gp) Efflux Pump Eliglustat_Blood->Pgp Passive Diffusion Pgp->Eliglustat_Blood Active Efflux (ATP-dependent) Eliglustat_Brain This compound (Low Concentration) Pgp->Eliglustat_Brain Limited Entry Eliglustat_Brain->Pgp Binding to P-gp

Caption: P-gp mediated efflux of this compound at the blood-brain barrier.

Experimental Protocols & Troubleshooting

Bidirectional Transport Assay Using MDR1-MDCK Cells

This in vitro assay is crucial for determining if a compound is a substrate of the P-gp transporter.

Methodology:

  • Cell Culture:

    • Culture Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDR1-MDCK) on semi-permeable Transwell® inserts.

    • Allow the cells to form a confluent and polarized monolayer over 4-5 days.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (this compound) to either the apical (A) or basolateral (B) chamber.

    • Incubate for a defined period (e.g., 60-120 minutes) at 37°C.

    • Collect samples from the receiver chamber at specified time points.

  • Quantification and Analysis:

    • Determine the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER ≥ 2 is generally considered indicative of active efflux.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low TEER values Incomplete monolayer formation, cell toxicity.Extend culture time, check for contamination, ensure proper seeding density, test for compound cytotoxicity.
High variability in Papp values Inconsistent cell monolayers, pipetting errors, analytical variability.Ensure consistent cell culture practices, use calibrated pipettes, validate the analytical method.
Efflux ratio close to 1 for a known P-gp substrate (positive control) Low P-gp expression or activity, presence of P-gp inhibitors in the media.Use a new batch of cells, confirm P-gp expression (e.g., via Western blot), ensure media and reagents are free of inhibitors.
In Vivo Brain Penetration Study in Mice

This in vivo experiment directly measures the extent of a compound's accumulation in the brain.

Methodology:

  • Animal Dosing:

    • Administer this compound to mice via a relevant route (e.g., oral gavage or intravenous injection).

    • Use a formulation that ensures adequate bioavailability for the intended route.

  • Sample Collection:

    • At predetermined time points after dosing, collect blood samples (e.g., via cardiac puncture) and harvest the brains.

    • Perfuse the brain with saline to remove residual blood.

  • Sample Processing and Analysis:

    • Homogenize the brain tissue.

    • Extract this compound from the plasma and brain homogenate.

    • Quantify the concentration of this compound in both matrices using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point.

    • The B/P ratio provides a measure of the extent of brain penetration.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High variability in brain or plasma concentrations Inconsistent dosing, variability in animal metabolism, analytical errors.Ensure accurate dosing technique, use a sufficient number of animals per time point, validate the analytical method for both matrices.
Undetectable brain concentrations Poor absorption, rapid metabolism, very high efflux at the BBB.Increase the dose (if tolerated), consider a different route of administration (e.g., IV to bypass first-pass metabolism), confirm P-gp substrate liability in vitro.
Contamination of brain tissue with blood Incomplete perfusion.Ensure proper perfusion technique with a sufficient volume of saline until the liver is pale.

References

Addressing variability in Eliglustat experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eliglustat Experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that I should be assaying?

A1: this compound is a ceramide analog that acts as a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2] This enzyme, also known as UDP-Glucose Ceramide Glucosyltransferase, catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose to ceramide.[3][4] By inhibiting GCS, this compound reduces the production of glucosylceramide (GlcCer), thereby preventing its accumulation in lysosomes, which is the underlying cause of Gaucher disease.[2][5][6] Your primary assays should, therefore, focus on measuring the inhibition of GCS activity or the downstream reduction of GlcCer and related glycosphingolipids.

Q2: Why is determining the CYP2D6 metabolizer status important in my experimental model?

A2: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4, into inactive metabolites.[3][7][8] The genetic variation in the CYP2D6 gene leads to different metabolizer phenotypes: poor (PM), intermediate (IM), normal/extensive (NM/EM), and ultrarapid (UM) metabolizers.[3][8] This variation is a major source of inter-subject pharmacokinetic variability and significantly impacts the exposure to this compound.[7][8] Ultrarapid metabolizers may not achieve sufficient concentrations for a therapeutic effect, while poor metabolizers can have significantly increased exposure, raising safety concerns.[3] Therefore, if you are using in vivo models or cell lines with metabolic capacity, knowing the CYP2D6 status is critical for interpreting variability in efficacy and toxicity.

Q3: What are the typical IC50 values I should expect for this compound?

A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the assay system. Published values are a good benchmark for your own results.

Assay TypeSystemReported IC50
Glucosylceramide Synthase InhibitionIntact MDCK cells~20 nM[9][10]
Glucosylceramide Synthase InhibitionK562 cells~24 nM[2][11]
Glucosylceramide Synthase InhibitionMDCK cell homogenates~115 nM[10]
Glucosylceramide Synthase InhibitionGeneral~10 ng/mL[12][13]

Note: These values are for reference. Discrepancies can arise from different experimental conditions.

Troubleshooting Guides

Issue 1: High Variability in Glucosylceramide Synthase (GCS) Inhibition Assays

Symptoms:

  • Inconsistent IC50 values between experimental runs.

  • Large error bars in dose-response curves.

  • Results do not match published data.

Potential Causes & Solutions

Potential CauseRecommended Solution
Reagent Instability This compound solutions, especially in aqueous buffers, should be prepared fresh. It is recommended to first dissolve this compound in a solvent like ethanol or DMSO before diluting with an aqueous buffer. Avoid storing aqueous solutions for more than a day.[2]
Substrate Concentration Ensure the concentrations of substrates (ceramide and UDP-glucose) are consistent and not rate-limiting. Verify the quality and purity of the substrates.
Enzyme Preparation If using cell homogenates or purified enzyme, variability in preparation, storage, or freeze-thaw cycles can affect enzyme activity. Use a consistent protocol and aliquot enzyme preparations to minimize freeze-thaw cycles.
Assay Conditions Factors like pH, temperature, and incubation time can significantly impact enzyme kinetics. Ensure these are tightly controlled in all experiments.
Solvent Effects High concentrations of solvents like DMSO can inhibit enzyme activity. Ensure the final solvent concentration is low (typically <1%) and consistent across all wells, including controls.
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • Variable reduction in glucosylceramide (GlcCer) or downstream glycolipids (e.g., GM1, GM3) upon this compound treatment.

  • Unexpected cytotoxicity at therapeutic concentrations.

  • Cell line response changes over time.

Potential Causes & Solutions

Potential CauseRecommended Solution
Cell Line Health and Passage Number Use cells at a consistent and low passage number. High passage numbers can lead to phenotypic drift. Regularly check for mycoplasma contamination.
Metabolic Activity of Cells The expression and activity of CYP2D6 and CYP3A4 in your cell line can affect the effective concentration of this compound. If possible, characterize the metabolic profile of your cells or use inhibitors of these enzymes as controls.
Off-Target Effects At higher concentrations, this compound may have off-target effects. It has been shown to inhibit sodium and calcium channels at high concentrations (IC50 values of 5.2 and 10.4 µg/mL, respectively).[2] It is crucial to perform dose-response experiments to identify a specific therapeutic window.
Assay Endpoint Measurement The method used to measure GlcCer or other glycolipids (e.g., HPLC, mass spectrometry, antibody-based detection) can have inherent variability. Ensure your detection method is validated, and include appropriate standards and controls. For cell surface glycolipids, staining protocols should be optimized and consistent.[11]
Drug-Transporter Interactions This compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.[8] If your cells express high levels of P-gp, it could reduce the intracellular concentration of this compound, leading to lower efficacy. Consider using a P-gp inhibitor as a control to test this possibility.

Key Experimental Protocols

Protocol 1: Glucosylceramide Synthase (GCS) Inhibition Assay (Broken Cell)

This protocol is a generalized method for measuring GCS activity in cell membrane preparations.[4]

  • Preparation of Cell Homogenates:

    • Culture cells (e.g., MDCK) to confluency.

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer or sonication.

    • Centrifuge to pellet nuclei and debris. The supernatant contains the membrane fraction with GCS. Determine protein concentration using a BCA or Bradford assay.

  • Inhibition Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.4), a fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose.

    • Add varying concentrations of this compound (dissolved in DMSO, final concentration ≤1%) to the reaction wells.

    • Initiate the reaction by adding the cell homogenate (e.g., 20-50 µg of protein).

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solvent like chloroform/methanol (2:1, v/v).

  • Detection and Analysis:

    • Extract the lipids. The product, fluorescent glucosylceramide, will partition into the lower organic phase.

    • Separate the product from the substrate using thin-layer chromatography (TLC).

    • Quantify the fluorescent product spot using a fluorescence scanner.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Glycolipid Reduction Assay

This protocol measures the ability of this compound to reduce the levels of a specific cell-surface ganglioside.[11]

  • Cell Culture and Treatment:

    • Seed cells (e.g., K562 or B16/F10) in a multi-well plate and allow them to adhere or grow to a certain density.

    • Treat the cells with a range of this compound concentrations (e.g., 0.5 nM to 1000 nM) for an extended period (e.g., 72 hours) to allow for glycolipid turnover.

  • Staining for Cell Surface Ganglioside (e.g., GM1):

    • Harvest the cells and wash them with PBS containing 0.5% bovine serum albumin (BSA).

    • Incubate the cells with a fluorescently-labeled probe that binds to the target ganglioside (e.g., FITC-conjugated Cholera Toxin Subunit B for GM1) on ice for 30-60 minutes.

    • Wash the cells again to remove unbound probe.

  • Detection and Analysis:

    • Resuspend the cells in PBS with 0.5% BSA.

    • Quantify the fluorescence of the cell population using a flow cytometer.

    • Calculate the mean fluorescence intensity (MFI) for each treatment condition.

    • Determine the percent reduction in MFI relative to the vehicle-treated control and calculate the IC50 value.

Visualizations

GBA_Pathway cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesis Lysosome Lysosome GlcCer->Lysosome Trafficking GBA Glucocerebrosidase (GBA) GlcCer->GBA Hydrolysis Lysosome->GBA GaucherCell GlcCer Accumulation (Gaucher Cell Formation) GBA->GaucherCell Deficient in Gaucher Disease Glucose Glucose GBA->Glucose Ceramide_End Ceramide GBA->Ceramide_End This compound This compound This compound->GCS Inhibits

Caption: Mechanism of Action of this compound in Gaucher Disease.

GCS_Assay_Workflow Start Start: Prepare Cell Homogenate (GCS Source) PrepareRxn Prepare Reaction Mix (Buffer, UDP-Glucose, Fluorescent Ceramide) Start->PrepareRxn AddInhibitor Add this compound Dilutions & Vehicle Control PrepareRxn->AddInhibitor InitiateRxn Initiate Reaction with Cell Homogenate AddInhibitor->InitiateRxn Incubate Incubate at 37°C InitiateRxn->Incubate StopRxn Stop Reaction (e.g., add Chloroform/Methanol) Incubate->StopRxn Extract Extract Lipids StopRxn->Extract Separate Separate Lipids via TLC Extract->Separate Quantify Quantify Fluorescent Product Separate->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze

Caption: Workflow for a Broken Cell GCS Inhibition Assay.

Troubleshooting_Tree Problem Inconsistent Results with this compound? AssayType What type of assay? Problem->AssayType EnzymeAssay Enzyme Inhibition Assay (e.g., GCS activity) AssayType->EnzymeAssay Enzyme-based CellAssay Cell-Based Assay AssayType->CellAssay Cell-based CheckReagents Check Reagent Stability (this compound, Substrates) EnzymeAssay->CheckReagents CheckCells Check Cell Health (Passage #, Mycoplasma) CellAssay->CheckCells CheckEnzyme Check Enzyme Prep (Freshness, Freeze-thaw) CheckReagents->CheckEnzyme Stable ReagentsOK Re-run with fresh reagents CheckReagents->ReagentsOK Unstable CheckConditions Verify Assay Conditions (pH, Temp, Solvent %) CheckEnzyme->CheckConditions Consistent EnzymeOK Re-run with new enzyme prep CheckEnzyme->EnzymeOK Inconsistent ConditionsOK Standardize all conditions CheckConditions->ConditionsOK Variable CheckMetabolism Consider CYP/P-gp Activity (Use inhibitors as controls) CheckCells->CheckMetabolism Consistent CellsOK Use low passage, clean cells CheckCells->CellsOK Variable CheckEndpoint Validate Detection Method (Antibody, Standards) CheckMetabolism->CheckEndpoint Known/Low MetabolismOK Characterize cell line's metabolic profile CheckMetabolism->MetabolismOK Unknown EndpointOK Optimize and validate endpoint assay CheckEndpoint->EndpointOK Variable

Caption: Decision Tree for Troubleshooting this compound Experiments.

References

Technical Support Center: Improving the Oral Bioavailability of Eliglustat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of Eliglustat in oral gavage studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound is primarily limited by two main factors: its physicochemical properties and extensive metabolism. This compound is categorized as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3][4][5][6][7] This poor solubility can limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Furthermore, this compound undergoes significant first-pass metabolism, primarily by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4 in the liver and gut wall.[8][9][10][11][12][13] This rapid breakdown of the drug before it reaches systemic circulation significantly reduces the amount of active drug available.

Q2: How does metabolism by CYP2D6 and CYP3A4 impact this compound's bioavailability?

A2: CYP2D6 and CYP3A4 are major enzymes responsible for metabolizing a wide range of drugs. This compound is a known substrate for both.[8][9][10][11][14][15] After oral administration, this compound is absorbed from the intestine into the portal circulation, which leads directly to the liver. During this "first pass," a substantial portion of the drug is metabolized by these enzymes into inactive forms.[8][11] The activity of these enzymes can vary significantly between individuals and animal species, leading to high variability in drug exposure. For instance, individuals (or animal strains) that are extensive metabolizers of CYP2D6 will clear this compound more rapidly, resulting in lower bioavailability compared to poor metabolizers.[8][11][14]

Q3: What are common formulation strategies to improve the bioavailability of BCS Class II drugs like this compound?

A3: For BCS Class II drugs, the primary goal is to enhance the drug's solubility and dissolution rate in the GI tract.[1][16] Several formulation strategies can be employed, including:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[1][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[17][18][19][20][21][22] This keeps the drug in a solubilized state, facilitating absorption.

  • Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier at the molecular level, creating an amorphous solid dispersion.[1][4][5][7][23] This amorphous form has higher solubility and dissolves more rapidly than the crystalline form of the drug.

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of a drug by forming inclusion complexes.[4][24]

Troubleshooting Guide

Problem: Low and/or highly variable plasma concentrations of this compound in oral gavage studies.

This is a common issue when working with BCS Class II compounds. The following sections outline potential causes and solutions.

Possible Cause 1: Poor Drug Solubilization in the GI Tract

Due to its low aqueous solubility, this compound may not fully dissolve in the gastrointestinal fluids, leading to incomplete absorption.

Solution: Implement an Enabling Formulation Strategy

Transitioning from a simple aqueous suspension to a more advanced formulation can significantly improve solubility. A self-emulsifying drug delivery system (SEDDS) is a highly effective approach for BCS Class II drugs.[17][19][21]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Water Solubility0.113 mg/mL[8][25]
logP3.44[8][25]
pKa (Strongest Basic)8.17[8][25]
BCS ClassificationClass II[1]

Table 2: Hypothetical Pharmacokinetic Data in Rats Following Oral Gavage (10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Simple Suspension85 ± 252.0340 ± 90<5%
SEDDS Formulation450 ± 701.01800 ± 250~35%
(Note: This data is illustrative and intended for comparison purposes.)

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Factors limiting the oral bioavailability of this compound.

Possible Cause 2: Extensive First-Pass Metabolism

Even if dissolved, a significant portion of absorbed this compound is rapidly metabolized by CYP2D6 and CYP3A4 enzymes.

Solution (for research purposes): Co-administration with CYP Inhibitors

To understand the maximum potential absorption, researchers can co-administer specific inhibitors of CYP2D6 (e.g., paroxetine) or CYP3A4 (e.g., ketoconazole).[10] This is a research tool to probe metabolic pathways and is not a therapeutic strategy. Co-administration of paroxetine has been shown to increase this compound exposure significantly.[10]

Possible Cause 3: Improper Oral Gavage Technique

Incorrect gavage technique can lead to dosing errors, stress to the animal (which can affect GI motility), or accidental administration into the lungs.

Solution: Adherence to Best Practices for Oral Gavage

Ensure that personnel are properly trained and follow established protocols.[26][27][28][29][30] Key considerations include correct animal restraint, proper measurement and insertion of the gavage needle, and slow administration of the formulation.

dot graph LR { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting workflow for low this compound bioavailability.

Experimental Protocols

Protocol 1: Preparation of a Simple this compound Suspension (1 mg/mL)
  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Methylcellulose in deionized water

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Appropriate glassware (beaker, graduated cylinder)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Triturate the powder in a mortar and pestle to reduce particle size and prevent aggregation.

    • Slowly add a small volume of the 0.5% methylcellulose vehicle to the powder in the mortar to create a uniform paste.

    • Gradually transfer the paste to a beaker containing the remaining vehicle volume.

    • Rinse the mortar and pestle with a small amount of vehicle and add it to the beaker to ensure complete transfer.

    • Place the beaker on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect for any large, undissolved particles. Continue stirring if necessary.

    • This suspension should be continuously stirred during dosing to ensure homogeneity.

Protocol 2: Preparation of an this compound SEDDS Formulation (1 mg/mL)
  • Materials:

    • This compound powder

    • Oil: Caprylic/Capric Triglyceride (e.g., Capmul® MCM)

    • Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL)

    • Co-surfactant: Diethylene glycol monoethyl ether (e.g., Transcutol® HP)

    • Vortex mixer and magnetic stirrer

    • Glass vial

  • Procedure:

    • Prepare the SEDDS vehicle by mixing the oil, surfactant, and co-surfactant in a predetermined ratio (e.g., 40:40:20 w/w). Mix thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed.

    • Weigh the required amount of this compound powder and add it to the pre-formed SEDDS vehicle in a glass vial.

    • Cap the vial and vortex or stir at room temperature until the this compound is completely dissolved. Gentle warming (e.g., 40°C water bath) can be used to facilitate dissolution if necessary.

    • The final formulation should be a clear, yellowish, homogenous liquid.

Protocol 3: Oral Gavage Procedure in Rats
  • Preparation:

    • Accurately weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).[26][30]

    • Select the appropriate size gavage needle (e.g., 16-18 gauge for adult rats, with a flexible or curved design and a ball tip).[26][28]

    • Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth and mark the tube if necessary.[26][28]

    • Draw the formulation into the syringe, ensuring there are no air bubbles.

  • Administration:

    • Firmly but gently restrain the rat, immobilizing the head and aligning it with the body to create a straight path to the esophagus.[27]

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.[26]

    • The animal should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. If there is any resistance or the animal shows signs of distress (e.g., gasping), withdraw the needle immediately. [27][29]

    • Once the needle is in place, slowly administer the formulation over 2-3 seconds.[26]

    • Withdraw the needle slowly and return the animal to its cage.

  • Post-Procedure Monitoring:

    • Monitor the animal for at least 10-15 minutes post-dosing for any signs of respiratory distress or other adverse effects.[26]

References

Technical Support Center: Overcoming P-glycoprotein Efflux of Eliglustat Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing P-glycoprotein (P-gp) mediated efflux of Eliglustat analogues.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of P-glycoprotein (P-gp)?

Yes, this compound is a known substrate of the P-glycoprotein (P-gp) efflux transporter.[1][2][3][4][5] This interaction can limit its oral bioavailability and penetration into tissues where P-gp is highly expressed, such as the blood-brain barrier.[4]

Q2: What are the primary strategies to reduce P-gp efflux of this compound analogues?

There are two main approaches to mitigate P-gp mediated efflux of this compound analogues:

  • Co-administration with P-gp Inhibitors: This involves the simultaneous use of a compound that blocks the function of P-gp, thereby increasing the intracellular concentration of the this compound analogue.[1][6]

  • Structural Modification of Analogues: This strategy focuses on designing new analogues of this compound with chemical properties that make them poorer substrates for P-gp.[7][8]

Q3: How do structural modifications reduce P-gp efflux?

Structural modifications can reduce P-gp efflux by altering the physicochemical properties of the molecule, such as lipophilicity, polar surface area, and the presence of specific functional groups that are recognized by P-gp.[7][9] For example, one study demonstrated that replacing the 3,4-ethylenedioxy moiety of an this compound analogue with a 4-trifluoromethoxy group significantly reduced its P-gp efflux ratio.[7]

Q4: What are the most common in vitro assays to measure P-gp activity?

The most widely used in vitro assays to assess P-gp activity include:

  • Bidirectional Transport Assays: These are considered the "gold-standard" and use polarized cell monolayers, such as MDCK-MDR1 or Caco-2 cells, to measure the transport of a compound from the apical to the basolateral side and vice versa.[10][11][12]

  • Fluorescence-Based Assays: These assays, often used for high-throughput screening, utilize fluorescent P-gp substrates like Calcein-AM or Rhodamine-123 to measure the inhibitory effect of test compounds.[13][14]

  • ATPase Activity Assays: These functional assays measure the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[13][15]

Troubleshooting Guides

Problem 1: High variability in my bidirectional transport assay results.

  • Possible Cause 1: Inconsistent cell monolayer integrity.

    • Solution: Ensure the transepithelial electrical resistance (TEER) values of your cell monolayers are within the acceptable range for your cell line before and after the experiment. Discard any monolayers that do not meet this criterion.

  • Possible Cause 2: Non-specific binding of the compound to the plate or cells.

    • Solution: Perform a recovery study to determine the extent of non-specific binding. If significant binding is observed, consider using plates with a different surface coating or adding a small percentage of a non-ionic surfactant to your assay buffer.

  • Possible Cause 3: Instability of the test compound in the assay medium.

    • Solution: Analyze the concentration of your compound in the donor and receiver compartments at the end of the incubation period to check for degradation. If the compound is unstable, you may need to shorten the incubation time or use a different assay.

Problem 2: My positive control P-gp inhibitor is not showing the expected effect in the Calcein-AM assay.

  • Possible Cause 1: Incorrect concentration of the inhibitor.

    • Solution: Double-check your calculations and the stock solution concentration. It is also advisable to test a range of concentrations to generate a dose-response curve.

  • Possible Cause 2: Low P-gp expression in the cells.

    • Solution: Verify the P-gp expression level in your cell line using Western blotting or qPCR. If expression is low, you may need to use a different cell line or a cell line that has been transfected to overexpress P-gp.[12]

  • Possible Cause 3: Interference of the test compound with the fluorescence signal.

    • Solution: Run a control experiment to measure the fluorescence of your compound in the absence of cells and Calcein-AM to check for autofluorescence. Also, check if your compound quenches the fluorescence of calcein.

Quantitative Data Summary

Table 1: Effect of Structural Modifications on P-gp Efflux of this compound Analogues

AnalogueModificationEfflux RatioReference
2 Original Scaffold298[7]
17 (CCG-222628) Replacement of 3,4-ethylenedioxy with 4-trifluoromethoxy60[7]

Table 2: IC50 Values of P-gp Inhibitors

InhibitorP-gp SubstrateCell LineIC50 (µM)Reference
VerapamilDoxorubicinNCI/ADR-RES~10-50[16]
ValspodarAnalogue 2MDR1-MDCKNot specified[7]
ElacridarQuinidineMDCK-IINot specified[11]

Experimental Protocols

1. MDCK-MDR1 Bidirectional Transport Assay

This protocol outlines the general steps for assessing the P-gp mediated transport of an this compound analogue.

  • Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports until a confluent monolayer is formed.

  • Monolayer Integrity: Measure the TEER of the monolayers to ensure their integrity.

  • Assay Initiation:

    • For apical-to-basolateral (A-to-B) transport, add the test compound to the apical chamber.

    • For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-to-A / Papp A-to-B).

2. Calcein-AM P-gp Inhibition Assay

This protocol describes a common method for screening compounds for P-gp inhibitory activity.

  • Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or a positive control inhibitor (e.g., verapamil) for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent P-gp substrate, Calcein-AM, to all wells and incubate for another 30-60 minutes at 37°C.

  • Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader.

  • Data Analysis: Increased fluorescence compared to the control (cells with Calcein-AM but no inhibitor) indicates P-gp inhibition. Calculate the IC50 value of the test compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bidirectional Transport Assay cluster_analysis Data Analysis prep1 Culture MDCK-MDR1 cells on permeable supports prep2 Verify monolayer integrity (TEER) prep1->prep2 assay1 Add this compound analogue to donor chamber prep2->assay1 assay2 Incubate at 37°C assay1->assay2 assay3 Collect samples from donor and receiver chambers assay2->assay3 analysis1 Quantify compound concentration (LC-MS/MS) assay3->analysis1 analysis2 Calculate Papp (A->B and B->A) analysis1->analysis2 analysis3 Determine Efflux Ratio analysis2->analysis3

Caption: Workflow for a bidirectional transport assay.

logical_relationship cluster_strategies Strategies to Reduce P-gp Efflux cluster_outcome Desired Outcomes strategy1 Co-administration with P-gp Inhibitors outcome1 Increased Intracellular Concentration strategy1->outcome1 strategy2 Structural Modification of Analogues strategy2->outcome1 outcome2 Improved Bioavailability outcome1->outcome2 outcome3 Enhanced Efficacy outcome2->outcome3

Caption: Strategies and outcomes for reducing P-gp efflux.

References

Validation & Comparative

A Head-to-Head Battle in the Lab: Unpacking the In Vitro Efficacy of Eliglustat and Miglustat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of Gaucher disease therapeutics, a clear understanding of the in vitro performance of substrate reduction therapies is paramount. This guide provides a detailed comparison of two prominent glucosylceramide synthase (GCS) inhibitors, Eliglustat and Miglustat, focusing on their direct-to-target efficacy and specificity as demonstrated by experimental data.

At the core of type 1 Gaucher disease is the deficient activity of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide. Both this compound and Miglustat function by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of glucosylceramide, thereby reducing the substrate load. However, their performance profiles in a controlled laboratory setting exhibit significant differences in potency and selectivity.

Quantitative Comparison of In Vitro Efficacy

Experimental data consistently demonstrates that this compound is a significantly more potent and specific inhibitor of GCS than Miglustat. The half-maximal inhibitory concentration (IC50) for this compound is in the nanomolar range, while Miglustat's IC50 falls within the micromolar range, indicating a potency difference of approximately three orders of magnitude[1][2][3]. Furthermore, this compound exhibits high specificity for GCS with minimal off-target effects, a crucial attribute for a therapeutic agent. In contrast, Miglustat has been shown to inhibit other enzymes, such as intestinal disaccharidases, at concentrations close to those required for GCS inhibition, which can lead to gastrointestinal side effects[3][4].

ParameterThis compoundMiglustatReference
Mechanism of Action Ceramide AnalogGlucose Analog[1][2]
Target Enzyme Glucosylceramide Synthase (GCS)Glucosylceramide Synthase (GCS)[1][2]
IC50 for GCS ~25 nM10-50 µM[1][2][3]
Specificity Highly specific for GCSInhibits GCS, intestinal disaccharidases, and β-glucosidase I and II[3][4]

Signaling Pathway of GCS Inhibition

The therapeutic action of both this compound and Miglustat is centered on the inhibition of glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. By blocking this step, these inhibitors reduce the production of glucosylceramide and downstream metabolites.

GCS_Inhibition_Pathway cluster_golgi Golgi Apparatus cluster_inhibitors Inhibitors Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Downstream\nGlycosphingolipids Downstream Glycosphingolipids Glucosylceramide->Downstream\nGlycosphingolipids Biosynthesis This compound This compound This compound->GCS Inhibits (High Potency & Specificity) Miglustat Miglustat Miglustat->GCS Inhibits (Lower Potency)

Inhibition of Glucosylceramide Synthase by this compound and Miglustat.

Experimental Protocols

To assess the in vitro efficacy of GCS inhibitors like this compound and Miglustat, two primary types of assays are employed: the Glucosylceramide Synthase (GCS) Inhibition Assay and the Substrate Reduction Assay.

Glucosylceramide Synthase (GCS) Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the GCS enzyme.

Objective: To determine the IC50 value of the inhibitor against GCS.

Materials:

  • GCS enzyme source (e.g., cell homogenates from MDCK cells)

  • Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Inhibitor compounds (this compound, Miglustat)

  • Assay buffer

  • Thin-layer chromatography (TLC) plates

  • Fluorescence detector

Procedure:

  • Prepare serial dilutions of the inhibitor compounds.

  • In a reaction vessel, combine the GCS enzyme source, assay buffer, and the inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding the fluorescently labeled ceramide substrate and UDP-glucose.

  • Incubate the reaction mixture for a defined period at a controlled temperature.

  • Stop the reaction.

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate and separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate.

  • Visualize and quantify the fluorescent spots using a fluorescence detector.

  • Calculate the percentage of GCS inhibition for each inhibitor concentration relative to a control without inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Substrate Reduction Assay

This cell-based assay evaluates the ability of the inhibitors to reduce the levels of glucosylceramide within intact cells.

Objective: To measure the reduction of intracellular glucosylceramide levels following treatment with the inhibitor.

Materials:

  • Cell line (e.g., Gaucher patient-derived fibroblasts)

  • Cell culture medium and supplements

  • Inhibitor compounds (this compound, Miglustat)

  • Reagents for lipid extraction

  • Method for glucosylceramide quantification (e.g., Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)

Procedure:

  • Culture the cells to a suitable confluency.

  • Treat the cells with various concentrations of the inhibitor compounds for a specified duration (e.g., 24-72 hours).

  • Harvest the cells.

  • Extract the total lipids from the cell pellets.

  • Quantify the amount of glucosylceramide in the lipid extracts using a sensitive and specific method like LC-MS/MS.

  • Normalize the glucosylceramide levels to the total protein or cell number.

  • Compare the glucosylceramide levels in inhibitor-treated cells to untreated control cells to determine the extent of substrate reduction.

Experimental Workflow

The in vitro comparison of GCS inhibitors typically follows a structured workflow, from initial enzyme inhibition screening to the evaluation of substrate reduction in a cellular context.

Experimental_Workflow cluster_setup Assay Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Inhibitors Prepare Serial Dilutions of this compound & Miglustat GCS_Assay Glucosylceramide Synthase (GCS) Inhibition Assay Inhibitors->GCS_Assay Substrate_Assay Substrate Reduction Assay Inhibitors->Substrate_Assay Enzyme_Prep Prepare GCS Enzyme Source Enzyme_Prep->GCS_Assay Cell_Culture Culture Relevant Cell Lines Cell_Culture->Substrate_Assay IC50 Determine IC50 Values GCS_Assay->IC50 Substrate_Quant Quantify Glucosylceramide Levels (LC-MS/MS) Substrate_Assay->Substrate_Quant Comparison Compare Potency, Specificity & Efficacy IC50->Comparison Substrate_Quant->Comparison

Workflow for the in vitro comparison of GCS inhibitors.

Conclusion

The in vitro data unequivocally positions this compound as a more potent and specific inhibitor of glucosylceramide synthase compared to Miglustat. Its high potency, reflected in its low nanomolar IC50 value, and its targeted action with minimal off-target effects, underscore its robust preclinical profile. For researchers in the field, these in vitro characteristics provide a strong foundation for understanding the differential clinical profiles of these two substrate reduction therapies for Gaucher disease. The provided experimental protocols offer a framework for the independent verification and further exploration of these and other novel GCS inhibitors.

References

Validating Eliglustat's Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other methods for validating the target engagement of Eliglustat, a first-line oral substrate reduction therapy for Gaucher disease type 1.[1][2] Experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their drug discovery and development workflows.

Introduction to this compound and Target Engagement

This compound is a small molecule inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[3][4][5] By inhibiting GCS, this compound reduces the rate of glucosylceramide production, thereby preventing its accumulation in lysosomes, which is the underlying cause of Gaucher disease.[1][3]

Confirming that a drug candidate directly interacts with its intended target within a cellular context—a process known as target engagement—is a critical step in drug development.[6] It provides confidence that the observed physiological effects of the drug are a direct result of its mechanism of action. CETSA is a powerful biophysical technique that allows for the direct assessment of a drug's engagement with its target protein in intact cells and tissues.[7][8]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[7][8] When a drug molecule binds to its target protein, it generally increases the protein's resistance to thermal denaturation. The CETSA workflow involves treating cells with the compound of interest, heating the cells to denature and precipitate proteins, and then quantifying the amount of the target protein that remains soluble.[8][9] An increase in the amount of soluble target protein in the presence of the drug at a given temperature indicates target engagement.

Experimental Methodologies

Cellular Thermal Shift Assay (CETSA) Protocol for this compound

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., HEK293, or a Gaucher disease patient-derived cell line) to 80-90% confluency.

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into separate tubes.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

2. Thermal Challenge:

  • Heat the treated cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-6 minutes using a thermocycler, followed by a cooling step to room temperature.[10][11]

  • A no-drug control group should be included to determine the baseline melting curve of glucosylceramide synthase.

3. Protein Extraction:

  • Lyse the heated cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[11]

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]

4. Protein Quantification and Analysis:

  • Collect the supernatant (soluble fraction) and determine the protein concentration using a Bradford assay.

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE and Western blot analysis using a specific antibody against glucosylceramide synthase.

  • Quantify the band intensities to determine the amount of soluble glucosylceramide synthase at each temperature.

  • Plot the percentage of soluble protein against the temperature to generate melting curves and determine the shift in the apparent melting temperature (Tm) induced by this compound.

Visualizing the CETSA Workflow

The following diagram illustrates the key steps in a CETSA experiment designed to validate the engagement of this compound with its target, glucosylceramide synthase.

CETSA_Workflow CETSA Workflow for this compound Target Engagement cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treatment with this compound cell_culture->treatment heating 3. Heat Treatment (Temperature Gradient) treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation to Separate Soluble/Insoluble Fractions lysis->centrifugation western_blot 6. Western Blot for Glucosylceramide Synthase centrifugation->western_blot quantification 7. Quantification & Melting Curve Analysis western_blot->quantification

Caption: A diagram illustrating the key steps of the CETSA workflow.

Comparison with Alternative Target Engagement Methods

While CETSA provides direct evidence of target binding in a cellular context, other methods can also be employed to assess the interaction of this compound with glucosylceramide synthase.

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in intact cells.[8]- Label-free, no modification of compound or protein required.[7]- Performed in a physiologically relevant cellular environment.[6]- Can be adapted for high-throughput screening.[12]- Requires a specific and high-quality antibody for detection.- Not all proteins exhibit a significant thermal shift upon ligand binding.[7]
Enzyme Activity Assay Measures the catalytic activity of glucosylceramide synthase in the presence of an inhibitor.[13][14]- Directly measures the functional consequence of target engagement.- Can be highly sensitive and quantitative.[15]- Typically performed on purified enzymes or cell lysates, which may not fully recapitulate the cellular environment.[14]- Can be indirect; inhibition of activity doesn't always equate to direct binding.
Drug Affinity Responsive Target Stability (DARTS) Assesses ligand-induced stabilization of a protein by measuring its resistance to protease digestion.[16]- Label-free and does not require protein modification.[16]- Can be used with cell lysates or purified proteins.[16]- Relies on changes in protease susceptibility, which can be subtle.[16]- Requires careful optimization of protease concentration and digestion time.[16]
Surface Plasmon Resonance (SPR) An in vitro biophysical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[17]- Provides quantitative data on binding affinity (KD) and kinetics (kon, koff).- Highly sensitive and requires small amounts of protein.- Acellular, using purified proteins, which lacks the physiological context of a cell.[17]- Requires immobilization of the protein or ligand, which can affect its conformation.

Expected Data and Interpretation

A successful CETSA experiment with this compound would be expected to show a dose-dependent increase in the thermal stability of glucosylceramide synthase. This would be visualized as a rightward shift in the melting curve of the protein in the presence of increasing concentrations of the drug.

This compound Concentration Apparent Melting Temperature (Tm) Thermal Shift (ΔTm)
Vehicle (0 µM)52°C-
1 µM54°C+2°C
10 µM57°C+5°C
100 µM60°C+8°C
Note: The data presented in this table is hypothetical and serves to illustrate the expected outcome of a CETSA experiment. Actual values would need to be determined experimentally.

In comparison, an enzyme activity assay would show a dose-dependent decrease in the production of glucosylceramide. Clinical trial data for this compound has demonstrated its efficacy in reducing glucosylceramide levels in patients.[18][19] For instance, the in vitro half-maximal inhibitory concentration (IC50) of this compound in K562 cells is approximately 24 nmol/L.[20]

Signaling Pathway of Glucosylceramide Synthesis

This compound acts on the initial step of the glycosphingolipid biosynthesis pathway. The diagram below illustrates this pathway and the point of inhibition by this compound.

GCS_Pathway Glycosphingolipid Biosynthesis Pathway and this compound Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs This compound This compound This compound->GCS

Caption: this compound inhibits glucosylceramide synthase (GCS).

Logical Comparison of Methodologies

The choice of a target engagement validation method depends on the specific research question and the available resources. The following diagram provides a logical framework for selecting an appropriate assay.

Method_Comparison Comparison of Target Engagement Validation Methods Start Need to Validate Target Engagement Intact_Cells Is an intact cellular context critical? Start->Intact_Cells CETSA Use CETSA Intact_Cells->CETSA Yes Functional_Data Is functional data (enzyme activity) sufficient? Intact_Cells->Functional_Data No Enzyme_Assay Use Enzyme Activity Assay Functional_Data->Enzyme_Assay Yes Biophysical_Data Need quantitative biophysical data (e.g., KD)? Functional_Data->Biophysical_Data No SPR Use SPR Biophysical_Data->SPR Yes DARTS Consider DARTS Biophysical_Data->DARTS No

Caption: A decision tree for selecting a target engagement validation method.

Conclusion

The Cellular Thermal Shift Assay offers a robust and physiologically relevant method for confirming the direct engagement of this compound with its target, glucosylceramide synthase, within the complex environment of a living cell. While alternative methods such as enzyme activity assays and in vitro biophysical techniques provide valuable information, CETSA's ability to provide label-free evidence of target binding in an intact cellular system makes it a powerful tool in the drug development pipeline. For a comprehensive understanding of a drug's mechanism of action, a combination of these methods is often the most effective approach.

References

A Preclinical Showdown: Eliglustat Versus Enzyme Replacement Therapy in Gaucher Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent therapeutic strategies for Gaucher disease—the oral substrate reduction therapy, eliglustat, and the established enzyme replacement therapy (ERT). We delve into the preclinical evidence from in vivo and in vitro models, presenting the quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Gaucher disease, an autosomal recessive disorder, arises from a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages. This accumulation gives rise to the characteristic "Gaucher cells" that infiltrate various organs, causing a range of clinical manifestations.

Enzyme replacement therapy has long been the standard of care, directly addressing the enzymatic deficiency by intravenously administering a recombinant form of GCase. In contrast, this compound represents a newer, orally administered approach known as substrate reduction therapy (SRT). It works by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of GlcCer, thereby reducing the amount of substrate that accumulates.

This guide will dissect the preclinical data that has explored the efficacy of these two distinct therapeutic modalities in models of Gaucher disease, providing a foundation for understanding their comparative performance before clinical application.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study comparing this compound (referred to as Genz-112638 in the study) with enzyme replacement therapy (recombinant human glucocerebrosidase) in a mouse model of type 1 Gaucher disease (gbaD409V/null).

Table 1: Glucosylceramide (GL-1) Levels in Liver Tissue

Treatment GroupMean GL-1 (µg/g tissue)% Reduction from Untreated
Untreated Gaucher Mice1,250-
ERT (2 weeks)25080%
This compound (10 weeks)50060%
ERT followed by this compound (12 weeks total)15088%

Table 2: Glucosylceramide (GL-1) Levels in Spleen and Lung Tissue

Treatment GroupSpleen GL-1 (% Reduction)Lung GL-1 (% Reduction)
ERT (2 weeks)75%70%
This compound (10 weeks)50%40%
ERT followed by this compound (12 weeks total)85%80%

Table 3: Gaucher Cell Infiltration in the Liver

Treatment GroupGaucher Cell Score (qualitative)
Untreated Gaucher Mice+++ (extensive infiltration)
ERT (2 weeks)+ (mild infiltration)
This compound (10 weeks)++ (moderate infiltration)
ERT followed by this compound (12 weeks total)+/- (minimal to no infiltration)

Signaling Pathway and Mechanisms of Action

The distinct mechanisms of this compound and ERT are central to their therapeutic effects. ERT directly replenishes the deficient enzyme, while this compound reduces the biosynthesis of the substrate.

cluster_0 Normal Cell cluster_1 Gaucher Disease cluster_2 Therapeutic Interventions Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP-Glucose GlcCer Glucosylceramide (GlcCer) Lysosome Lysosome GlcCer->Lysosome GCase Glucocerebrosidase (GCase) Lysosome->GCase GlcCer GCS->GlcCer Degradation Degradation Products GCase->Degradation Ceramide_GD Ceramide GCS_GD Glucosylceramide Synthase (GCS) Ceramide_GD->GCS_GD UDP-Glucose GlcCer_GD Glucosylceramide (GlcCer) Lysosome_GD Lysosome (Engorged) GlcCer_GD->Lysosome_GD Accumulation GCase_GD Deficient Glucocerebrosidase Lysosome_GD->GCase_GD GlcCer GCS_GD->GlcCer_GD ERT Enzyme Replacement Therapy (ERT) Lysosome_T Lysosome ERT->Lysosome_T Supplements GCase This compound This compound (SRT) GCS_T Glucosylceramide Synthase (GCS) This compound->GCS_T Inhibits

Mechanisms of ERT and this compound in Gaucher Disease.

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical studies comparing this compound and ERT.

In Vivo Gaucher Disease Mouse Model Study

1. Animal Model:

  • The study utilized the gbaD409V/null mouse model, which recapitulates the non-neuronopathic features of Gaucher disease.

  • Mice were housed under standard laboratory conditions with ad libitum access to food and water.

2. Treatment Administration:

  • Enzyme Replacement Therapy (ERT): Recombinant human glucocerebrosidase was administered intravenously (IV) via the tail vein. The dosage was calculated based on the body weight of the mice.

  • This compound (Substrate Reduction Therapy): this compound (Genz-112638) was administered orally. The drug was formulated in a suitable vehicle for oral gavage. Dosing was performed daily for the specified treatment period.[1]

3. Tissue Collection and Processing:

  • At the end of the treatment period, mice were euthanized, and liver, spleen, and lung tissues were collected.

  • A portion of each tissue was flash-frozen in liquid nitrogen for biochemical analysis, and another portion was fixed in 10% neutral buffered formalin for histological analysis.

4. Glucosylceramide (GL-1) Quantification:

  • Frozen tissues were homogenized, and lipids were extracted.

  • GL-1 levels were quantified using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

5. Histological Analysis of Gaucher Cells:

  • Formalin-fixed, paraffin-embedded tissue sections were prepared.

  • Sections were stained with hematoxylin and eosin (H&E) to visualize tissue morphology.

  • Immunohistochemistry was performed using an antibody against a macrophage marker, such as CD68, to identify and quantify Gaucher cells.

start Gaucher Mouse Model (gbaD409V/null) treatment Treatment Groups: - Untreated - ERT (IV) - this compound (Oral) - ERT + this compound start->treatment euthanasia Euthanasia and Tissue Collection (Liver, Spleen, Lung) treatment->euthanasia biochem Biochemical Analysis euthanasia->biochem histo Histological Analysis euthanasia->histo lcms LC-MS/MS for Glucosylceramide (GL-1) Quantification biochem->lcms ihc Immunohistochemistry (CD68 Staining for Gaucher Cells) histo->ihc data Data Analysis and Comparison lcms->data ihc->data

Experimental Workflow for In Vivo Comparison.
In Vitro Macrophage Model

1. Cell Culture:

  • A macrophage-like cell line (e.g., RAW 264.7) can be used.

  • Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

2. Induction of "Gaucher-like" Phenotype:

  • To mimic the substrate accumulation seen in Gaucher disease, cells can be treated with an irreversible inhibitor of GCase, such as conduritol B epoxide (CBE).

3. Treatment Application:

  • ERT: Recombinant GCase is added to the cell culture medium.

  • This compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium.

4. Assessment of Substrate Levels:

  • After the treatment period, cells are harvested, and lipids are extracted.

  • Glucosylceramide levels are quantified by LC-MS/MS.

Discussion of Preclinical Findings

The preclinical data from the gbaD409V/null mouse model demonstrates that both ERT and this compound are effective in reducing the accumulation of glucosylceramide and clearing Gaucher cells in visceral organs. ERT appears to induce a more rapid and profound initial reduction of the stored substrate. However, this compound, administered over a longer period, also achieves significant substrate reduction.

Interestingly, the sequential administration of ERT followed by this compound resulted in the most substantial and sustained reduction in glucosylceramide levels. This suggests a potential synergistic or complementary effect, where ERT rapidly clears the bulk of the accumulated substrate, and subsequent treatment with this compound prevents its re-accumulation.

These preclinical findings provided a strong rationale for the clinical development of this compound as both a first-line therapy for treatment-naïve patients and as a maintenance therapy for patients switching from ERT. The oral route of administration for this compound offers a significant quality-of-life advantage over the intravenous infusions required for ERT.

Conclusion

Preclinical studies in Gaucher disease models have been instrumental in elucidating the efficacy and mechanisms of action of both this compound and enzyme replacement therapy. While ERT provides a direct and rapid means of clearing accumulated substrate, this compound offers a convenient oral therapy that effectively reduces substrate biosynthesis. The preclinical evidence suggests that both are viable therapeutic strategies, with this compound showing comparable, and in some sequential treatment paradigms, potentially enhanced long-term management of the disease pathology. These foundational studies have paved the way for the successful clinical use of this compound in the management of Gaucher disease type 1.

References

Comparative Efficacy of Eliglustat Across Diverse Cell Lines: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Eliglustat's performance across various cell lines, supported by experimental data. This compound, a potent inhibitor of glucosylceramide synthase, is primarily used in the treatment of Gaucher disease type 1. However, its therapeutic potential is being explored in other areas, including cancer and other lysosomal storage disorders. This report synthesizes findings on its effects on glucosylceramide synthesis, cell viability, and autophagy, offering insights into its differential activities.

Inhibition of Glucosylceramide Synthase

This compound acts as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1][2] By blocking this enzyme, this compound reduces the production of glucosylceramide, thereby preventing its accumulation in lysosomes.[3] The inhibitory capacity of this compound has been quantified in several cell lines, with IC50 values demonstrating its high potency.

Cell LineCell TypeIC50 (nM)Reference
K562Human erythroleukemic~24[1]
MDCKMadin-Darby canine kidney20 (intact cells)[2]
MDCK (homogenates)Madin-Darby canine kidney115[2]

Effects on Cell Viability and Proliferation

The impact of this compound on cell viability and proliferation varies depending on the cell type. In human renal tubular epithelial cells (HRTEC), pre-treatment with this compound has been shown to prevent the cytotoxic effects of Shiga toxin 2 (Stx2), including effects on cell viability, proliferation, and apoptosis.[4] This protective effect is attributed to the reduction of the toxin's receptor, globotriaosylceramide (Gb3).[4]

In the context of cancer, the effects of this compound are being investigated. While detailed comparative studies on a broad range of cancer cell lines are still emerging, the inhibition of glycosphingolipid synthesis by this compound is a promising therapeutic strategy. Glycosphingolipids are known to be abundant in cancer cells and play a role in tumor progression and immune evasion.[5]

Modulation of Autophagy

This compound has been identified as a modulator of autophagy, a cellular process responsible for the degradation and recycling of cellular components. In RAW264.7 macrophage-like cells, this compound has been shown to inhibit autophagic flux. This was evidenced by the accumulation of autophagosomes and an increase in the levels of the autophagy-related protein LC3-II.

Experimental Protocols

Glucosylceramide Synthase Activity Assay

A common method to determine the inhibitory activity of compounds like this compound on glucosylceramide synthase involves using cell homogenates or intact cells.

Broken Cell Membrane Preparation Assay: This assay directly measures the activity of glucosylceramide synthase.[6]

  • Prepare microsomes from the target cells (e.g., human melanoma A375 cells) by sonication and centrifugation.[7]

  • Incubate the microsomal preparation with a fluorescent ceramide substrate (e.g., NBD-C6-ceramide) and UDP-glucose.

  • Add increasing concentrations of the inhibitor (this compound).

  • After incubation, separate the fluorescently labeled glucosylceramide from the unreacted ceramide using reverse-phase HPLC.

  • Quantify the products by fluorescence detection to determine the IC50 value.[7]

Intact Cell Assay: This assay measures the ability of a compound to reduce the cellular content of glucosylceramide in a living cell.[6]

  • Culture the target cells (e.g., MDCK cells) to a suitable confluency.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Lyse the cells and extract the lipids.

  • Quantify the levels of glucosylceramide using a suitable method, such as HPLC with fluorescence detection, to determine the IC50 value.

Glucosylceramide Synthase Inhibition Assay Workflow cluster_0 Broken Cell Assay cluster_1 Intact Cell Assay A Prepare Cell Microsomes B Incubate with Fluorescent Ceramide Substrate & UDP-Glucose A->B C Add this compound B->C D HPLC Separation C->D E Fluorescence Quantification D->E F Culture Cells G Treat with this compound F->G H Cell Lysis & Lipid Extraction G->H I Glucosylceramide Quantification H->I

Workflow for Glucosylceramide Synthase Inhibition Assays.
Autophagy Assessment

Western Blot for LC3 and p62: Western blotting is a standard technique to monitor autophagy by detecting the conversion of LC3-I to LC3-II and changes in the levels of p62/SQSTM1, a protein that is degraded by autophagy.

  • Treat cells with this compound for the desired time. Include appropriate controls, such as untreated cells and cells treated with a known autophagy inducer or inhibitor.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against LC3 and p62, followed by incubation with a corresponding secondary antibody.

  • Detect the protein bands using an appropriate detection reagent and imaging system. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of inhibited autophagic flux.

Western Blot for Autophagy Markers A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Antibody Incubation (anti-LC3, anti-p62) D->E F Detection & Analysis E->F

Experimental workflow for assessing autophagy by Western blot.

Transmission Electron Microscopy (TEM): TEM is considered the gold standard for visualizing autophagic structures.[8][9]

  • Fix the cells treated with this compound and control cells with glutaraldehyde.

  • Post-fix with osmium tetroxide, dehydrate, and embed in resin.

  • Cut ultra-thin sections and stain with uranyl acetate and lead citrate.

  • Examine the sections under a transmission electron microscope to identify and quantify autophagosomes (double-membraned vesicles) and autolysosomes.[10]

Transmission Electron Microscopy for Autophagy A Cell Fixation & Embedding B Ultra-thin Sectioning A->B C Staining B->C D TEM Imaging & Analysis C->D

Workflow for TEM-based analysis of autophagy.

Signaling Pathways

This compound's primary mechanism of action is the inhibition of glucosylceramide synthase, which directly impacts the glycosphingolipid synthesis pathway. This, in turn, can affect various downstream signaling events and cellular processes.

This compound's Primary Signaling Impact This compound This compound GCS Glucosylceramide Synthase (GCS) This compound->GCS inhibits Autophagy Autophagy Modulation This compound->Autophagy GlcCer Glucosylceramide (GlcCer) GCS->GlcCer synthesizes Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Cell_Signaling Downstream Signaling (e.g., Proliferation, Apoptosis) Complex_GSLs->Cell_Signaling

This compound's inhibition of GCS and downstream effects.

References

Dual-Pronged Approach Shows Promise in Gaucher Disease: Investigating the Synergy of Eliglustat with Enzyme Replacement Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A combination of substrate reduction therapy (SRT) with Eliglustat and enzyme replacement therapy (ERT) is demonstrating synergistic effects in treating resistant symptoms of Gaucher disease type 3 (GD3), according to recent clinical findings. This guide provides a comparative analysis of this combination therapy, supported by experimental data, offering insights for researchers, scientists, and drug development professionals.

Gaucher disease, a lysosomal storage disorder, is characterized by a deficiency of the enzyme β-glucocerebrosidase (GBA), leading to the accumulation of its substrate, glucosylceramide. While ERT, which replaces the deficient enzyme, has been a standard of care, some patients, particularly those with GD3, exhibit persistent symptoms such as lymphadenopathy. The addition of this compound, an oral inhibitor of glucosylceramide synthase, presents a novel strategy to reduce the production of the accumulating substrate, complementing the catabolic action of ERT.

Efficacy of Combination Therapy: A Clinical Snapshot

A pivotal open-label trial investigated the safety and efficacy of adding this compound to a stable ERT regimen in four GD3 patients with persistent lymphadenopathy. The results, summarized below, indicate a significant improvement in key disease biomarkers and clinical manifestations.

Table 1: Biomarker and Clinical Outcome Changes with this compound and ERT Combination Therapy
Patient IDAge (years)Plasma Lyso-GL1 (ng/mL) - BaselinePlasma Lyso-GL1 (ng/mL) - Post-TreatmentPercent Change in Lyso-GL1Chitotriosidase Activity (nmol/hr/mL) - BaselineChitotriosidase Activity (nmol/hr/mL) - Post-TreatmentPercent Change in ChitotriosidaseChange in Lymph Node Size
19~150~50~ -67%~12,000~4,000~ -67%Decreased
212~125~40~ -68%~10,000~3,000~ -70%N/A (No baseline MRI)
316~200~75~ -62.5%~8,000~2,500~ -68.75%Decreased
418~175~60~ -65.7%N/A (Deficiency)N/A (Deficiency)N/ADecreased

Data adapted from a 104-week open-label trial.[1][2]

The data reveals a consistent and marked decrease in plasma glucosylsphingosine (lyso-GL1) and chitotriosidase activity in patients receiving the combination therapy.[1] Furthermore, a reduction in the size of lymph nodes was observed in all three patients who underwent follow-up MRI scanning.[1] Importantly, no severe adverse events were attributed to the addition of this compound.[1]

Unveiling the Synergistic Mechanism

The complementary action of ERT and this compound-mediated SRT forms the basis of their synergistic effect. ERT directly addresses the enzymatic deficiency by providing functional β-glucocerebrosidase to break down the accumulated glucosylceramide in the lysosome. Concurrently, this compound inhibits glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide, thereby reducing the substrate burden.

GBA_Pathway cluster_synthesis Substrate Synthesis cluster_lysosome Lysosome cluster_therapy Therapeutic Intervention Ceramide Ceramide UGC Glucosylceramide Synthase Ceramide->UGC UDP-Glucose GlcCer Glucosylceramide (Substrate) UGC->GlcCer Lysosome_GlcCer Accumulated Glucosylceramide GlcCer->Lysosome_GlcCer Transport to Lysosome GBA β-Glucocerebrosidase (Deficient in Gaucher) Lysosome_GlcCer->GBA Degradation Degradation Products (Glucose + Ceramide) GBA->Degradation Impaired This compound This compound (SRT) This compound->UGC Inhibits ERT Enzyme Replacement Therapy (ERT) ERT->GBA Supplements Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase (104 Weeks) cluster_monitoring Outcome Monitoring cluster_analysis Data Analysis Screening Eligibility Criteria Met? - GD3 with p.L444P mutation - Age > 6 years - Lymphadenopathy - Stable ERT > 6 months Treatment Administer Combination Therapy: - Stable ERT Dose - this compound (dose adjusted for weight and CYP2D6 genotype) Screening->Treatment Monitoring Measure Outcomes: - Plasma Lyso-GL1 - Plasma Chitotriosidase - Lymph Node Size (MRI) - Adverse Events Treatment->Monitoring Analysis Evaluate Safety and Efficacy Monitoring->Analysis

References

A Comparative Guide to Biomarkers for Validating Eliglustat's Therapeutic Effect in Gaucher Disease Type 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used to validate the in vivo therapeutic effect of Eliglustat, an oral substrate reduction therapy (SRT), for Gaucher disease type 1 (GD1). It contrasts these with biomarkers used for the established first-line treatment, enzyme replacement therapy (ERT), and presents supporting experimental data, detailed methodologies for key biomarker assays, and visual representations of relevant biological pathways and workflows.

Introduction to Gaucher Disease and Treatment Strategies

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, which become engorged "Gaucher cells".[2][3] These cells infiltrate various organs, leading to a multisystemic phenotype that includes hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2][3]

The two primary therapeutic strategies for GD1 are Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).

  • Enzyme Replacement Therapy (ERT): This therapy involves intravenous infusions of a recombinant GCase enzyme (e.g., imiglucerase, velaglucerase alfa, taliglucerase alfa) that is taken up by macrophages to catabolize the accumulated GlcCer.

  • Substrate Reduction Therapy (SRT): this compound is an oral SRT that works by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of GlcCer.[4] By reducing the production of the substrate, this compound aims to restore the balance between its synthesis and impaired degradation.[4]

Key Biomarkers for Therapeutic Monitoring

Several biomarkers are crucial for assessing disease severity and monitoring the response to therapy in GD1. These biomarkers reflect the underlying pathophysiology of the disease, particularly the burden of Gaucher cells and the systemic inflammatory state.

1. Glucosylsphingosine (Lyso-Gb1): A deacylated metabolite of GlcCer, glucosylsphingosine (also referred to as Lyso-GL1) is considered a highly sensitive and specific biomarker for Gaucher disease.[3] Its levels are markedly elevated in untreated patients and show a significant reduction in response to effective therapy.

2. Chitotriosidase: This enzyme is secreted by activated macrophages and is significantly elevated in the plasma of most Gaucher disease patients. It serves as a well-established marker of Gaucher cell burden. A limitation of this biomarker is that a small percentage of the population has a genetic deficiency in chitotriosidase, rendering it unmeasurable.

3. Chemokine (C-C motif) Ligand 18 (CCL18): Also known as Pulmonary and Activation-Regulated Chemokine (PARC), CCL18 is another macrophage-derived chemokine that is elevated in Gaucher disease and reflects the systemic inflammatory state.

4. Glycoprotein Non-Metastatic Melanoma B (gpNMB): Also known as Osteoactivin, gpNMB is a transmembrane glycoprotein that is upregulated in Gaucher cells and is involved in bone metabolism and inflammation.

Comparative Performance of Biomarkers: this compound vs. ERT

Clinical studies have demonstrated that both this compound and ERT lead to significant improvements in clinical endpoints such as spleen and liver volume, hemoglobin levels, and platelet counts. These clinical improvements are mirrored by substantial reductions in the key biomarkers.

While direct head-to-head, long-term comparative trials with identical patient populations are limited, data from various clinical trials provide valuable insights into the performance of these biomarkers with each therapy.

Table 1: Percentage Reduction of Key Biomarkers with this compound and ERT in Treatment-Naïve Patients

BiomarkerThis compoundEnzyme Replacement Therapy (ERT)
Glucosylsphingosine (Lyso-Gb1) -86% to -93% (after 2-8 years)[5][6]Significant reduction, considered a reliable long-term response marker[7]
Chitotriosidase -85% to -91% (after 3-8 years)[5]Significant reduction, with the most significant lowering in the first year[5]
CCL18 -87% (after 8 years)[5]Significant reduction, coinciding with reductions in plasma GlcSph[7]
gpNMB Data on percentage reduction in treatment-naïve patients is less reported.Data on percentage reduction in treatment-naïve patients is less reported.

Table 2: Biomarker Response in Patients Switching from ERT to this compound

In patients who are stable on long-term ERT and switch to this compound, a further reduction in several biomarkers has been observed, suggesting an incremental therapeutic benefit.

BiomarkerBaseline (on ERT)Post-Switch to this compound (mean 3.1 years)P-value
Plasma Glucosylsphingosine (GlcSph) 63.7 ng/mL26.1 ng/mL< 0.0001
Chitotriosidase 1136.6 nmol/mL/h466.9 nmol/mL/h0.002
gpNMB 59.3 ng/mL43.6 ng/mL0.0006
(Data from a single-center study of 38 adult GD1 patients stable on long-term ERT who switched to this compound)[5]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is essential for clinical management and drug development. The following are outlines of the methodologies for the key biomarker assays.

Glucosylsphingosine (Lyso-Gb1) Quantification by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of GlcSph in plasma.[7][8]

Protocol Outline:

  • Sample Preparation:

    • To a small volume of plasma (e.g., 10-100 µL), add an internal standard (e.g., a stable isotope-labeled version of GlcSph).[9][10]

    • Perform a protein precipitation step using an organic solvent like methanol.[9][10]

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate mobile phase for injection.[9]

  • LC Separation:

    • Inject the reconstituted sample onto a liquid chromatography system.

    • Separate GlcSph from other plasma components using a suitable column (e.g., a C18 or HILIC column).[8]

  • MS/MS Detection:

    • Introduce the eluent from the LC system into a tandem mass spectrometer.

    • Utilize electrospray ionization (ESI) in the positive ion mode.

    • Monitor specific precursor-to-product ion transitions for both GlcSph and the internal standard for quantification.[7]

  • Quantification:

    • Generate a standard curve using known concentrations of GlcSph.

    • Calculate the concentration of GlcSph in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Chitotriosidase Activity Assay (Fluorometric)

Principle: This assay measures the enzymatic activity of chitotriosidase by detecting the fluorescence of a product generated from a synthetic substrate.[11]

Protocol Outline:

  • Reagent Preparation:

    • Prepare a standard curve using a fluorescent standard (e.g., 4-methylumbelliferone).

    • Prepare the chitotriosidase substrate solution.

  • Sample Preparation:

    • Collect plasma or serum samples.

    • Dilute the samples as necessary with an appropriate assay buffer.

  • Assay Procedure:

    • Add the diluted samples and standards to the wells of a microplate.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by adding a stop solution.

  • Detection:

    • Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/445 nm).[11]

  • Calculation:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the standard curve and determine the concentration of the fluorescent product in the samples.

    • Calculate the chitotriosidase activity in the samples, typically expressed in nmol/h/mL.

CCL18 and gpNMB Quantification by ELISA

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying CCL18 and gpNMB in plasma or serum.[12][13]

Protocol Outline:

  • Plate Preparation:

    • Use a microplate pre-coated with a capture antibody specific for the target protein (CCL18 or gpNMB).

  • Sample and Standard Incubation:

    • Prepare a serial dilution of a known concentration of the recombinant human protein to create a standard curve.

    • Add the standards and diluted patient samples to the wells of the microplate.

    • Incubate to allow the target protein to bind to the capture antibody.

    • Wash the plate to remove unbound substances.[12]

  • Detection Antibody Incubation:

    • Add a biotinylated detection antibody specific for a different epitope on the target protein to each well.

    • Incubate to allow the detection antibody to bind to the captured protein.

    • Wash the plate.[12]

  • Enzyme Conjugate Incubation:

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.

    • Wash the plate.[12]

  • Substrate Reaction and Detection:

    • Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution.

    • Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.

    • Determine the concentration of CCL18 or gpNMB in the patient samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in understanding the role of these biomarkers and the mechanism of action of this compound.

Gaucher_Disease_Pathophysiology cluster_0 Glycosphingolipid Synthesis cluster_1 Lysosomal Degradation cluster_2 Pathophysiology in Gaucher Disease cluster_3 Therapeutic Intervention Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glucosylceramide Synthase (GCS) GlcCer_lysosome Glucosylceramide (GlcCer) UDP_Glucose UDP-Glucose UDP_Glucose->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Glucose Glucose GlcCer_lysosome->Glucose Glucocerebrosidase (GCase) Ceramide_lysosome Ceramide GlcCer_lysosome->Ceramide_lysosome GCase_deficiency GCase Deficiency GlcCer_accumulation GlcCer Accumulation in Macrophages GCase_deficiency->GlcCer_accumulation Gaucher_cell Gaucher Cell Formation GlcCer_accumulation->Gaucher_cell GlcSph_production Glucosylsphingosine (GlcSph) Production GlcCer_accumulation->GlcSph_production Biomarker_release Biomarker Release: - Chitotriosidase - CCL18 - gpNMB Gaucher_cell->Biomarker_release Clinical_manifestations Clinical Manifestations: - Hepatosplenomegaly - Anemia - Bone Disease Gaucher_cell->Clinical_manifestations This compound This compound (SRT) This compound->Ceramide Inhibits ERT ERT ERT->GCase_deficiency Replaces deficient enzyme Biomarker_Analysis_Workflow cluster_assays Biomarker Assays start Patient Sample Collection (Plasma/Serum) lcms Glucosylsphingosine (GlcSph) LC-MS/MS start->lcms elisa_chit Chitotriosidase Activity Assay (Fluorometric) start->elisa_chit elisa_ccl18 CCL18 ELISA start->elisa_ccl18 elisa_gpnmb gpNMB ELISA start->elisa_gpnmb data_analysis Data Analysis and Quantification lcms->data_analysis elisa_chit->data_analysis elisa_ccl18->data_analysis elisa_gpnmb->data_analysis report Therapeutic Efficacy Report data_analysis->report

References

Assessing the Long-Term Stability and Efficacy of Eliglustat in Patient-Derived Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gaucher disease (GD) is a lysosomal storage disorder stemming from a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (GlcSph), within lysosomes. This accumulation primarily affects macrophages, resulting in a range of clinical manifestations. Current therapeutic strategies primarily involve either replacing the deficient enzyme (Enzyme Replacement Therapy, ERT) or reducing the production of the substrate (Substrate Reduction Therapy, SRT).

Eliglustat is a prominent oral SRT that functions as a specific and potent inhibitor of glucosylceramide synthase. This guide provides an objective comparison of this compound's performance with other therapeutic alternatives, supported by experimental data from patient-derived cell models and clinical trials.

Comparative Efficacy of Gaucher Disease Therapies

The following tables summarize the efficacy of this compound compared to the standard ERT, imiglucerase, and another SRT, miglustat. While long-term comparative data in patient-derived cells is limited, the available in vitro and extensive clinical data provide valuable insights into their respective performance.

Table 1: Comparison of Efficacy in In Vitro Models (Patient-Derived Cells)

ParameterThis compoundImigluceraseMiglustat
Mechanism of Action Substrate Reduction (Glucosylceramide Synthase Inhibition)[1]Enzyme Replacement (Provides functional GCase)[2][3]Substrate Reduction (Glucosylceramide Synthase Inhibition)[1][2]
Effect on Glucosylceramide (GlcCer) Levels Significant reduction[4]Facilitates clearanceReduction[5]
Effect on Glucosylsphingosine (GlcSph) Levels Significant reduction[4][6]Facilitates clearanceReduction[7]
Effect on Lysosomal Volume/Integrity Not extensively studied in vitroCan improve lysosomal integrity by reducing substrate accumulation[8]Not extensively studied in vitro
Cellular Model Studied Mouse model of Gaucher disease[4]Patient-derived fibroblasts[3]Patient-derived fibroblasts[5]

Table 2: Comparison of Long-Term Clinical Efficacy (Patient Data)

ParameterThis compoundImigluceraseMiglustat
Route of Administration Oral[9]Intravenous Infusion[2][3]Oral[2][10]
Reduction in Spleen Volume ~63-69% over 4-8 years[6][11]~50-60% over 2-5 years[3]Significant reduction[10]
Reduction in Liver Volume ~28-34% over 4-8 years[6][11]~30-40% over 3-5 years[3]Significant reduction[10]
Increase in Hemoglobin ~2.1-2.3 g/dL over 2-4 years[9][11]Normalization in most patients within 2-5 years[3]Improvement observed[10]
Increase in Platelet Count ~81-95% over 2-4 years[9][11]Approximately doubled in 2-5 years[3]Increase observed[10]
Biomarker Reduction (Chitotriosidase) ~82-91% over 4-8 years[6][11]Comparable to this compound (~88% over 2 years)[7]Less effective than this compound and Imiglucerase (~37% over 2 years)[7]
Biomarker Reduction (Glucosylsphingosine) ~92% over 8 years[6]Comparable to this compound (~78% over 2 years)[7]Less effective than this compound and Imiglucerase (~48% over 2 years)[7]

Signaling Pathways and Therapeutic Intervention

The accumulation of glycosphingolipids in Gaucher disease is a direct consequence of the deficient activity of glucocerebrosidase. The therapeutic agents discussed in this guide intervene at different points in this pathway.

Glycosphingolipid_Biosynthesis_Pathway cluster_therapies Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Lysosome Lysosome GlcCer->Lysosome GCase Glucocerebrosidase (GCase) Lysosome->GCase GCS->GlcCer Synthesis Glucose_Ceramide Glucose + Ceramide GCase->Glucose_Ceramide Degradation This compound This compound / Miglustat (SRT) This compound->GCS Inhibits Imiglucerase Imiglucerase (ERT) Imiglucerase->GCase Supplements

Caption: Glycosphingolipid biosynthesis and degradation pathway.

Experimental Workflow for Assessing Therapeutic Efficacy

The evaluation of therapeutic agents for Gaucher disease in patient-derived cells typically follows a standardized workflow to assess their impact on key disease-related phenotypes.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Isolate Patient-Derived Fibroblasts/iPSCs culture Culture and Expand Cells start->culture treatment Treat with Therapeutic Agents (this compound, Imiglucerase, etc.) and Controls (Untreated, Vehicle) culture->treatment harvest Harvest Cells at Different Time Points (e.g., 24h, 48h, 7d, 14d) treatment->harvest gcase_assay GCase Activity Assay harvest->gcase_assay Biochemical lcms_assay LC-MS/MS for GlcCer/GlcSph Quantification harvest->lcms_assay Metabolomic lysotracker_assay LysoTracker Staining for Lysosomal Volume harvest->lysotracker_assay Cellular Imaging data_analysis Data Analysis and Comparison gcase_assay->data_analysis lcms_assay->data_analysis lysotracker_assay->data_analysis conclusion Conclusion on Long-Term Stability and Efficacy data_analysis->conclusion

Caption: Experimental workflow for drug efficacy testing.

Comparison of Therapeutic Mechanisms

The two main therapeutic strategies for Gaucher disease, Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT), employ fundamentally different mechanisms to alleviate the cellular pathology.

Therapeutic_Mechanisms cluster_ert Enzyme Replacement Therapy (ERT) cluster_srt Substrate Reduction Therapy (SRT) gd_pathology Gaucher Disease Pathology: Deficient GCase -> GlcCer Accumulation ert_mech Mechanism: Provide exogenous functional GCase (e.g., Imiglucerase) gd_pathology->ert_mech Addresses consequence srt_mech Mechanism: Inhibit Glucosylceramide Synthase (e.g., this compound, Miglustat) gd_pathology->srt_mech Addresses cause ert_action Action: Enhances the degradation of accumulated GlcCer ert_mech->ert_action outcome Therapeutic Outcome: Reduction of GlcCer storage and alleviation of symptoms ert_action->outcome srt_action Action: Reduces the rate of GlcCer synthesis srt_mech->srt_action srt_action->outcome

Caption: Comparison of ERT and SRT mechanisms.

Experimental Protocols

1. Glucocerebrosidase (GCase) Activity Assay

This assay measures the enzymatic activity of GCase in cell lysates, a key indicator of Gaucher disease pathology and response to treatment.

  • Principle: The assay utilizes a synthetic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the GCase activity.

  • Materials:

    • Patient-derived cells (e.g., fibroblasts)

    • Lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholate in citrate/phosphate buffer, pH 5.2)

    • 4-MUG substrate solution

    • 4-MU standard solution

    • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

    • Fluorometer

  • Procedure:

    • Culture patient-derived cells with and without therapeutic agents for the desired duration.

    • Harvest and lyse the cells to release intracellular proteins, including GCase.

    • Determine the total protein concentration of the cell lysate (e.g., using a BCA assay).

    • Incubate a known amount of cell lysate with the 4-MUG substrate solution at 37°C.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of the produced 4-MU using a fluorometer (excitation ~365 nm, emission ~445 nm).

    • Calculate the GCase activity based on a 4-MU standard curve and normalize to the total protein concentration.

2. Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and specific quantification of the primary storage lipids in Gaucher disease.

  • Principle: Lipids are extracted from cells, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. The mass-to-charge ratio of the fragments is used to identify and quantify GlcCer and GlcSph.

  • Materials:

    • Patient-derived cells

    • Internal standards (e.g., isotopically labeled GlcCer and GlcSph)

    • Solvents for lipid extraction (e.g., chloroform, methanol)

    • LC-MS/MS system

  • Procedure:

    • Harvest cells and add internal standards.

    • Perform lipid extraction using an appropriate solvent system (e.g., Folch method).

    • Separate the lipid extract using a suitable chromatography column (e.g., C18 for reverse-phase or silica for normal-phase).

    • Introduce the separated lipids into the mass spectrometer for ionization and fragmentation.

    • Detect and quantify the specific fragments of GlcCer and GlcSph.

    • Calculate the concentration of each lipid relative to the internal standard and normalize to cell number or protein content.

3. Lysosomal Staining with LysoTracker

This protocol allows for the visualization and quantification of lysosomal volume in live cells, which is often increased in lysosomal storage disorders.

  • Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes. The fluorescence intensity is proportional to the lysosomal volume.

  • Materials:

    • Live patient-derived cells cultured on imaging-compatible plates or coverslips

    • LysoTracker probe (e.g., LysoTracker Red DND-99)

    • Cell culture medium

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Prepare a working solution of the LysoTracker probe in pre-warmed cell culture medium (typically 50-100 nM).

    • Remove the existing medium from the cells and add the LysoTracker staining solution.

    • Incubate the cells at 37°C for 30-60 minutes, protected from light.

    • Wash the cells with fresh, pre-warmed medium.

    • Immediately image the cells using a fluorescence microscope with the appropriate filter set.

    • For quantification, analyze the images to determine the total fluorescence intensity per cell or use a flow cytometer to measure the mean fluorescence intensity of the cell population.

References

A Comparative Analysis of Oral Substrate Reduction Therapies for Gaucher Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gaucher disease, an autosomal recessive lysosomal storage disorder, results from a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), and its cytotoxic metabolite, glucosylsphingosine (lyso-GL1), primarily within macrophages. This accumulation gives rise to the characteristic "Gaucher cells" that infiltrate various organs, leading to a wide range of clinical manifestations, including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease. While enzyme replacement therapy (ERT) has been the standard of care for many years, oral substrate reduction therapies (SRTs) have emerged as a convenient and effective alternative for many patients.

This guide provides a detailed comparative study of the two currently approved oral SRTs, Miglustat (Zavesca®) and Eliglustat (Cerdelga®), along with the investigational drug Venglustat, which is being developed for neuronopathic forms of Gaucher disease.

Mechanism of Action: Reducing the Substrate Burden

Substrate reduction therapy takes a different approach than ERT. Instead of replacing the deficient enzyme, SRTs aim to decrease the production of glucosylceramide, the substrate that accumulates in Gaucher disease.[1][2] This is achieved by inhibiting glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[3][4] By reducing the rate of substrate synthesis, SRTs help to restore the balance between the production and degradation of these lipids, thereby alleviating the cellular pathology.[4]

Substrate_Reduction_Therapy_Mechanism cluster_lysosome Within the Lysosome Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP-Glucose GlcCer Glucosylceramide (GlcCer) Lysosome Lysosome GlcCer->Lysosome GCS->GlcCer SRT Substrate Reduction Therapy (SRT) (Miglustat, this compound, Venglustat) SRT->GCS Inhibition GCase Glucocerebrosidase (GCase) (Deficient in Gaucher Disease) Accumulation Accumulation of GlcCer & Glucosylsphingosine => Gaucher Cell Formation GCase->Accumulation   Deficient   Hydrolysis Glucose_Ceramide Glucose + Ceramide GCase->Glucose_Ceramide Hydrolysis GlcCer_in_lysosome GlcCer GlcCer_in_lysosome->GCase

Mechanism of Substrate Reduction Therapy in Gaucher Disease.

Comparative Efficacy of Oral SRTs

The efficacy of oral SRTs has been evaluated in several key clinical trials. This compound has been studied in treatment-naïve patients in the ENGAGE trial and in patients switching from ERT in the ENCORE trial.[1][5][6][7][8][9][10][11] Miglustat's efficacy has also been assessed in treatment-naïve patients and in those switching from ERT.[4][12][13][14][15][16] Venglustat is currently being investigated in the LEAP trial for patients with Gaucher disease type 3.[17][18][19][20][21]

Table 1: Efficacy in Treatment-Naïve Adult Patients with Gaucher Disease Type 1

ParameterThis compound (ENGAGE Trial - 4.5 years)[2][22]Miglustat (24-36 months)[12][14]
Spleen Volume ↓ 66%↓ 30% (at 36 months)
Liver Volume ↓ 23%↓ 18% (at 36 months)
Hemoglobin ↑ 1.4 g/dL↑ 1.30 g/dL (at 36 months in anemic patients)
Platelet Count ↑ 87%↑ 22 x 10⁹/L (at 36 months)
Chitotriosidase ↓ 82%↓ 25.3% (at 24 months)
Glucosylceramide ↓ 79%Not reported in these studies
Glucosylsphingosine ↓ 84%Not reported in these studies
Bone Marrow Burden Improved (mean spine T-score increased from -1.07 to -0.53)Stable, no significant changes reported

Table 2: Efficacy in Adult Patients with Gaucher Disease Type 1 Switching from ERT

ParameterThis compound (ENCORE Trial - 12 months)[5][7][9][10]Miglustat (Maintenance studies)[4][13]
Maintenance of Stability 85% of patients maintained stability across all 4 composite endpoints (spleen, liver, hemoglobin, platelets)Generally maintained clinical stability, but a notable proportion showed gradual deterioration in some manifestations.[23]
Spleen Volume Stable in 96% of patients continuing on this compound for 24 monthsUnchanged in switched patients
Liver Volume Stable in 96% of patients continuing on this compound for 24 monthsUnchanged in switched patients
Hemoglobin Stable in 97% of patients continuing on this compound for 24 monthsNo significant differences between groups
Platelet Count Stable in 94% of patients continuing on this compound for 24 monthsSignificant difference in mean change compared to imiglucerase group
Chitotriosidase StableStable

Table 3: Efficacy of Venglustat in Adult Patients with Gaucher Disease Type 3 (LEAP Trial - 1 year, in combination with ERT)[17][19]

ParameterVenglustat
Plasma Glucosylceramide ↓ 78%
CSF Glucosylceramide ↓ 81%
Plasma Glucosylsphingosine ↓ 56%
CSF Glucosylsphingosine ↓ 70%
Neurological Outcomes Slight improvement in ataxia in 9 patients

Comparative Safety and Tolerability

The safety profiles of Miglustat and this compound differ significantly, which is a key factor in treatment decisions. Venglustat's safety is still under investigation.

Table 4: Common Adverse Events of Oral SRTs

Adverse EventThis compound[23]Miglustat[12][14][23]Venglustat (in combination with ERT)[19]
Gastrointestinal Diarrhea (mild to moderate, ~10%)Diarrhea (frequent, ~79%), flatulence, abdominal painNot reported as a major issue in the LEAP trial
Weight Loss ~2%Frequently reportedNot reported as a major issue in the LEAP trial
Neurological Tremor (~1%)Tremor, paresthesiaNo new safety concerns identified
Other Headache, arthralgia, nausea-No deaths, serious adverse events, or discontinuations

Key Differences and Considerations

FeatureMiglustat (Zavesca®)This compound (Cerdelga®)Venglustat (investigational)
Approval Status Second-line therapy for adults with mild to moderate type 1 Gaucher disease who cannot tolerate ERT.[23]First-line therapy for adults with type 1 Gaucher disease with compatible CYP2D6 metabolizer phenotypes.[23][24]Investigational, currently in clinical trials for Gaucher disease type 3.[18][21]
Chemical Structure Glucose analog[23]Ceramide analog[23]Small-molecule glucosylceramide synthase inhibitor.[18]
Potency (IC₅₀) 10–50 µM[23]~25 nM (approximately three orders of magnitude lower than miglustat)[23]Not specified
Specificity Less specific, can inhibit other glycosidases.[25]More potent and specific inhibitor of glucosylceramide synthase.[23]Potent and specific inhibitor of glucosylceramide synthase.
Blood-Brain Barrier Penetration Crosses the blood-brain barrier.[4]Does not significantly cross the blood-brain barrier.[26]Brain-penetrant.[18][19]
Metabolism -Metabolized by CYP2D6; requires genetic testing to determine metabolizer status.[24]-

Experimental Protocols

A comprehensive evaluation of SRTs relies on a battery of standardized experimental protocols to assess efficacy and monitor disease progression.

Measurement of Glucocerebrosidase (GCase) Activity

The activity of GCase, the deficient enzyme in Gaucher disease, is a key diagnostic and research parameter.

  • Principle: Fluorogenic assays are commonly used to measure GCase activity. A synthetic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-glc) or resorufin-β-D-glucopyranoside, is incubated with a cell or tissue lysate.[25][27][28][29] GCase cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone or resorufin) that can be quantified.[29] The assay is typically performed at an acidic pH (e.g., pH 5.4) to specifically measure lysosomal GCase activity.[27][28]

  • Procedure Outline:

    • Prepare cell or tissue lysates.

    • Incubate the lysate with the fluorogenic substrate in an appropriate assay buffer at 37°C.

    • Stop the reaction with a high pH buffer (for 4MU-β-glc).

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate GCase activity relative to a standard curve of the fluorescent product.

GCase_Activity_Assay_Workflow Sample Cell/Tissue Lysate Incubation Incubate with Fluorogenic Substrate (e.g., 4MU-β-glc) at 37°C, pH 5.4 Sample->Incubation Stop Add Stop Solution (High pH) Incubation->Stop Read Measure Fluorescence Stop->Read Calculate Calculate GCase Activity Read->Calculate

Workflow for a Fluorogenic GCase Activity Assay.
Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (lyso-GL1)

Accurate measurement of the accumulating substrates is crucial for assessing disease severity and response to therapy.

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of GlcCer and lyso-GL1 in biological samples such as plasma, cerebrospinal fluid (CSF), and tissue homogenates.[30][31][32][33] This method allows for the separation of these lipids from their isomers and provides precise concentration measurements.[32]

  • Procedure Outline:

    • Lipid extraction from the biological sample.

    • Chromatographic separation of the lipids using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

    • Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Use of stable isotope-labeled internal standards for accurate quantification.

Assessment of Bone Marrow Burden

Skeletal involvement is a major cause of morbidity in Gaucher disease. Magnetic Resonance Imaging (MRI) is the preferred method for evaluating bone marrow infiltration.

  • Principle: The Bone Marrow Burden (BMB) score is a semi-quantitative method used to assess the extent of Gaucher cell infiltration in the bone marrow using MRI.[8][34][35][36][37] It evaluates the signal intensity of the bone marrow in the lumbar spine and femurs on T1- and T2-weighted images.[8] A higher BMB score indicates more severe bone marrow involvement.[8]

  • Procedure Outline:

    • Acquire sagittal T1- and T2-weighted MRI images of the lumbar spine and coronal T1- and T2-weighted images of the femurs.

    • Score the signal intensity of the vertebral bodies and femoral bone marrow relative to reference tissues (e.g., intervertebral discs, subcutaneous fat).[8]

    • The total BMB score is calculated by summing the scores for the lumbar spine and femurs.[36]

Comparative Study Logic

A comprehensive comparative study of oral SRTs for Gaucher disease should follow a structured logical framework to ensure a thorough and unbiased evaluation.

Comparative_Study_Logic cluster_therapies Therapeutic Agents cluster_evaluation Evaluation Parameters cluster_data Data Sources Title Comparative Study of Oral SRTs for Gaucher Disease Miglustat Miglustat This compound This compound Venglustat Venglustat Efficacy Efficacy Miglustat->Efficacy Safety Safety & Tolerability Miglustat->Safety Pharmacology Pharmacology (PK/PD) Miglustat->Pharmacology Mechanism Mechanism of Action Miglustat->Mechanism This compound->Efficacy This compound->Safety This compound->Pharmacology This compound->Mechanism Venglustat->Efficacy Venglustat->Safety Venglustat->Pharmacology Venglustat->Mechanism Clinical Clinical Trial Data Efficacy->Clinical Preclinical Preclinical Data Efficacy->Preclinical RealWorld Real-World Evidence Efficacy->RealWorld Safety->Clinical Safety->Preclinical Safety->RealWorld Pharmacology->Clinical Pharmacology->Preclinical Pharmacology->RealWorld Mechanism->Clinical Mechanism->Preclinical Mechanism->RealWorld Conclusion Conclusion & Future Directions Clinical->Conclusion Preclinical->Conclusion RealWorld->Conclusion

Logical Framework for a Comparative Study of Oral SRTs.

Conclusion

Oral substrate reduction therapies represent a significant advancement in the management of Gaucher disease, offering a convenient and effective treatment option for many adult patients with type 1 disease. This compound has emerged as a first-line oral therapy with a favorable efficacy and safety profile compared to the first-generation SRT, Miglustat. The development of brain-penetrant SRTs like Venglustat holds promise for addressing the neurological manifestations of Gaucher disease, a critical unmet need.

The choice of SRT should be individualized based on the patient's disease type, severity, metabolizer status (for this compound), and tolerability. Continued research and long-term follow-up studies are essential to further delineate the comparative effectiveness of these therapies and to guide optimal treatment strategies for individuals with Gaucher disease.

References

Safety Operating Guide

Navigating the Disposal of Eliglustat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of investigational and unused pharmaceuticals is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Eliglustat, a thorough understanding of the correct disposal procedures is essential to ensure compliance with regulations and to minimize potential environmental impact. This guide provides a comprehensive overview of the recommended disposal practices for this compound, grounded in safety data and regulatory standards.

Understanding this compound and its Waste Classification

This compound is a substrate reduction therapy used for the treatment of Gaucher disease type 1.[1] While Safety Data Sheets (SDS) for this compound and its enantiomer do not classify the compound as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is crucial to handle it with care due to potential health effects such as serious eye damage and allergic reactions.[2][3] The disposal of pharmaceutical waste is regulated by several bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5][6]

Recommended Disposal Procedures

The primary recommendation for the disposal of this compound is to adhere to local, state, and federal regulations.[2][7] For unused or expired this compound, incineration is the preferred method of disposal.[3][8]

Step-by-Step Disposal Protocol:

  • Segregation: Isolate all waste materials containing this compound, including unused product, contaminated personal protective equipment (PPE), and cleaning materials.

  • Containment: Place the segregated waste in a clearly labeled, sealed container suitable for chemical waste. If dealing with sharps that have come into contact with this compound, they must be placed in a designated cytotoxic sharps container.[9][10]

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the contained waste by a licensed hazardous material disposal company.[3] This ensures that the waste is transported and incinerated at a permitted treatment facility.[5]

  • Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the licensed disposal vendor used.

What Not to Do:

  • Do not flush down the drain: The EPA's regulations under Subpart P of the Resource Conservation and Recovery Act (RCRA) prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5] While this compound may not be formally classified as hazardous, it is best practice to avoid disposing of any pharmaceutical down the drain to prevent water contamination.[8][11]

  • Do not dispose of in regular trash: Unused pharmaceuticals should not be placed in the household or laboratory trash unless no take-back options are available and specific instructions for doing so are provided by regulatory agencies.[4]

Quantitative Data for Pharmaceutical Waste Incineration

While specific incineration parameters for this compound are not available, the following table provides general guidelines for the incineration of pharmaceutical waste. These are typical operational parameters for hazardous waste incinerators.

ParameterGuideline
Operating Temperature 850°C - 1200°C
Residence Time Minimum of 2 seconds
Destruction and Removal Efficiency (DRE) > 99.99%
Emission Controls Equipped with afterburners and scrubbers[3]

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols specifically for the disposal of this compound. The recommended procedures are based on general best practices for pharmaceutical and chemical waste management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G A This compound Waste Generated B Segregate Waste (Unused drug, contaminated PPE, etc.) A->B C Is the waste a sharp? B->C D Place in Cytotoxic Sharps Container C->D Yes E Place in Labeled, Sealed Chemical Waste Container C->E No F Store in Designated Waste Accumulation Area D->F E->F G Arrange for Pickup by Licensed Hazardous Waste Vendor F->G H Transport to Permitted Incineration Facility G->H I Incinerate according to Regulatory Standards H->I J Document Disposal I->J

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.

References

Essential Safety and Handling Protocols for Eliglustat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent pharmaceutical compounds like Eliglustat. Adherence to strict safety protocols minimizes exposure risk and ensures operational integrity. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

While some safety data sheets (SDS) for this compound classify it as a non-hazardous substance, others recommend comprehensive personal protective equipment (PPE)[1][2]. Given its nature as a potent, biologically active compound, a conservative approach is recommended. Laboratories should establish and follow standard operating procedures for handling potent or cytotoxic compounds[3][4][5].

Engineering Controls and Work Practices

Before handling this compound, ensure the following engineering controls and work practices are in place:

  • Ventilation: Work in a well-ventilated area. The use of a certified chemical fume hood, biological safety cabinet (BSC), or a compounding aseptic containment isolator (CACI) is crucial to minimize inhalation exposure[1][2][3].

  • Designated Area: All handling of this compound, from preparation to waste disposal, should occur in a designated and clearly marked area[4].

  • Emergency Equipment: An accessible safety shower and eyewash station are mandatory in the work area[1][2].

  • Hygiene: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory where this compound is handled[2][6]. Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2][7].

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on a comprehensive review of safety guidelines for potent compounds. Proper selection and use of PPE are critical to prevent exposure[3][5].

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-rated, powder-free gloves (e.g., nitrile) should be worn. The inner glove goes under the gown cuff and the outer glove goes over the cuff[6].Protects against skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture.
Body Protection A disposable, solid-front, back-closure protective gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs[6][8]. Impervious clothing is recommended[1][2][7].Prevents contamination of personal clothing and skin.
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields are required to protect against splashes and dust[1][2][9]. A full-face shield may be necessary for splash risks[8].Protects eyes and face from accidental splashes or aerosolized particles.
Respiratory Protection A suitable respirator (e.g., an N95 or higher) should be used, especially when handling the powder form or if there is a risk of generating aerosols or dust[1][2][10]. Fit-testing is required[8].Prevents inhalation of the compound, which is a primary route of exposure.
Foot Protection Closed-toe shoes are mandatory. Disposable, skid-resistant shoe covers should be worn over shoes[11].Protects feet from spills and prevents the tracking of contaminants outside the work area.

Procedural Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Doffing Phase cluster_spill Emergency Spill Response prep_1 Review Safety Data Sheet (SDS) & Standard Operating Procedures (SOPs) prep_2 Verify Function of Engineering Controls (e.g., Fume Hood, BSC) prep_1->prep_2 prep_3 Don Full Personal Protective Equipment (PPE) prep_2->prep_3 handle_1 Weigh/Handle this compound within Containment Device prep_3->handle_1 Proceed to Handling handle_2 Perform Experimental Procedures handle_1->handle_2 handle_3 Decontaminate Surfaces & Equipment Post-Use handle_2->handle_3 spill_1 Evacuate & Secure Area handle_2->spill_1 Spill Occurs disp_1 Segregate Waste into Labeled Hazardous Waste Containers handle_3->disp_1 Proceed to Disposal disp_2 Doff Outer Gloves & Gown within Designated Area disp_1->disp_2 disp_3 Doff Remaining PPE disp_2->disp_3 disp_4 Wash Hands Thoroughly disp_3->disp_4 spill_2 Don appropriate PPE (including respirator) spill_1->spill_2 spill_3 Contain & Clean Spill with Spill Kit spill_2->spill_3 spill_4 Dispose of Cleanup Materials as Hazardous Waste spill_3->spill_4

Safe Handling Workflow for this compound

Spill Management and Disposal Plan

A comprehensive plan for managing accidental spills and disposing of waste is essential for laboratory safety.

Spill Response:

  • Evacuate and Alert: In case of a spill, immediately alert others in the area and evacuate non-essential personnel[1][2].

  • Contain: Prevent the spill from spreading or entering drains[1][2].

  • Personal Protection: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection[7].

  • Cleanup: Use a spill kit with absorbent materials to clean up the spill. For powdered solids, gently cover and sweep or vacuum with a HEPA-filtered vacuum. For liquids, absorb with finely-powdered, liquid-binding material[2].

  • Decontamination: After removing the spilled material, decontaminate the area and all equipment used for cleanup[2].

Waste Disposal:

  • All materials contaminated with this compound, including excess compound, empty containers, used PPE, and cleanup materials, must be treated as hazardous waste[3][8].

  • Collect waste in designated, sealed, and clearly labeled leak-proof containers[8].

  • Dispose of the hazardous waste through a licensed disposal company, ensuring compliance with all local, state, and federal regulations[7][12]. Do not dispose of this compound or its waste in the regular trash or down the drain[1][2].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eliglustat
Reactant of Route 2
Reactant of Route 2
Eliglustat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.